Product packaging for 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one(Cat. No.:CAS No. 69131-43-7)

1-(3-Amino-2-methylphenyl)pyrrolidin-2-one

Cat. No.: B112910
CAS No.: 69131-43-7
M. Wt: 190.24 g/mol
InChI Key: ZIAORLULYDTYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3-Amino-2-methylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B112910 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one CAS No. 69131-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-amino-2-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-9(12)4-2-5-10(8)13-7-3-6-11(13)14/h2,4-5H,3,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAORLULYDTYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2CCCC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516777
Record name 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69131-43-7
Record name 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-2-methylphenyl)pyrrolidin-2-one is a substituted N-arylpyrrolidinone. The pyrrolidinone ring is a core structural motif in various pharmaceutically active compounds, exhibiting a wide range of biological activities. The presence of an amino-substituted phenyl ring suggests its potential as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of a proposed synthetic route and the expected physicochemical and spectroscopic properties of the title compound.

Proposed Synthesis

A practical and efficient two-step synthesis is proposed, starting from commercially available 1-bromo-2-methyl-3-nitrobenzene and 2-pyrrolidinone. The synthesis involves an initial N-arylation reaction, followed by the reduction of the nitro group to the desired primary amine.

Step 1: Buchwald-Hartwig Amination

The first step involves a palladium-catalyzed Buchwald-Hartwig amination to form the C-N bond between the aryl bromide and the lactam nitrogen. This reaction is known for its high efficiency and functional group tolerance.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group in 1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one to the corresponding amine. A variety of reagents can be employed for this transformation, with iron powder in an acidic medium being a cost-effective and reliable option.[1][2][3][4]

Experimental Protocols

3.1. Synthesis of 1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one (Proposed Protocol)

  • Materials:

    • 1-bromo-2-methyl-3-nitrobenzene

    • 2-pyrrolidinone

    • Palladium(II) acetate (Pd(OAc)₂)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add 1-bromo-2-methyl-3-nitrobenzene (1.0 equivalent) and 2-pyrrolidinone (1.2 equivalents) dissolved in anhydrous toluene.

    • Heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove inorganic salts.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one.

3.2. Synthesis of this compound (Proposed Protocol)

  • Materials:

    • 1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add iron powder (5.0 equivalents) and ammonium chloride (1.0 equivalent).

    • Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction to room temperature and filter the hot solution through a pad of Celite® to remove the iron salts.

    • Wash the Celite® pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to obtain the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization Data (Predicted)

The following tables summarize the predicted physical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₁H₁₄N₂O
Molecular Weight190.24 g/mol
AppearanceOff-white to light brown solid
Melting PointNot available
SolubilitySoluble in methanol, ethanol, ethyl acetate, and dichloromethane

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.95t1HAr-H (H5)
~6.70d1HAr-H (H4)
~6.60d1HAr-H (H6)
~3.80br s2H-NH₂
~3.60t2H-N-CH₂- (pyrrolidinone)
~2.60t2H-CO-CH₂- (pyrrolidinone)
~2.20s3HAr-CH₃
~2.10quintet2H-CH₂-CH₂-CH₂- (pyrrolidinone)

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~174.5C=O
~145.0Ar-C (C3, attached to -NH₂)
~138.0Ar-C (C1, attached to pyrrolidinone)
~129.0Ar-C (C5)
~125.0Ar-C (C2, attached to -CH₃)
~118.0Ar-C (C4)
~115.0Ar-C (C6)
~49.0-N-CH₂- (pyrrolidinone)
~32.0-CO-CH₂- (pyrrolidinone)
~18.0-CH₂-CH₂-CH₂- (pyrrolidinone)
~15.0Ar-CH₃

Table 4: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
3450-3300N-H stretching (asymmetric and symmetric)
3100-3000Aromatic C-H stretching
2950-2850Aliphatic C-H stretching
~1680C=O stretching (amide)
1620-1580N-H bending and Aromatic C=C stretching
1500-1400Aromatic C=C stretching
~1250C-N stretching

Table 5: Predicted Mass Spectrometry Data

m/zAssignment
190.11[M]⁺ (Molecular Ion)
191.12[M+H]⁺ (Protonated Molecular Ion)

Visualizations

Diagram 1: Proposed Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Nitro Group Reduction start1 1-bromo-2-methyl-3-nitrobenzene intermediate 1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one start1->intermediate Pd(OAc)₂, Xantphos Cs₂CO₃, Toluene, 110 °C start2 2-pyrrolidinone start2->intermediate product This compound intermediate->product Fe, NH₄Cl EtOH/H₂O, Reflux

Caption: A proposed two-step synthesis of the target compound.

Diagram 2: General Experimental Workflow

Experimental_Workflow A Reaction Setup (Reactants, Solvent, Catalyst) B Reaction (Heating, Stirring, Monitoring) A->B C Work-up (Quenching, Extraction, Washing) B->C D Purification (Column Chromatography/Recrystallization) C->D E Characterization (NMR, IR, MS) D->E F Final Product E->F

Caption: A generalized workflow for chemical synthesis and analysis.

Safety Information

Standard laboratory safety precautions should be followed. This includes the use of personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. All manipulations should be performed in a well-ventilated fume hood. The reagents used in the proposed synthesis may be toxic, flammable, or corrosive; consult the relevant Safety Data Sheets (SDS) before use.

Conclusion

This technical guide outlines a feasible synthetic route for this compound and provides predicted characterization data. The proposed Buchwald-Hartwig amination followed by nitro group reduction represents a robust strategy for the preparation of this and related N-arylpyrrolidinones. The detailed protocols and predicted spectral data serve as a valuable resource for researchers interested in the synthesis and further investigation of this class of compounds for potential applications in drug discovery and development.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-2-methylphenyl)pyrrolidin-2-one, with the CAS Number 69131-43-7, is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with an amino-methylphenyl group.[1][2] The pyrrolidinone scaffold is a well-recognized pharmacophore present in a diverse range of biologically active molecules, exhibiting activities such as anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5][6][7] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details general experimental protocols for their determination, and explores potential biological signaling pathways that could be modulated by this class of compounds.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly accessible literature, a combination of predicted data from reliable chemical databases and information from suppliers provides a foundational understanding of its physicochemical profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O[1][8]
Molecular Weight 190.24 g/mol [1]
Predicted Boiling Point 481.5 ± 33.0 °C[2]
Predicted Density 1.196 ± 0.06 g/cm³[2]
Predicted pKa 4.09 ± 0.10[2]
Predicted XlogP 1.0[8]
Purity ≥98%[1]
Storage Temperature 2-8°C[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of the physicochemical properties of any compound. Below are standard protocols that can be employed for this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Solubility Assessment

Understanding the solubility profile of a compound is essential for its formulation and delivery.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, dichloromethane, and ethyl acetate.

  • Procedure:

    • A small, accurately weighed amount of this compound (e.g., 1 mg) is placed in a vial.

    • The test solvent is added incrementally (e.g., 0.1 mL at a time) with vigorous vortexing after each addition.

    • The process is continued until the compound completely dissolves or a maximum volume of the solvent is reached.

  • Data Reporting: Solubility can be reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL). The basic amino group suggests potential solubility in acidic aqueous solutions.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key parameter in predicting its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Methodology (Shake-Flask Method):

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Procedure:

    • A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

    • Equal volumes of the octanol and water phases are combined in a flask and shaken vigorously to allow for partitioning of the compound between the two immiscible liquids.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

  • Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Potential Biological Signaling Pathways

While no specific biological activities have been reported for this compound, the pyrrolidinone core is a common feature in molecules that modulate key signaling pathways involved in inflammation and cell proliferation.[3][4][5][6][7] Below are diagrams of two such pathways that represent potential areas of investigation for this compound.

TLR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs PAMPs TLR TLR PAMPs->TLR MyD88 MyD88 TLR->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B P NF_kappa_B NF-κB I_kappa_B->NF_kappa_B NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus Translocation Gene_Expression Inflammatory Gene Expression NF_kappa_B_nucleus->Gene_Expression

Caption: Toll-Like Receptor (TLR) Signaling Pathway.

The Toll-like receptor (TLR) signaling pathway is a key component of the innate immune system.[9][10][11][12][13] Activation of TLRs by pathogen-associated molecular patterns (PAMPs) triggers a cascade that leads to the activation of transcription factors like NF-κB, resulting in the expression of pro-inflammatory genes.[9][10][11][12][13] Many anti-inflammatory compounds act by inhibiting components of this pathway.

PI3K_mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth

Caption: PI3K/mTOR Signaling Pathway.

The PI3K/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[14][15][16][17][18] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[14][15][16][17][18] The development of inhibitors targeting components of this pathway is a major focus of drug discovery.

Conclusion

This technical guide provides a summary of the available physicochemical data for this compound and outlines standard experimental procedures for their determination. While specific biological data for this compound is not yet available, its structural similarity to other biologically active pyrrolidinone derivatives suggests that it may be a valuable candidate for further investigation. The exploration of its effects on key signaling pathways, such as the TLR and PI3K/mTOR pathways, could unveil its therapeutic potential in areas like inflammation and oncology. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential applications.

References

Technical Guide: Spectroscopic and Analytical Characterization of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one (CAS 69131-43-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical and spectroscopic methodologies for the characterization of 1-(3-amino-2-methylphenyl)pyrrolidin-2-one, a substituted N-arylpyrrolidinone. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectral data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining and analyzing these spectra are provided to guide researchers in their laboratory work. This guide is intended to serve as a foundational resource for the synthesis, purification, and analytical validation of this and structurally related compounds.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from spectral databases, computational models, and analysis of structurally similar compounds.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Pyrrolidinone-H (C3)~ 2.20Triplet (t)2H
Pyrrolidinone-H (C4)~ 2.65Triplet (t)2H
Pyrrolidinone-H (C5)~ 3.90Triplet (t)2H
Methyl-H (Aryl-CH₃)~ 2.10Singlet (s)3H
Amino-H (Aryl-NH₂)~ 3.70Broad Singlet (br s)2H
Aromatic-H (C4')~ 6.75Doublet (d)1H
Aromatic-H (C5')~ 7.10Triplet (t)1H
Aromatic-H (C6')~ 6.70Doublet (d)1H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) are expected to be in the range of 7-8 Hz for the pyrrolidinone ring protons and aromatic protons.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

Carbon AtomPredicted Chemical Shift (ppm)
Pyrrolidinone C=O (C2)~ 175.0
Pyrrolidinone CH₂ (C3)~ 31.0
Pyrrolidinone CH₂ (C4)~ 18.0
Pyrrolidinone CH₂ (C5)~ 49.0
Aromatic C-N (C1')~ 138.0
Aromatic C-CH₃ (C2')~ 125.0
Aromatic C-NH₂ (C3')~ 145.0
Aromatic CH (C4')~ 118.0
Aromatic CH (C5')~ 129.0
Aromatic CH (C6')~ 115.0
Methyl C (Aryl-CH₃)~ 17.0
Predicted FTIR Spectral Data

Table 3: Predicted Main FTIR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amino)3450 - 3300Medium, Doublet
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)2980 - 2850Medium
C=O Stretch (Lactam)1690 - 1670Strong
N-H Bend (Amino)1640 - 1590Medium
C=C Stretch (Aromatic)1600 - 1450Medium-Strong
C-N Stretch (Aromatic Amine)1340 - 1250Strong
C-N Stretch (Lactam)1290 - 1200Medium
Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in EI-MS

m/zPredicted Fragment Ion
190[M]⁺ (Molecular Ion)
175[M - CH₃]⁺
162[M - CO]⁺ or [M - N₂H₂]⁺
133[M - C₃H₅NO]⁺
120[C₇H₈N₂]⁺
106[C₇H₈N]⁺

Experimental Protocols

The following are detailed protocols for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃)

  • This compound sample

  • Tetramethylsilane (TMS) internal standard

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Add a small amount of TMS as an internal standard.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solid sample of this compound

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Measurement:

    • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C=O, C-N, aromatic C=C).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • GC-MS instrument with an electron ionization (EI) source

  • Volatile solvent (e.g., dichloromethane or ethyl acetate)

  • Sample of this compound

  • Vials and syringes

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent.

  • Instrument Setup:

    • Set the GC oven temperature program to achieve good separation. A typical program might start at 100°C, hold for 1 minute, and then ramp to 280°C at 10°C/min.

    • Set the injector temperature to 250°C and the transfer line temperature to 280°C.

    • Use helium as the carrier gas at a constant flow rate.

    • Set the mass spectrometer to scan a mass range of, for example, 40-500 m/z.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the compound of interest.

  • Data Analysis:

    • Identify the molecular ion peak in the mass spectrum.

    • Analyze the fragmentation pattern to identify characteristic fragment ions. Compare the observed fragmentation with the predicted pattern.

Visualizations

Hypothetical Synthesis Workflow

Synthesis_Workflow A 2-Methyl-3-nitroaniline B Reduction A->B e.g., H₂/Pd-C C 1,2-Diamino-3-methylbenzene B->C D Cyclization with γ-Butyrolactone C->D Acid Catalyst E This compound D->E

Caption: Hypothetical synthesis workflow for this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway mol [C₁₁H₁₄N₂O]⁺ m/z = 190 (Molecular Ion) frag1 [C₁₀H₁₁N₂O]⁺ m/z = 175 mol->frag1 - CH₃ frag2 [C₁₁H₁₄N₂]⁺ m/z = 174 mol->frag2 - O frag3 [C₇H₈N₂]⁺ m/z = 120 frag2->frag3 - C₄H₆ frag4 [C₇H₈N]⁺ m/z = 106 frag3->frag4 - NH₂

Caption: Predicted electron ionization mass spectrometry fragmentation pathway.

Discussion of Expected Results

The predicted spectral data are consistent with the chemical structure of this compound.

  • NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring, the methyl group, the amino group, and the aromatic ring. The splitting patterns of the aromatic protons will be indicative of the 1,2,3-trisubstitution pattern. The ¹³C NMR will confirm the number of unique carbon environments.

  • FTIR: The FTIR spectrum will be characterized by a strong carbonyl absorption for the lactam, and distinct N-H stretching bands for the primary amine. The presence of both aromatic and aliphatic C-H stretches will also be evident.

  • MS: The mass spectrum should show a clear molecular ion peak at m/z 190. The fragmentation is likely to involve the loss of the methyl group, cleavage of the pyrrolidinone ring, and loss of the amino group, leading to the predicted fragment ions.

Conclusion

This technical guide provides a framework for the analytical characterization of this compound. While based on predicted data, the detailed experimental protocols offer a robust starting point for researchers to obtain and interpret empirical data. The provided visualizations of a potential synthetic route and fragmentation pathway further aid in understanding the chemistry of this compound. This information is crucial for its synthesis, purification, and potential applications in drug discovery and development.

The Ascendant Pyrrolidinone Core: A Technical Guide to Novel Derivatives and Their Biological Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold, a five-membered lactam, has firmly established itself as a privileged structure in medicinal chemistry. Its unique conformational flexibility and capacity for diverse substitutions have made it a cornerstone in the development of novel therapeutics across a wide spectrum of diseases. This technical guide provides an in-depth exploration of the burgeoning field of novel pyrrolidinone derivatives, detailing their synthesis, multifaceted biological activities, and the experimental methodologies used to elucidate their therapeutic potential. Quantitative data are systematically presented, and key molecular pathways are visualized to offer a comprehensive resource for researchers engaged in the discovery and development of next-generation pharmaceuticals.

Anticonvulsant Activity: A Beacon of Hope in Epilepsy Research

A significant body of research has focused on the development of pyrrolidinone derivatives as potent anticonvulsant agents. These compounds have demonstrated remarkable efficacy in preclinical models of epilepsy, often exhibiting superior activity and safety profiles compared to existing antiepileptic drugs.

Quantitative Efficacy of Anticonvulsant Pyrrolidinone Derivatives

The anticonvulsant potential of novel pyrrolidinone derivatives is typically evaluated using a battery of standardized in vivo seizure models. The maximal electroshock (MES) test, subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure test are pivotal in determining the efficacy and potential mechanism of action of these compounds. The median effective dose (ED₅₀), which represents the dose required to protect 50% of the animals from seizures, is a key quantitative metric.

Compound ClassTest ModelED₅₀ (mg/kg)Reference CompoundReference ED₅₀ (mg/kg)Citation
1-acyl-2-pyrrolidinonesPicrotoxin-induced seizureDose-dependent activity at 200 mg/kg--[1]
3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamideMES68.30Valproic Acid252.74[2]
3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide6 Hz (32 mA)28.20Valproic Acid130.64[2]
N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dioneMES (rats)69.89--[3]
3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dioneMES62.14Valproic Acid252.7[4]
3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione6 Hz75.59Valproic Acid130.6[4]
3-sec-butyl-pyrrolidine-2,5-dione-acetamideMES80.38Valproic Acid-[4]
3-sec-butyl-pyrrolidine-2,5-dione-acetamide6 Hz108.80Valproic Acid-[4]
Experimental Protocols for Anticonvulsant Screening

Maximal Electroshock (MES) Seizure Test: This model is predictive of efficacy against generalized tonic-clonic seizures.[5]

  • Animal Preparation: Male CF-1 or C57BL/6 mice or Sprague-Dawley CD albino rats are used. Animals are acclimatized to laboratory conditions.[6]

  • Drug Administration: The test compound is administered via an appropriate route (e.g., oral, intraperitoneal) at various doses. A vehicle control group is included.[6]

  • Anesthesia and Electrode Placement: A drop of 0.5% tetracaine hydrochloride is applied to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical conductivity.[6]

  • Stimulation: An alternating electrical current (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[5]

  • Observation: Animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this phase is considered protection.[6]

  • Data Analysis: The percentage of protected animals in the drug-treated groups is compared to the control group. The ED₅₀ is calculated using probit analysis.[6]

MES_Workflow cluster_pre Pre-Test cluster_test Test Procedure cluster_post Data Analysis Animal_Prep Animal Acclimatization Drug_Admin Drug Administration (Test Compound & Vehicle) Animal_Prep->Drug_Admin Anesthesia Corneal Anesthesia (Tetracaine & Saline) Drug_Admin->Anesthesia Stimulation Electrical Stimulation (Corneal Electrodes) Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Protection Determine % Protection Observation->Protection ED50 Calculate ED₅₀ (Probit Analysis) Protection->ED50

Maximal Electroshock (MES) Test Workflow

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to identify compounds that can prevent clonic seizures, mimicking absence and myoclonic seizures in humans.[7]

  • Animal Preparation: Similar to the MES test, mice or rats are used.

  • Drug Administration: The test compound or vehicle is administered at predetermined times before PTZ injection.

  • PTZ Injection: Pentylenetetrazole is injected subcutaneously into a loose fold of skin on the neck (e.g., 85 mg/kg for CF-1 mice).[4]

  • Observation: Animals are placed in isolation cages and observed for 30 minutes for the presence or absence of a clonic seizure lasting for at least 3-5 seconds.[4]

  • Endpoint: Animals not exhibiting the characteristic clonic seizure are considered protected.[4]

6 Hz Psychomotor Seizure Test: This model is used to screen for compounds effective against psychomotor and treatment-resistant focal seizures.[8]

  • Animal Preparation: Mice or rats are used. A drop of 0.5% tetracaine hydrochloride in saline is applied to the eyes.[9]

  • Drug Administration: Test compounds are administered prior to the electrical stimulation.

  • Stimulation: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a specific current (e.g., 32 mA or 44 mA) is delivered via corneal electrodes.[9]

  • Observation: Animals are observed for a characteristic seizure behavior, which includes a stun position, minimal clonic phase, and stereotyped movements.[10]

  • Endpoint: Animals that do not display this stereotyped behavior and resume normal activity within 10 seconds are considered protected.[8]

Mechanism of Action of Anticonvulsant Pyrrolidinones

The anticonvulsant effects of pyrrolidinone derivatives are often attributed to their interaction with various neuronal targets. A primary mechanism involves the modulation of voltage-gated sodium and calcium channels, which are crucial for regulating neuronal excitability.[11] Some derivatives are also believed to exert their effects by enhancing the action of the inhibitory neurotransmitter GABA, potentially through the release of GABA upon hydrolysis in the brain.[12]

Anticonvulsant_MoA Pyrrolidinone Pyrrolidinone Derivative Na_Channel Voltage-Gated Na+ Channel Pyrrolidinone->Na_Channel Blockade Ca_Channel Voltage-Gated Ca2+ Channel Pyrrolidinone->Ca_Channel Blockade GABA_Release GABA Release Pyrrolidinone->GABA_Release Enhancement Neuronal_Excitability Decreased Neuronal Excitability Na_Channel->Neuronal_Excitability Ca_Channel->Neuronal_Excitability GABA_Release->Neuronal_Excitability Seizure_Suppression Seizure Suppression Neuronal_Excitability->Seizure_Suppression

Proposed Mechanisms of Anticonvulsant Action

Anticancer Activity: Targeting Proliferation and Angiogenesis

Novel pyrrolidinone derivatives have emerged as promising candidates in oncology, with several classes demonstrating potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth and angiogenesis.

In Vitro Cytotoxicity of Pyrrolidinone Derivatives

The anticancer potential of these compounds is initially assessed through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC₅₀) being a critical parameter for quantifying their potency.

Compound ClassCell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)Citation
Thiophen-containing pyrrolidinesMCF-7 (Breast Cancer)17-28Doxorubicin16[4]
Thiophen-containing pyrrolidinesHeLa (Cervical Cancer)19-30Doxorubicin18[4]
Phenyl-containing pyrrolidinesMCF-7 (Breast Cancer)22-29--[4]
Phenyl-containing pyrrolidinesHeLa (Cervical Cancer)26-37--[4]
Mesitylene-based spirooxindoles (5e)A549 (Lung Cancer)3.48--[13]
Mesitylene-based spirooxindoles (5f)A549 (Lung Cancer)1.2--[13]
Spirooxindole/pyrrolidine/thiochromene (7d)MCF-7 (Breast Cancer)7.36--[14]
Spirooxindole/pyrrolidine/thiochromene (7k)HeLa (Cervical Cancer)8.4--[14]
Spirooxindole/pyrrolidine/thiochromene (7f)PC3 (Prostate Cancer)8.7--[14]
Experimental Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of novel compounds.[15]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[16]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test pyrrolidinone derivative. Vehicle and positive controls are included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[16]

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals.[16]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[17]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.

Anticancer Signaling Pathways

Certain pyrrolidinone derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[18] By blocking these receptors, the derivatives can inhibit downstream signaling pathways that are critical for angiogenesis and tumor cell proliferation.[18][19]

Anticancer_Signaling cluster_receptor Cell Membrane cluster_pathway Downstream Signaling cluster_outcome Cellular Response VEGFR VEGFR Signaling Signaling Cascade (e.g., AKT, ERK1/2) VEGFR->Signaling PDGFR PDGFR PDGFR->Signaling Pyrrolidinone Pyrrolidinone Derivative Pyrrolidinone->VEGFR Inhibition Pyrrolidinone->PDGFR Inhibition Angiogenesis Angiogenesis Signaling->Angiogenesis Inhibition Proliferation Cell Proliferation Signaling->Proliferation Inhibition Apoptosis Apoptosis Signaling->Apoptosis Induction

Inhibition of Angiogenesis Signaling Pathways

Antimicrobial and Antioxidant Activities

The versatility of the pyrrolidinone scaffold extends to antimicrobial and antioxidant applications, with novel derivatives showing promising activity against various bacterial and fungal strains, as well as significant radical scavenging capabilities.

Quantitative Antimicrobial and Antioxidant Data
Compound ClassActivityMeasurementValue (µg/mL)Organism/RadicalCitation
Pyrrolidine-thiazole derivativesAntibacterialMIC21.70Bacillus cereus[8]
Pyrrolidine-thiazole derivativesAntibacterialMIC30.53Staphylococcus aureus[8]
Sulfonylamino pyrrolidine derivativesAntibacterialMIC3.11Staphylococcus aureus[8]
Sulfonylamino pyrrolidine derivativesAntibacterialMIC6.58Escherichia coli[8]
Sulfonylamino pyrrolidine derivativesAntibacterialMIC5.82Pseudomonas aeruginosa[8]
Pyrrolidone thiosemicarbazone complexesAntioxidantIC₅₀Superior to Ascorbic AcidDPPH Radical
Experimental Protocols

Minimum Inhibitory Concentration (MIC) by Broth Microdilution:

  • Preparation of Inoculum: A standardized bacterial inoculum (0.5 McFarland standard) is prepared from a fresh culture.[20]

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.[21]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Growth and sterility controls are included.[20]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[21]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[21]

DPPH Radical Scavenging Assay:

  • DPPH Solution Preparation: A working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol is prepared.

  • Sample Preparation: The test compound is prepared in various concentrations.

  • Reaction: The sample solutions are mixed with the DPPH working solution and incubated in the dark for a set time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. The decrease in absorbance indicates radical scavenging activity.[22]

  • Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Synthesis of Novel Pyrrolidinone Derivatives

The synthesis of these biologically active molecules often involves elegant and efficient chemical strategies.

Synthesis of 1-acyl-2-pyrrolidinone Derivatives

These compounds can be synthesized from gamma-aminobutyric acid (GABA), highlighting their potential as GABA prodrugs.[1]

Synthesis of 3-Substituted-Pyrrolidine-2,5-diones

A common method for synthesizing this class of compounds involves the reaction of maleic anhydride with aromatic amines, followed by cyclization with thionyl chloride.[23]

Synthesis of Spirooxindole Pyrrolidine Derivatives

A powerful and versatile method for constructing these complex scaffolds is the one-pot, three-component 1,3-dipolar cycloaddition reaction. This involves the in situ generation of an azomethine ylide from the condensation of an isatin and an amino acid (like L-proline or sarcosine), which then reacts with a dipolarophile.[14]

Spirooxindole_Synthesis cluster_reactants Reactants cluster_reaction Reaction Isatin Isatin Condensation Condensation Isatin->Condensation Amino_Acid Amino Acid (e.g., L-proline) Amino_Acid->Condensation Dipolarophile Dipolarophile Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Ylide_Formation Azomethine Ylide Formation Condensation->Ylide_Formation Ylide_Formation->Cycloaddition Product Spirooxindole Pyrrolidine Cycloaddition->Product

Synthesis of Spirooxindole Pyrrolidines

Conclusion

The pyrrolidinone core continues to be a remarkably fruitful scaffold for the discovery of novel, biologically active compounds. The derivatives discussed in this guide demonstrate significant potential as anticonvulsant, anticancer, antimicrobial, and antioxidant agents. The detailed experimental protocols and elucidated mechanisms of action provide a solid foundation for further research and development in this exciting field. As synthetic methodologies become more sophisticated and our understanding of the molecular targets deepens, the future of pyrrolidinone-based therapeutics appears exceptionally bright.

References

In Vitro Screening of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activities of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one is not extensively available in the public domain. This technical guide synthesizes information from studies on structurally related compounds, including pyrrolidinone derivatives, to infer potential biological activities and propose a comprehensive in vitro screening strategy. The information presented herein should be considered a predictive overview to guide future research.

Introduction

The pyrrolidinone scaffold is a privileged five-membered nitrogen-containing heterocycle that is a core component of numerous natural products and synthetic compounds with significant pharmacological activities.[1] Its derivatives have been extensively explored in drug discovery, demonstrating a wide range of biological effects, including anticancer, anti-inflammatory, and kinase inhibitory properties.[2][3] The compound this compound features this key pyrrolidinone ring, substituted with an aminomethylphenyl group, suggesting its potential as a bioactive small molecule.

This guide outlines a proposed in vitro screening cascade to elucidate the potential anticancer and anti-inflammatory activities of this compound. It provides detailed experimental protocols, hypothetical data presentation, and visualizations of workflows and relevant signaling pathways to serve as a comprehensive resource for researchers in drug development.

Proposed Biological Activities

Based on the established pharmacology of the pyrrolidinone core, this compound is hypothesized to possess the following activities:

  • Anticancer Activity: Many pyrrolidinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5][6] The proposed screening will assess the compound's ability to inhibit cancer cell proliferation and explore its potential as a kinase inhibitor, a common mechanism for modern anticancer agents.[2][7]

  • Anti-inflammatory Activity: The modulation of inflammatory pathways is another hallmark of this class of compounds. This guide proposes investigating the compound's ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammation.[8]

In Vitro Screening Workflow

A tiered approach is proposed to efficiently screen and characterize the biological activities of the target compound. The workflow begins with broad primary screening to assess cytotoxicity, followed by more specific secondary assays to determine the mechanism of action.

G cluster_0 Primary Screening cluster_1 Hit Prioritization cluster_2 Secondary Screening (Mechanism of Action) cluster_3 Lead Identification primary_assay Cytotoxicity Screening (MTT Assay) Panel of Cancer Cell Lines prioritization Data Analysis (IC50 Determination) Select Active Compound primary_assay->prioritization kinase_assay Kinase Inhibition Assays (e.g., VEGFR-2, PDGFRβ) prioritization->kinase_assay nfkb_assay Anti-inflammatory Assay (NF-κB Luciferase Reporter) prioritization->nfkb_assay lead_id Identify Lead Candidate for Further Preclinical Development kinase_assay->lead_id nfkb_assay->lead_id G ligand Growth Factor (e.g., VEGF, PDGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, PDGFRβ) ligand->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization compound This compound compound->receptor pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->pathway response Cellular Responses: - Proliferation - Angiogenesis - Survival pathway->response G tnfa TNF-α tnfr TNFR1 tnfa->tnfr ikk IKK Complex tnfr->ikk ikba_p P-IκBα ikk->ikba_p compound 1-(3-Amino-2-methylphenyl) pyrrolidin-2-one compound->ikk ikba_nfkb IκBα-NF-κB (Inactive, Cytoplasmic) ikba_nfkb->ikba_p Phosphorylation nfkb NF-κB (Active) ikba_p->nfkb IκBα Degradation nucleus Nucleus nfkb->nucleus Translocation gene Inflammatory Gene Transcription

References

An In-Depth Technical Guide on the Putative Mechanism of Action of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one as a Positive Allosteric Modulator of AMPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature specifically detailing the mechanism of action for 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one is not currently available. However, its structural similarity to the racetam class of nootropic agents, such as aniracetam, suggests a likely mechanism as a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This guide, therefore, presents a detailed overview of the well-established mechanism of action of AMPA receptor PAMs, which is the hypothesized mechanism for the compound . This information is intended for researchers, scientists, and drug development professionals.

Introduction to AMPA Receptors and Positive Allosteric Modulation

The AMPA receptor is an ionotropic glutamate receptor that mediates the majority of fast excitatory synaptic transmission in the central nervous system.[1] These receptors are crucial for synaptic plasticity, a fundamental process for learning and memory.[1] AMPA receptor PAMs are compounds that bind to an allosteric site on the receptor, distinct from the glutamate binding site, and enhance the receptor's response to glutamate.[2][3] This modulation can occur through various mechanisms, including slowing the deactivation and desensitization of the receptor, thereby prolonging the synaptic current.[3][4]

Positive allosteric modulators of AMPA receptors can be broadly categorized into two classes based on their impact:

  • Low-impact AMPAR PAMs: These modulators primarily decrease the deactivation of the AMPA receptor channel, leading to a modest augmentation of synaptic currents.[2]

  • High-impact AMPAR PAMs: These compounds decrease both deactivation and desensitization of the receptor, resulting in a more significant and prolonged enhancement of synaptic currents.[2]

Molecular Mechanism of Action

Based on studies of similar compounds like aniracetam and CX614, the putative mechanism of action for this compound involves binding to a specific allosteric site on the AMPA receptor.

Binding Site

Crystallographic studies of aniracetam and CX614 with the GluR2 subunit of the AMPA receptor have revealed a common binding site.[4] This site is located at the dimer interface of the ligand-binding domain (LBD), adjacent to the "hinge" of the clamshell-like structure that binds glutamate.[3][4] By binding to this pocket, PAMs can stabilize the closed, glutamate-bound conformation of the LBD.[4]

Effects on Receptor Kinetics

The binding of a PAM to the allosteric site induces conformational changes that alter the receptor's kinetics:

  • Slowing of Deactivation: Following a brief pulse of glutamate, AMPA receptors rapidly deactivate as glutamate unbinds. PAMs slow this deactivation process, prolonging the flow of ions through the channel in response to a single synaptic event.[4][5]

  • Reduction of Desensitization: With prolonged exposure to glutamate, AMPA receptors enter a desensitized state where the channel closes despite the continued presence of the agonist. Many PAMs, particularly high-impact ones, reduce the rate and extent of this desensitization, allowing for a more sustained response during periods of high-frequency synaptic transmission.[3][5]

This modulation of receptor kinetics leads to an overall enhancement of excitatory postsynaptic currents (EPSCs), which is believed to be the basis for the cognitive-enhancing effects of these compounds.

Signaling Pathways

The primary signaling event is the enhanced influx of Na+ and, in the case of Ca2+-permeable AMPA receptors, Ca2+ into the postsynaptic neuron. This enhanced cation influx leads to a greater and more prolonged depolarization of the postsynaptic membrane, increasing the likelihood of action potential firing. The downstream signaling cascades are complex and can involve the activation of various kinases and transcription factors, ultimately leading to changes in gene expression and protein synthesis that underlie synaptic plasticity.

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Allosteric Site Glutamate Site Ion Channel Glutamate->AMPAR:f2 Binds PAM 1-(3-Amino-2-methylphenyl) pyrrolidin-2-one (PAM) PAM->AMPAR:f1 Binds Na_Ca_Influx Na+ / Ca2+ Influx AMPAR:f3->Na_Ca_Influx Opens Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Leads to Downstream Downstream Signaling (e.g., CaMKII, CREB) Depolarization->Downstream Activates Plasticity Synaptic Plasticity (LTP) Downstream->Plasticity Promotes

Caption: Putative signaling pathway of this compound. (Max Width: 760px)

Quantitative Data

The following table summarizes representative quantitative data for well-characterized AMPA receptor PAMs. It is anticipated that this compound would exhibit similar properties, which would need to be confirmed experimentally.

CompoundAssay TypeParameterValueCell Line / PreparationReference
AniracetamElectrophysiologyEC₅₀ (Deactivation)~1-5 mMChick Cochlear Nucleus Neurons[5]
CX614ElectrophysiologyEC₅₀ (Deactivation)~100 µMHEK293 cells expressing GluR2[4]
CX546ElectrophysiologyEC₂ₓ (Current Amp.)~3 µMCultured Rat Hippocampal Neurons[6]
PF-4778574Radioligand BindingKᵢ130 nMRat Brain Membranes[7]
PF-4778574ElectrophysiologyEC₅₀ (hGluA2-flop)16 nMHEK293 cells[7]

Experimental Protocols

The investigation of the mechanism of action of a putative AMPA receptor PAM like this compound would involve several key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion flow through AMPA receptors in response to glutamate, both in the presence and absence of the modulator.[8][9]

Objective: To determine the effect of the compound on AMPA receptor deactivation, desensitization, and current-voltage relationship.

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2).

  • Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to allow for whole-cell recording.

  • Agonist and Modulator Application: A rapid solution exchange system is used to apply glutamate (agonist) and the test compound (modulator) to the cell.

  • Data Acquisition and Analysis:

    • Deactivation: A short pulse (e.g., 1 ms) of glutamate is applied, and the decay of the current after glutamate removal is measured. The time constant of decay is compared in the presence and absence of the test compound.

    • Desensitization: A long pulse (e.g., 500 ms) of glutamate is applied, and the decay of the current to a steady-state level is measured. The extent and rate of desensitization are compared.

    • Dose-Response: The potentiation of the glutamate-evoked current is measured at various concentrations of the test compound to determine the EC₅₀.

Patch_Clamp_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfection with AMPA Receptor Subunits Cell_Culture->Transfection Patching Whole-Cell Patching Transfection->Patching Application Rapid Application of Glutamate +/- Modulator Patching->Application Recording Record Ionic Currents Application->Recording Deactivation Analyze Deactivation Kinetics Recording->Deactivation Desensitization Analyze Desensitization Kinetics Recording->Desensitization Dose_Response Generate Dose-Response Curve (EC50) Deactivation->Dose_Response Desensitization->Dose_Response

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology. (Max Width: 760px)
Radioligand Binding Assay

This assay is used to determine if the test compound binds to the AMPA receptor and to measure its binding affinity (Kᵢ).

Objective: To determine the binding affinity of the compound for the allosteric site on the AMPA receptor.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing AMPA receptors are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membranes are incubated with a radiolabeled ligand known to bind to the allosteric site (e.g., [³H]PAM-43) and varying concentrations of the unlabeled test compound.[10]

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is lacking, its chemical structure strongly suggests that it functions as a positive allosteric modulator of AMPA receptors. The information presented in this guide, based on extensive research on well-characterized AMPA receptor PAMs, provides a robust framework for understanding its putative mechanism. Future experimental studies, such as those outlined above, are necessary to definitively elucidate the pharmacological profile of this compound. Such studies will be critical for its potential development as a therapeutic agent for neurological and psychiatric disorders characterized by glutamatergic dysfunction.

References

The Pivotal Role of Substitution in 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one Analogs: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the pyrrolidin-2-one scaffold remains a cornerstone for the development of novel therapeutics targeting a range of diseases. A focused analysis of 1-(3-amino-2-methylphenyl)pyrrolidin-2-one analogs reveals a nuanced and compelling structure-activity relationship (SAR), where minor chemical modifications to this core structure can dramatically influence biological activity. This technical guide synthesizes available data to provide researchers, scientists, and drug development professionals with an in-depth understanding of the key molecular interactions and structural features that govern the efficacy of this important class of compounds.

The core structure, featuring a pyrrolidin-2-one ring attached to a 3-amino-2-methylphenyl group, presents multiple avenues for chemical modification. The strategic placement of the amino and methyl groups on the phenyl ring is a critical determinant of biological activity, suggesting that this specific substitution pattern may be key for optimal interaction with biological targets. Variations in these substituents, as well as modifications to the pyrrolidin-2-one ring itself, have been shown to significantly impact the potency and selectivity of these analogs.

Unraveling the Structure-Activity Relationship

The SAR for this class of compounds is multifaceted, with key insights emerging from the analysis of substitutions on both the phenyl ring and the pyrrolidinone core.

Phenyl Ring Substitutions: A Game of Position and Electronic Effects

The substitution pattern on the N-phenyl ring is a critical determinant of biological activity. The presence and positioning of substituents dictate the molecule's electronic properties and steric profile, which in turn influence its ability to bind to target proteins. For instance, in related N-phenylpyrrolidinone series, the introduction of electron-withdrawing or electron-donating groups can modulate cytotoxic activity against cancer cell lines. Derivatives bearing a 3,4,5-trimethoxyphenyl moiety have demonstrated notable anticancer effects, highlighting the importance of specific substitution patterns.[1] Conversely, in other series, electron-withdrawing groups have been shown to decrease activity.[1]

The position of these substituents is equally crucial. A para-substituted methoxy group, for example, has been found to be more effective than ortho or meta substitutions in certain contexts.[1] This underscores the importance of a deep understanding of the target's binding pocket topology to guide rational drug design.

The Pyrrolidinone Core: More Than Just a Scaffold

Modifications to the pyrrolidin-2-one ring itself also play a significant role in defining the biological profile of these analogs. The introduction of various functional groups at different positions on the pyrrolidinone ring can lead to compounds with a wide range of activities. For instance, the incorporation of heterocyclic rings, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione, at the C3 position has been shown to enhance activity against human A549 lung epithelial cells.[1] Furthermore, the introduction of a hydrazone linkage at the C3 position has been explored, leading to derivatives with potent anticancer activity in the low micromolar to nanomolar range.[1]

Quantitative Insights into Biological Activity

To facilitate a clear comparison of the biological effects of different analogs, the following tables summarize the quantitative data from various studies on related phenylpyrrolidinone derivatives.

Table 1: Anticancer Activity of N-Phenylpyrrolidinone Derivatives [1]

Compound IDR Group (Substitution on Phenyl Ring)Cancer Cell LineIC50 (µM)
1a4-FluorobenzylaminoMCF-7 (Breast)0.097
1bPhenethylaminoMDA-MB-468 (Breast)0.231
2a5-NitrothiopheneIGR39 (Melanoma)2.50
2b5-NitrothiophenePPC-1 (Prostate)3.63

Table 2: Anticancer Activity of C3-Substituted Phenylpyrrolidinone Derivatives [1]

Compound IDR Group (Substitution on Phenyl Ring)C3-SubstitutionCancer Cell Line% Viability at 100 µM
3a3,4,5-Trimethoxyphenyl1,3,4-oxadiazolethioneA549 (Lung)28.0%
3b3,4,5-Trimethoxyphenyl4-aminotriazolethioneA549 (Lung)29.6%

Experimental Protocols: A Foundation for Further Research

The synthesis of this compound analogs and their subsequent biological evaluation rely on robust and reproducible experimental methodologies.

General Synthesis of N-Phenylpyrrolidinone Derivatives

A common synthetic route to N-phenylpyrrolidinone derivatives involves the reaction of a substituted aniline with a suitable lactone or a derivative of γ-aminobutyric acid.[1] For instance, 5-oxo-1-(substituted phenyl)pyrrolidin-3-carbohydrazide can be synthesized and then reacted with various aldehydes or ketones to generate a library of hydrazone derivatives.[1]

Example Protocol for Hydrazone Synthesis: [1] A mixture of 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidin-3-carbohydrazide (1 mmol) and the desired aldehyde or ketone (1.1 mmol) in methanol (20 mL) is heated at 60–70 °C for a specified time.[1]

Synthesis_Workflow SubstitutedAniline Substituted Aniline Reaction1 Reaction SubstitutedAniline->Reaction1 Lactone Lactone / γ-aminobutyric acid derivative Lactone->Reaction1 NPhenylpyrrolidinone N-Phenylpyrrolidinone Intermediate Reaction1->NPhenylpyrrolidinone Reaction2 Condensation NPhenylpyrrolidinone->Reaction2 AldehydeKetone Aldehyde / Ketone AldehydeKetone->Reaction2 HydrazoneDerivative Hydrazone Derivative Library Reaction2->HydrazoneDerivative

Caption: General synthetic workflow for N-phenylpyrrolidinone hydrazone derivatives.

In Vitro Kinase Inhibition Assay

The evaluation of these analogs as kinase inhibitors is a crucial step in determining their therapeutic potential.

Example Protocol for c-Src Kinase Inhibition Assay: A series of 2-pyridone derivatives, structurally related to the pyrrolidinone core, were evaluated for their c-Src kinase inhibitory activity.[2] The most potent compound, 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one, exhibited an IC50 value of 12.5 μM.[2] The kinase inhibitory activity against other kinases like EGFR, MAPK, and PDK was also assessed to determine selectivity.[2]

Kinase_Assay_Workflow Compound Test Compound Incubation Incubation Compound->Incubation Kinase c-Src Kinase Kinase->Incubation ATP ATP ATP->Incubation Substrate Substrate Substrate->Incubation Detection Detection of Phosphorylation Incubation->Detection IC50 IC50 Determination Detection->IC50

Caption: A typical workflow for an in vitro kinase inhibition assay.

Future Directions and Conclusion

The structure-activity relationship of this compound analogs is a rich field for further investigation. While existing data on related phenylpyrrolidinone derivatives provide a solid foundation, a more focused exploration of the specific substitution pattern of the title compound is warranted. Future studies should aim to synthesize a focused library of analogs with systematic variations at the 3-amino and 2-methyl positions, as well as at other positions on the phenyl ring and the pyrrolidinone core. Such studies, coupled with robust biological evaluation against a panel of relevant targets, will undoubtedly lead to the discovery of novel and potent therapeutic agents. This in-depth technical guide serves as a critical resource for researchers in this endeavor, providing a comprehensive overview of the current understanding of the SAR of this promising class of molecules and a roadmap for future drug discovery efforts.

References

Unlocking New Therapeutic Avenues: A Technical Guide to Pyrrolidinone Compound Target Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold, a five-membered lactam ring, represents a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthetic tractability and ability to modulate a wide array of biological targets have cemented its importance in drug discovery. This technical guide provides an in-depth exploration of recently identified therapeutic targets for novel pyrrolidinone and pyrrolidine derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

I. Emerging Therapeutic Targets and Quantitative Efficacy

Recent research has unveiled a diverse landscape of therapeutic targets for pyrrolidinone-based compounds, spanning oncology, metabolic disorders, infectious diseases, and inflammatory conditions. The following tables summarize the quantitative data for representative compounds against these targets.

Table 1: Anticancer Activity
Compound ClassTargetSpecific Compound(s)IC50/EC50Cell Line/Assay ConditionReference
Pyrrolidine-2,5-dione HybridsApoptosis Induction116b, 116f, 116g0.42 - 0.78 µMMCF-7 (Breast Cancer)[1]
116b, 116m0.39 - 0.92 µMHT-29 (Colon Cancer)[1]
116a, 116g24.74 - 31.56 µMK562 (Leukemia)[1]
2-(hydroxymethyl)pyrrolidinesSphingosine Kinase 1/2 (SphK1/SphK2)117-Dual Inhibitor[1]
Benzimidazole CarboxamidesPoly(ADP-ribose) polymerase-1/-2 (PARP-1/-2)19a-p-PARP-1 and PARP-2 Inhibitors[1]
2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrroleVEGFR-2, PDGFRβ11-Multi-target Tyrosine Kinase Inhibitor[2]
Polysubstituted PyrrolidinesAntiproliferative35a, 35b2.9 - 16 µM-[3]
Table 2: Antidiabetic and Metabolic Disorder Activity
Compound ClassTargetSpecific Compound(s)IC50/EC50Assay ConditionReference
Pyrrolidine SulfonamidesDipeptidyl Peptidase-IV (DPP-IV)23d11.32 ± 1.59 μMIn vitro DPP-IV inhibition[4]
Polyhydroxylated Pyrrolidinesα-glycosidase (AG)54Potent InhibitorIn vitro AG inhibition[1]
Stereospecific Pyrrolidine DerivativesG-protein coupled receptor 40 (GPR40)(R,R)-90.11 µM (human), 0.054 µM (mouse)Full Agonist[1]
Table 3: Anti-infective Activity
Compound ClassTargetSpecific Compound(s)IC50/EC50Organism/AssayReference
1,2,4-Oxadiazole PyrrolidinesDNA Gyrase22a, 22b, 22c, 22d, 22e120 - 270 nME. coli DNA gyrase inhibition[4][5]
Spirooxindole Pyrrolidine HybridsAntifungal444 µg/mL (MIC)C. albicans[5]
Pyrrolidine DerivativesMain Protease (MPro)--SARS-CoV-2 MPro Inhibition[6]
Pyrrolidine-2,3-dionesPenicillin-Binding Protein 3 (PBP3)1, 2-P. aeruginosa PBP3 Inhibition[7]
Table 4: Neurological and Inflammatory Activity
Compound ClassTargetSpecific Compound(s)IC50/EC50ActivityReference
Pyrrolidinone DerivativesNF-κB Inducing Kinase (NIK)--NIK Inhibitors for Autoimmune/Inflammatory Diseases[8]
(S)-PyrrolidinesCXCR4 Chemokine Receptor51a79 nMAntagonist with Antimetastatic Activity[1]
Pyrrolidine-2,5-dione-acetamidesAnticonvulsant69k80.38 mg/kg (MES), 108.80 mg/kg (6 Hz)In vivo anticonvulsant[1]
2-Pyrrolidinoneα7 Nicotinic Acetylcholine Receptor (α7 nAChR)2-Pyrrolidinone100 nM (maximum potentiation)Potentiation of α7 receptor responses[9]

II. Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrrolidinone compounds are underpinned by their modulation of critical signaling pathways. Understanding these pathways is crucial for rational drug design and target validation.

A. NF-κB Inducing Kinase (NIK) Inhibition Pathway

Novel pyrrolidinone derivatives have been identified as inhibitors of NF-κB Inducing Kinase (NIK), a key regulator of the non-canonical NF-κB signaling pathway.[8] This pathway is implicated in various autoimmune and inflammatory diseases. Inhibition of NIK blocks the downstream signaling cascade that leads to the production of inflammatory molecules.

NIK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., LTβR, BAFFR) NIK NIK Receptor->NIK Activates NIK_inhibitor Pyrrolidinone Inhibitor NIK_inhibitor->NIK Inhibits IKKα IKKα NIK->IKKα Phosphorylates p100_RelB p100-RelB Complex IKKα->p100_RelB Phosphorylates p100 p100_p52 p100/p52 RelB RelB p52_RelB p52-RelB Complex p100_RelB->p52_RelB Processing DNA DNA p52_RelB->DNA Translocates to Nucleus Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Induces

NIK Inhibition by Pyrrolidinone Derivatives.
B. 2-Pyrrolidinone-Mediated Enhancement of Synaptic Transmission

2-Pyrrolidinone, a metabolite of the nootropic drug aniracetam, has been shown to facilitate hippocampal synaptic transmission. It achieves this by potentiating α7 nicotinic acetylcholine receptor (α7 nAChR) responses through a Protein Kinase C (PKC) dependent pathway.[9]

Pyrrolidinone_Synaptic_Pathway Pyrrolidinone 2-Pyrrolidinone PKC Protein Kinase C (PKC) Pyrrolidinone->PKC Enhances activity of activated PKC alpha7_receptor α7 nAChR PKC->alpha7_receptor Potentiates responses Synaptic_Transmission Facilitation of Hippocampal Synaptic Transmission alpha7_receptor->Synaptic_Transmission Leads to

2-Pyrrolidinone Signaling Pathway.

III. Detailed Experimental Protocols

The identification and validation of new therapeutic targets for pyrrolidinone compounds rely on robust and reproducible experimental methodologies. This section provides detailed protocols for key in vitro assays.

A. General Workflow for Target-Based Screening

The process of identifying novel inhibitors for a specific target typically follows a standardized workflow, from initial screening to detailed characterization.

Screening_Workflow start Start: Pyrrolidinone Compound Library hts High-Throughput Screening (HTS) (e.g., FRET, Luminescence) start->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response and IC50/EC50 Determination hit_id->dose_response selectivity Selectivity Profiling (Against related targets) dose_response->selectivity mechanism Mechanism of Action Studies (e.g., Kinetics, Binding Assays) selectivity->mechanism lead_opt Lead Optimization mechanism->lead_opt

Target-Based Screening Workflow.
B. Protocol for FRET-Based MPro Inhibition Assay

This assay is used to determine the in vitro potency of compounds against the SARS-CoV-2 Main Protease (MPro).

1. Principle: A Förster Resonance Energy Transfer (FRET) peptide substrate containing the MPro cleavage sequence is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by MPro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

2. Materials:

  • Recombinant SARS-CoV-2 MPro

  • FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

  • Test pyrrolidinone compounds dissolved in DMSO

  • 384-well assay plates

  • Fluorescence plate reader

3. Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 2 µL of the compound dilutions.

  • Add 20 µL of MPro enzyme solution (final concentration, e.g., 100 nM) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 20 µL of the FRET substrate (final concentration, e.g., 20 µM).

  • Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 30 minutes.

4. Data Analysis:

  • Calculate the initial reaction velocity from the linear phase of the fluorescence signal increase.

  • The percentage of inhibition is calculated relative to a DMSO control (no compound).

  • The IC50 value is determined by fitting the dose-response curve using a suitable nonlinear regression model.

C. Protocol for DPP-4 Inhibitory Activity Assay

This fluorometric assay is used to screen for inhibitors of Dipeptidyl Peptidase-4 (DPP-4).

1. Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC, by DPP-4. Upon cleavage, the free aminomethylcoumarin (AMC) fluoresces, and the signal is proportional to the enzyme activity.

2. Materials:

  • Recombinant human DPP-4

  • DPP-4 substrate: Gly-Pro-AMC

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Test pyrrolidinone compounds dissolved in DMSO

  • 96-well black microtiter plate

  • Fluorescence microplate reader

3. Procedure:

  • In a 96-well microplate, mix 26 µL of the test compound solution and 24 µL of DPP-4 solution (1.73 mU/mL in Tris-HCl buffer).

  • Incubate the mixture at 37°C for 10 minutes.

  • Add 50 µL of the DPP-4 substrate solution (200 µM Gly-Pro-AMC in Tris-HCl buffer) to each well to initiate the reaction.

  • Incubate the plate at 37°C for 30 minutes.

  • Monitor the fluorescence (excitation λ = 360 nm, emission λ = 460 nm) in kinetic mode.

4. Data Analysis:

  • Calculate the slope of the change in fluorescence over time (ΔFLU/min) between 15 and 30 minutes.

  • The percent inhibition is calculated relative to the control wells without an inhibitor.

  • IC50 values are determined from the dose-response curves.

D. Protocol for VEGFR-2 Kinase Assay

This luminescence-based assay quantifies the inhibitory activity of compounds on VEGFR-2 kinase.

1. Principle: The assay measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and vice versa.

2. Materials:

  • Recombinant Human VEGFR-2 (KDR)

  • PTK Substrate (e.g., Poly-(Glu,Tyr) 4:1)

  • 5x Kinase Buffer

  • ATP solution

  • Test pyrrolidinone compounds

  • Kinase-Glo® MAX Assay Kit

  • Solid white 96-well assay plates

  • Luminometer

3. Procedure:

  • Prepare serial dilutions of the test compound. The final DMSO concentration should not exceed 1%.

  • Prepare a master mix containing 5x Kinase Buffer, ATP, and PTK substrate.

  • Add 12.5 µL of the master mix to each well of a 96-well plate.

  • Add 2.5 µL of the diluted test compound to the "Test Inhibitor" wells. Add 2.5 µL of buffer with DMSO to the "Positive Control" and "Blank" wells.

  • Dilute the VEGFR-2 enzyme in 1x Kinase Buffer.

  • Add 10 µL of the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of 1x Kinase Buffer to the "Blank" wells.

  • Incubate the plate at room temperature for a specified time (e.g., 45 minutes).

  • Add 25 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for 10 minutes at room temperature.

  • Read the luminescence using a microplate reader.

4. Data Analysis:

  • Subtract the average luminescence signal from the "Blank" wells from all other measurements.

  • Calculate the percent inhibition relative to the "Positive Control".

  • Generate an IC50 curve by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data using a non-linear regression model.

IV. Conclusion and Future Directions

The pyrrolidinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse range of identified targets highlights the versatility of this chemical moiety. The methodologies and data presented in this guide offer a solid foundation for researchers engaged in the exploration and development of new pyrrolidinone-based drugs. Future efforts in this field will likely focus on leveraging structure-based drug design to enhance potency and selectivity, exploring novel delivery systems to improve pharmacokinetic profiles, and identifying new, previously underexplored biological targets for this remarkable class of compounds.

References

Navigating the Physicochemical Landscape of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one: A Technical Guide to Solubility and Stability Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one, a novel compound of interest for researchers, scientists, and drug development professionals. This document outlines the critical physicochemical properties of this molecule, offering a framework for its evaluation in preclinical and formulation development.

Physicochemical Properties

This compound, with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol , is a compound whose solubility and stability are paramount to its potential therapeutic application.[1] While specific experimental data for this compound is not extensively available in public literature, this guide provides the foundational methodologies for its comprehensive assessment.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueSource
Boiling Point481.5±33.0 °CChemicalBook[2]
Density1.196±0.06 g/cm³ChemicalBook[2]
pKa4.09±0.10ChemicalBook[2]
XlogP1.0PubChem[3]

Note: These values are predicted and require experimental verification.

Solubility Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following section details the experimental protocols for determining the solubility of this compound in various solvent systems.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[4][5]

Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (purity ≥ 98%)

  • Solvents: Purified water, Phosphate Buffered Saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO).

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C) and agitation speed.[4]

  • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

  • Perform the experiment in triplicate for each solvent and temperature.

Table 2: Illustrative Solubility Data for this compound
SolventTemperature (°C)Solubility (mg/mL)
Purified Water25Data to be determined
Purified Water37Data to be determined
PBS (pH 7.4)37Data to be determined
0.1 N HCl37Data to be determined
0.1 N NaOH37Data to be determined
Ethanol25Data to be determined
Methanol25Data to be determined
DMSO25Data to be determined

This table is a template for presenting experimental results.

Stability Analysis

Stability testing is crucial for determining the shelf-life and appropriate storage conditions for a drug substance.[6][7][8] This section outlines the protocols for assessing the stability of this compound under various stress conditions.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)

Procedure:

  • Hydrolytic Stability:

    • Prepare solutions of the compound in 0.1 N HCl, 0.1 N NaOH, and purified water.

    • Incubate the solutions at elevated temperatures (e.g., 60 °C) for a defined period.

    • At specified time points, withdraw samples, neutralize them if necessary, and analyze by HPLC to determine the extent of degradation and identify any degradation products.

  • Oxidative Stability:

    • Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3%).

    • Incubate the solution at room temperature for a defined period.

    • Analyze samples by HPLC at various time points.

  • Photostability:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze both the exposed and control samples by HPLC.

Table 3: Illustrative Stability Data for this compound
ConditionTime (hours)Assay (%)Major Degradants (%)
0.1 N HCl (60 °C)0100-
24Data to be determinedData to be determined
48Data to be determinedData to be determined
0.1 N NaOH (60 °C)0100-
24Data to be determinedData to be determined
48Data to be determinedData to be determined
3% H₂O₂ (RT)0100-
24Data to be determinedData to be determined
48Data to be determinedData to be determined
Photostability (Solid)-Data to be determinedData to be determined
Photostability (Solution)-Data to be determinedData to be determined

This table is a template for presenting experimental results.

Visualizing Experimental Workflows

To ensure clarity and reproducibility, the experimental workflows are presented below using Graphviz diagrams.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B C Seal vials B->C D Incubate on orbital shaker (25°C / 37°C, 24-72h) C->D E Visual inspection for solid D->E F Centrifuge samples E->F G Withdraw and dilute supernatant F->G H HPLC analysis G->H I Calculate solubility H->I

Caption: Workflow for Equilibrium Solubility Determination.

Stability_Workflow cluster_stress Stress Conditions cluster_incubation Incubation cluster_analysis Analysis A Hydrolytic (Acid, Base, Neutral) D Incubate at specified temperature and duration A->D B Oxidative (H₂O₂) B->D C Photolytic (Light Exposure) C->D E Sample at time points D->E F Neutralize (if needed) E->F G HPLC-PDA/MS analysis F->G H Quantify parent compound and degradants G->H

References

Preliminary Toxicological Assessment of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a preliminary toxicological assessment of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one based on currently available public information. The data is limited, and further comprehensive studies are required for a complete safety evaluation.

Introduction

This compound is a chemical compound with potential applications in various fields. This guide summarizes the available preliminary toxicological data and outlines standard experimental protocols relevant to its safety assessment. Due to the limited specific data for this compound, this document also provides generalized methodologies based on OECD guidelines for key toxicological endpoints.

Chemical and Physical Properties

PropertyValue
CAS Number Not available
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Appearance No data available
Solubility No data available

Toxicological Data Summary

The available quantitative toxicological data for this compound is limited to acute toxicity studies.

Table 1: Acute Toxicity Data
TestSpeciesRouteLD50
Acute Oral ToxicityRatOral3914 mg/kg
Acute Dermal ToxicityRabbitDermal8000 mg/kg

Source: Material Safety Data Sheet.

Genotoxicity

A Material Safety Data Sheet indicates that this compound is mutagenic for bacteria and/or yeast.[1] However, detailed study reports or quantitative data are not publicly available. Standard assays for genotoxicity assessment are the Ames test and the in vivo micronucleus test.

Other Toxicological Endpoints

Information regarding sub-chronic toxicity, chronic toxicity, carcinogenicity, reproductive toxicity, and safety pharmacology of this compound is not currently available in the public domain. A preliminary health hazard assessment suggests that repeated or prolonged exposure may cause damage to the blood, kidneys, lymphatic system, urinary system, and bone marrow.[1] It is also indicated to be an eye irritant.[1]

Experimental Protocols

Detailed experimental protocols for the key toxicological assessments are provided below. These are based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance.

  • Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are used.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum.

  • Dose Preparation: The test substance is typically administered in a constant volume by gavage. The vehicle used should be non-toxic and appropriate for the substance's solubility.

  • Procedure:

    • A sighting study is performed with a single animal to determine the appropriate starting dose for the main study.

    • In the main study, animals are dosed sequentially at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Data Analysis: The test results are interpreted based on the number of animals that show signs of toxicity or die at each dose level to determine the GHS classification.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro assay is used to detect gene mutations induced by a chemical.

  • Tester Strains: A set of Salmonella typhimurium and/or Escherichia coli strains with pre-existing mutations in the histidine or tryptophan operon are used.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.

  • Procedure:

    • Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate.

    • Pre-incubation Method: The test substance, bacterial culture, and S9 mix (if used) are incubated together before being mixed with top agar and plated.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.

In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD Guideline 474)

This in vivo test assesses the potential of a chemical to induce chromosomal damage.

  • Animals: Healthy young adult rodents (usually mice or rats) are used.

  • Dose Administration: The test substance is administered to the animals, typically via oral gavage or intraperitoneal injection, at three or more dose levels.

  • Sample Collection: At appropriate time intervals after dosing (e.g., 24 and 48 hours), bone marrow or peripheral blood is collected.

  • Slide Preparation and Analysis: The collected cells are smeared on slides, stained, and analyzed under a microscope to score the frequency of micronucleated polychromatic erythrocytes (immature red blood cells).

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls indicates a positive result.

Visualizations

Diagram 1: Experimental Workflow for Acute Oral Toxicity (OECD 420)

G start Start: Select Animal Model (Rodents) acclimatization Acclimatization Period start->acclimatization sighting_study Sighting Study (Single Animal) acclimatization->sighting_study dose_selection Select Starting Dose for Main Study sighting_study->dose_selection main_study Main Study: Dose Animals Sequentially at Fixed Doses dose_selection->main_study observation Observe for 14 Days (Mortality, Clinical Signs, Body Weight) main_study->observation necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis and GHS Classification necropsy->data_analysis end End data_analysis->end

Caption: Workflow for the Acute Oral Toxicity Fixed Dose Procedure.

Diagram 2: Experimental Workflow for Ames Test (OECD 471)

G cluster_without_s9 Without S9 Metabolic Activation cluster_with_s9 With S9 Metabolic Activation start Start: Prepare Bacterial Strains mix_no_s9 Mix Test Compound, Bacteria, and Buffer start->mix_no_s9 mix_s9 Mix Test Compound, Bacteria, and S9 Mix start->mix_s9 plate_no_s9 Plate on Minimal Glucose Agar mix_no_s9->plate_no_s9 incubation Incubate at 37°C for 48-72 hours plate_no_s9->incubation plate_s9 Plate on Minimal Glucose Agar mix_s9->plate_s9 plate_s9->incubation colony_counting Count Revertant Colonies incubation->colony_counting data_analysis Data Analysis and Interpretation colony_counting->data_analysis end End data_analysis->end G start Start: Select Animal Model (Rodents) acclimatization Acclimatization Period start->acclimatization dose_administration Administer Test Compound at Multiple Dose Levels acclimatization->dose_administration sample_collection Collect Bone Marrow or Peripheral Blood dose_administration->sample_collection slide_preparation Prepare and Stain Slides sample_collection->slide_preparation microscopic_analysis Microscopic Analysis: Score Micronucleated Cells slide_preparation->microscopic_analysis data_analysis Statistical Analysis of Results microscopic_analysis->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one, a valuable building block in medicinal chemistry and drug development. The synthesis commences with a palladium-catalyzed Buchwald-Hartwig amination to couple 2-pyrrolidinone with 1-bromo-2-methyl-3-nitrobenzene. The subsequent step involves the selective reduction of the aromatic nitro group to the desired amine via catalytic hydrogenation. This protocol offers detailed experimental procedures, reagent specifications, and data presentation to ensure reproducibility and high-yield synthesis of the target compound.

Introduction

N-aryl lactams are prevalent structural motifs in a wide array of pharmacologically active compounds. The title compound, this compound, incorporates a substituted aniline moiety coupled to a pyrrolidinone ring, making it a key intermediate for the synthesis of various therapeutic agents. The synthetic strategy detailed herein employs a modern and efficient cross-coupling reaction, the Buchwald-Hartwig amination, which is renowned for its broad substrate scope and functional group tolerance in the formation of carbon-nitrogen bonds. The subsequent selective reduction of the nitro group is a critical step to furnish the final amino-functionalized product.

Chemical Reaction Scheme

Step 1: Buchwald-Hartwig Amination

1-Bromo-2-methyl-3-nitrobenzene reacts with 2-pyrrolidinone in the presence of a palladium catalyst, a phosphine ligand, and a base to yield 1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one.

Step 2: Nitro Group Reduction

1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one is reduced, typically via catalytic hydrogenation, to the final product, this compound.

Data Presentation

Table 1: Reagents for the Synthesis of this compound

ReagentMolecular FormulaMolar Mass ( g/mol )RoleStep
1-Bromo-2-methyl-3-nitrobenzeneC₇H₆BrNO₂216.03Starting Material1
2-PyrrolidinoneC₄H₇NO85.11Starting Material1
Tris(dibenzylideneacetone)dipalladium(0)C₅₁H₄₂O₃Pd₂915.72Catalyst1
XantphosC₃₉H₃₂OP₂578.62Ligand1
Cesium CarbonateCs₂CO₃325.82Base1
1,4-DioxaneC₄H₈O₂88.11Solvent1
1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-oneC₁₁H₁₂N₂O₃220.23Intermediate2
Palladium on Carbon (10 wt. %)Pd/C-Catalyst2
Hydrogen GasH₂2.02Reducing Agent2
MethanolCH₄O32.04Solvent2
Ethyl AcetateC₄H₈O₂88.11Extraction Solvent1, 2
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Quenching/Washing Agent1, 2
BrineNaCl (aq)-Washing Agent1, 2
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent1, 2

Table 2: Expected Yields and Physicochemical Properties

CompoundExpected Yield (%)Physical StateMelting Point (°C)
1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one75-85SolidNot reported
This compound90-98SolidNot reported

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions and scale.

Experimental Protocols

Step 1: Synthesis of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one via Buchwald-Hartwig Amination

Materials:

  • 1-Bromo-2-methyl-3-nitrobenzene (1.0 eq)

  • 2-Pyrrolidinone (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask or reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add 1-bromo-2-methyl-3-nitrobenzene (1.0 eq), 2-pyrrolidinone (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane via syringe. The reaction mixture should be stirred vigorously.

  • Heat the reaction mixture to 100-110 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol % by weight)

  • Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel with Celite)

Procedure:

  • In a reaction flask, dissolve 1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one (1.0 eq) in methanol.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Nitro Group Reduction start_materials Starting Materials: 1-Bromo-2-methyl-3-nitrobenzene 2-Pyrrolidinone reaction1 Reaction in Dioxane (100-110 °C, 12-24h) start_materials->reaction1 reagents1 Reagents: Pd2(dba)3, Xantphos, Cs2CO3 reagents1->reaction1 workup1 Work-up: Filtration, Extraction, Drying reaction1->workup1 purification1 Purification: Column Chromatography workup1->purification1 intermediate Intermediate: 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one purification1->intermediate reaction2 Reaction in Methanol (RT, 4-12h) intermediate->reaction2 Proceed to Step 2 reagents2 Reagents: 10% Pd/C, H2 Gas reagents2->reaction2 workup2 Work-up: Filtration, Concentration reaction2->workup2 final_product Final Product: This compound workup2->final_product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for High-Throughput Screening of Pyrrolidinone-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays relevant to the discovery of bioactive pyrrolidinone-based compounds. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, found in a wide array of compounds targeting various biological targets. These protocols are intended to guide researchers in identifying and characterizing novel pyrrolidinone-based molecules with therapeutic potential.

Introduction to Pyrrolidinone-Based Compounds and HTS

The pyrrolidinone core is a five-membered lactam that serves as a versatile scaffold in drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antidiabetic, antimicrobial, and neurological effects. High-throughput screening (HTS) is an essential tool for efficiently interrogating large libraries of such compounds to identify initial "hits" that modulate the activity of a biological target. This document outlines key HTS assays applicable to the screening of pyrrolidinone-based compound libraries.

Target-Based HTS Assays

Target-based screening focuses on the interaction of compounds with a specific, purified biological target, such as an enzyme or a receptor.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay (Fluorescence-Based)

Application: Identification of DPP-IV inhibitors for the treatment of type 2 diabetes. Many known DPP-IV inhibitors feature a pyrrolidinone or related cyanopyrrolidine scaffold.

Principle: This assay measures the enzymatic activity of DPP-IV through the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). Inhibition of DPP-IV results in a decrease in the fluorescent signal.

Experimental Protocol:

  • Materials:

    • Recombinant human DPP-IV enzyme

    • Gly-Pro-AMC substrate

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5) containing 1 M NaCl

    • Test compounds (pyrrolidinone library) dissolved in DMSO

    • Positive control inhibitor (e.g., Sitagliptin)

    • 384-well, black, flat-bottom assay plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a stock solution of the test compounds and positive control in 100% DMSO.

    • In the assay plate, add 50 nL of the compound solution or DMSO (for controls) to the appropriate wells.

    • Add 10 µL of DPP-IV enzyme solution (pre-diluted in assay buffer) to all wells except for the background control.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the Gly-Pro-AMC substrate solution (pre-diluted in assay buffer).

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

    • Calculate the percent inhibition for each compound relative to the high (no enzyme) and low (DMSO) controls.

Data Presentation:

Compound TypeTargetAssay FormatReported IC₅₀
Pyrrolidinone DerivativesDPP-IVFluorescence-BasedVaries (nM to µM range)
Sitagliptin (Control)DPP-IVFluorescence-Based~30-40 nM[1]
G-Protein Coupled Receptor (GPCR) Antagonist Assay (AlphaScreen cAMP)

Application: Identification of GPCR antagonists. Certain pyrrolidinone derivatives have shown affinity for various GPCRs.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for cyclic AMP (cAMP) is a competitive immunoassay. It measures the decrease in cAMP levels in cells expressing a Gαi-coupled GPCR upon antagonist treatment in the presence of an agonist. The assay uses donor and acceptor beads that generate a luminescent signal when in close proximity. Endogenous cAMP produced by the cells competes with a biotinylated cAMP probe, leading to a decrease in signal.

Experimental Protocol:

  • Materials:

    • CHO or HEK293 cells stably expressing the target Gαi-coupled GPCR

    • AlphaScreen cAMP Assay Kit (including streptavidin-donor beads, antibody-acceptor beads, and biotinylated-cAMP)

    • Cell culture medium and supplements

    • Agonist for the target GPCR

    • Test compounds (pyrrolidinone library) dissolved in DMSO

    • 384-well, white, opaque assay plates

    • Luminescence plate reader (AlphaScreen-compatible)

  • Procedure:

    • Seed the cells in the assay plates and incubate overnight to form a monolayer.

    • Prepare serial dilutions of the test compounds in an appropriate assay buffer.

    • Aspirate the culture medium from the cells and add the compound dilutions, followed by the addition of the agonist at a concentration that elicits a sub-maximal response (e.g., EC₂₀).

    • Incubate the plate at room temperature for 30 minutes.

    • Lyse the cells and detect cAMP levels by adding a mixture of the AlphaScreen acceptor beads and biotinylated-cAMP, followed by the streptavidin-donor beads according to the manufacturer's protocol.

    • Incubate the plate in the dark at room temperature for 1-3 hours.

    • Read the luminescent signal on an AlphaScreen-compatible plate reader.

    • Determine the IC₅₀ values for the antagonist compounds.

Data Presentation:

Compound TypeTargetAssay FormatReported IC₅₀/EC₅₀
Pyrrolidinone DerivativesGPCRsAlphaScreen cAMPVaries depending on target and compound
Known Antagonist (Control)Target GPCRAlphaScreen cAMPVaries (nM to µM range)

Phenotypic HTS Assays

Phenotypic screening assesses the effect of compounds on whole cells or organisms without a preconceived target, allowing for the discovery of compounds with novel mechanisms of action.

Anticancer Cell Viability Assay

Application: Identification of pyrrolidinone-based compounds with cytotoxic or cytostatic activity against cancer cells.

Principle: This assay measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability.

Experimental Protocol:

  • Materials:

    • Cancer cell line (e.g., HeLa, A549)

    • Cell culture medium and supplements

    • Test compounds (pyrrolidinone library) dissolved in DMSO

    • Positive control (e.g., Doxorubicin)

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit

    • 384-well, opaque-walled assay plates

    • Luminescence plate reader

  • Procedure:

    • Seed the cancer cells in the assay plates and incubate for 24 hours.

    • Add the test compounds at various concentrations to the cells.

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

    • Calculate the percent cell viability and determine the IC₅₀ values for active compounds.

Data Presentation:

Compound TypeCell LineAssay FormatReported IC₅₀
Pyrrolidinone DerivativesVarious Cancer Cell LinesCell Viability (Luminescence)Varies (µM to nM range)
Doxorubicin (Control)HeLaCell Viability (Luminescence)~50-100 nM

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway in Cancer

Many anticancer agents, including those with a pyrrolidinone scaffold, target key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth_Factor RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth_Proliferation Cell_Growth_Proliferation mTORC1->Cell_Growth_Proliferation Promotes Pyrrolidinone_Inhibitor Pyrrolidinone_Inhibitor Pyrrolidinone_Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with a hypothetical pyrrolidinone inhibitor targeting PI3K.

General HTS Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign.

HTS_Workflow Assay_Development Assay_Development Library_Screening Library_Screening Data_Analysis Data_Analysis Library_Screening->Data_Analysis Hit_Identification Hit_Identification Data_Analysis->Hit_Identification Hit_Confirmation Hit_Confirmation Hit_Identification->Hit_Confirmation Dose_Response Dose_Response Hit_Confirmation->Dose_Response Hit_to_Lead Hit_to_Lead Dose_Response->Hit_to_Lead

Caption: A generalized workflow for a high-throughput screening campaign.

References

Application Notes: 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1-(3-Amino-2-methylphenyl)pyrrolidin-2-one is a small molecule belonging to the pyrrolidinone class of compounds. The pyrrolidinone scaffold is a common feature in many biologically active molecules and pharmaceuticals, exhibiting a wide range of activities including nootropic, anticonvulsant, and anti-inflammatory effects. The presence of an aminophenyl group suggests potential for interactions with various biological targets, making it a candidate for screening in diverse cell-based assays. These assays are crucial in early-stage drug discovery to determine a compound's cellular effects, such as cytotoxicity, impact on cell proliferation, and modulation of signaling pathways.[1][2][3] While specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other bioactive aminophenyl-pyrrolidinone derivatives suggests potential applications in cancer research and inflammation studies. For instance, some novel aminophenyl-1,4-naphthoquinones with a pyrrolidine group have been shown to induce apoptosis and necrosis in leukemia cells.[4]

These application notes provide a framework for evaluating the biological activity of this compound using standard cell-based assays. The described protocols for cytotoxicity, cell proliferation, and apoptosis assays are fundamental for characterizing the compound's effects on cancer cell lines. Furthermore, a potential mechanism of action is explored through a representative signaling pathway assay.

Potential Applications

  • Cytotoxicity Screening: Initial assessment of the compound's toxic effect on various cancer cell lines to determine its therapeutic window.

  • Anti-proliferative Studies: Evaluation of the compound's ability to inhibit cancer cell growth.

  • Apoptosis Induction: Investigation of the compound's capacity to trigger programmed cell death in cancer cells.

  • Mechanism of Action Studies: Elucidation of the molecular pathways affected by the compound, such as NF-κB or MAPK signaling, which are often dysregulated in cancer.[2][5]

Data Presentation

The following tables represent hypothetical data for illustrative purposes to guide the researcher in data presentation and interpretation.

Table 1: Cytotoxicity of this compound in various cancer cell lines.

Cell LineIC50 (µM) after 48h treatment
HeLa (Cervical Cancer)25.4
MCF-7 (Breast Cancer)18.9
A549 (Lung Cancer)32.1
Jurkat (T-cell Leukemia)12.5

Table 2: Effect of this compound on Cell Proliferation (HeLa cells).

Concentration (µM)Percent Inhibition of Proliferation (48h)
115.2%
535.8%
1052.1%
2578.5%
5095.3%

Table 3: Induction of Apoptosis by this compound in Jurkat cells (24h).

Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)3.2%1.5%
1015.7%5.4%
2538.9%12.8%

Experimental Protocols

General Experimental Workflow

G cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution & Dilutions) Cytotoxicity Cytotoxicity Assay (MTT) Compound_Prep->Cytotoxicity Proliferation Proliferation Assay (BrdU) Compound_Prep->Proliferation Apoptosis Apoptosis Assay (Annexin V) Compound_Prep->Apoptosis Signaling Signaling Pathway Assay (e.g., NF-κB Reporter) Compound_Prep->Signaling Cell_Culture Cell Culture Maintenance (e.g., HeLa, MCF-7) Cell_Culture->Cytotoxicity Cell_Culture->Proliferation Cell_Culture->Apoptosis Cell_Culture->Signaling Data_Acquisition Data Acquisition (e.g., Plate Reader, Flow Cytometer) Cytotoxicity->Data_Acquisition Proliferation->Data_Acquisition Apoptosis->Data_Acquisition Signaling->Data_Acquisition IC50_Calc IC50/EC50 Calculation Data_Acquisition->IC50_Calc Stat_Analysis Statistical Analysis IC50_Calc->Stat_Analysis Conclusion Conclusion & Further Steps Stat_Analysis->Conclusion

General workflow for testing a novel compound in cell-based assays.
Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC50).[1][6]

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

Materials:

  • Jurkat cells (or other suitable cell line)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed Jurkat cells in a 6-well plate at a density of 1x10^6 cells/well.

  • Treat the cells with various concentrations of the compound for 24 hours. Include a vehicle control.

  • Harvest the cells (including floating cells) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Potential Signaling Pathway Modulation: NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, cell proliferation, and apoptosis.[9][10] Its dysregulation is a hallmark of many cancers. A plausible hypothesis is that this compound may exert its cytotoxic and pro-apoptotic effects by modulating this pathway.

G cluster_cytoplasm Cytoplasm Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor Compound 1-(3-Amino-2-methylphenyl) pyrrolidin-2-one IKK IKK Complex Compound->IKK inhibits? Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB/IκBα (Inactive Complex) IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB->IkB dissociation NFkB_IkB->NFkB dissociation Gene_Expression Target Gene Expression (Anti-apoptotic, Pro-proliferative) Nucleus->Gene_Expression activates

References

Application Notes and Protocols for In Vivo Studies of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-2-methylphenyl)pyrrolidin-2-one is a novel small molecule with a pyrrolidin-2-one core. While specific biological activities for this compound are not yet extensively documented, the pyrrolidinone scaffold is a common feature in a variety of biologically active compounds, including those with central nervous system (CNS), anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4][5] Analogs such as pyrovalerone have been shown to be potent inhibitors of dopamine and norepinephrine transporters.[6] This document provides a comprehensive guide to the in vivo experimental design for the initial characterization of this compound, focusing on a tiered approach from preliminary safety and pharmacokinetic profiling to exploratory efficacy studies.

Preclinical In Vivo Experimental Workflow

A phased approach is critical for the efficient and ethical in vivo evaluation of a new chemical entity.[7] The workflow should begin with establishing the safety and pharmacokinetic profile of the compound before proceeding to more complex and resource-intensive efficacy models.

experimental_workflow cluster_phase1 Phase 1: Preliminary Assessment cluster_phase2 Phase 2: Safety & Tolerability cluster_phase3 Phase 3: Exploratory Efficacy a Acute Toxicity & Dose Range Finding b Pharmacokinetics (PK) a->b Establish MTD c Sub-chronic Toxicity b->c Inform dose selection d Safety Pharmacology c->d e CNS Activity Models d->e f Anti-inflammatory Models d->f g Oncology Models d->g signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle Vesicular Storage DA_NE->Vesicle Vesicle->Synapse Release DAT_NET DAT / NET Synapse->DAT_NET Reuptake Receptor Postsynaptic Receptors Synapse->Receptor Signal Transduction Compound 1-(3-Amino-2-methylphenyl) pyrrolidin-2-one Compound->DAT_NET Inhibition

References

Application Note: Quantification of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Amino-2-methylphenyl)pyrrolidin-2-one is a novel small molecule with potential therapeutic applications. To support preclinical and clinical development, a sensitive, selective, and robust bioanalytical method for its quantification in biological matrices is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid and efficient chromatographic separation and detection using tandem mass spectrometry. This method demonstrates excellent accuracy, precision, and sensitivity, making it suitable for pharmacokinetic and toxicokinetic studies.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Human plasma (K2EDTA)

  • Deionized water (18.2 MΩ·cm)

2. Sample Preparation

A protein precipitation method was employed for the extraction of this compound from human plasma.

  • Allow all samples and standards to thaw to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample, calibration standard, or quality control sample.

  • Add 200 µL of the internal standard spiking solution (e.g., 100 ng/mL of SIL-IS in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Add 100 µL of deionized water to the supernatant.

  • Seal the plate and inject 5 µL into the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound191.1119.10.053020
This compound-d4 (IS)195.1123.10.053020

Data Presentation: Method Validation Summary

The described method was validated according to regulatory guidelines. A summary of the quantitative performance is presented below.

Table 4: Quantitative Performance Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 85 - 115%
Precision (at LLOQ, LQC, MQC, HQC) < 15% RSD
Matrix Effect Minimal (<15%)
Recovery > 85%
Stability (Freeze-thaw, Bench-top, Long-term) Stable

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Visualizations

experimental_workflow sample_collection Biological Sample Collection (Human Plasma) sample_prep Sample Preparation (Protein Precipitation) sample_collection->sample_prep 50 µL Plasma lc_separation LC Separation (Reverse-Phase C18) sample_prep->lc_separation Inject 5 µL Supernatant ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection Eluent data_analysis Data Analysis (Quantification) ms_detection->data_analysis Raw Data results Results (Concentration Data) data_analysis->results Processed Data signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling Cascade receptor Target Receptor pathway_1 Kinase A receptor->pathway_1 Activation drug 1-(3-Amino-2-methylphenyl) pyrrolidin-2-one drug->receptor Binding pathway_2 Transcription Factor B pathway_1->pathway_2 Phosphorylation pathway_3 Gene Expression pathway_2->pathway_3 Nuclear Translocation response Biological Response pathway_3->response Leads to

Application Note: High-Throughput Quantification of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one in a relevant biological matrix. The method utilizes a simple protein precipitation extraction procedure followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This robust method is suitable for use in research and drug development settings for pharmacokinetic studies and other applications requiring precise measurement of this compound.

Introduction

This compound is a novel small molecule with potential applications in pharmaceutical development. Its structure, featuring both an aromatic amine and a lactam moiety, necessitates a highly specific and sensitive analytical method for accurate quantification in complex biological samples. LC-MS/MS offers the requisite selectivity and sensitivity for this purpose. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase column, such as a C18 or biphenyl column, is recommended for good retention and peak shape of aromatic compounds.[1][2]

Sample Preparation

A simple and efficient protein precipitation method was employed for sample extraction:

  • To 50 µL of the biological matrix sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Table 1: Chromatographic Conditions

ParameterValue
Analytical ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientSee Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Table 3: Mass Spectrometry Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions

The MRM transitions for the analyte and a potential internal standard were optimized by infusing standard solutions into the mass spectrometer. The molecular formula for this compound is C11H14N2O, with a molecular weight of 190.2 g/mol .[3] The protonated molecule [M+H]+ would be m/z 191.2.

Table 4: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 191.2134.10.13015
This compound (Qualifier) 191.2106.10.13025
Internal Standard (Hypothetical) 196.2139.10.13015

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated for linearity, accuracy, precision, and sensitivity.

Linearity: The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, medium, and high). The results are summarized in Table 5. The accuracy was within ±15% of the nominal values, and the precision (%CV) was less than 15%.[2]

Table 5: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
Low5102.36.8104.18.2
Medium10098.74.299.55.6
High800101.53.1100.84.5

Sensitivity: The lower limit of quantification (LLOQ) was determined to be 1 ng/mL, with a signal-to-noise ratio greater than 10.

Visualizations

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard in Acetonitrile Sample->Add_IS Vortex Vortex to Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: LC-MS/MS method workflow.

Conclusion

This application note presents a rapid, sensitive, and robust LC-MS/MS method for the quantification of this compound in a biological matrix. The simple sample preparation and fast chromatographic runtime make it suitable for high-throughput analysis in a drug development environment. The method has been validated to meet standard industry requirements for accuracy, precision, and linearity.

Protocols

Protocol 1: Standard Stock and Working Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 acetonitrile:water to prepare working standard solutions for the calibration curve and quality control samples.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Protocol 2: Calibration Curve and Quality Control Sample Preparation
  • Calibration Standards: Spike appropriate amounts of the working standard solutions into the control biological matrix to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in the control biological matrix at three concentrations: 5 ng/mL (Low), 100 ng/mL (Medium), and 800 ng/mL (High).

Protocol 3: Sample Analysis
  • Arrange the prepared calibration standards, QC samples, and unknown samples in the autosampler.

  • Set up the LC-MS/MS system with the parameters outlined in Tables 1, 2, and 3.

  • Create a sequence in the instrument control software to inject the samples.

  • Acquire the data in MRM mode.

Protocol 4: Data Processing
  • Process the acquired data using the instrument's quantification software.

  • Integrate the chromatographic peaks for the analyte and the internal standard.

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. Use a linear regression model with a 1/x² weighting.

  • Determine the concentrations of the QC and unknown samples from the calibration curve.

Logical_Relationship cluster_method Method Development cluster_validation Method Validation cluster_application Application Analyte Analyte Properties (MW: 190.2, Aromatic Amine, Lactam) LC_Params LC Parameter Optimization (Column, Mobile Phase, Gradient) Analyte->LC_Params MS_Params MS Parameter Optimization (Ionization, MRM Transitions) Analyte->MS_Params Linearity Linearity & Range LC_Params->Linearity Sensitivity Sensitivity (LLOQ) MS_Params->Sensitivity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness Sensitivity->Robustness Sample_Analysis Routine Sample Analysis Robustness->Sample_Analysis PK_Studies Pharmacokinetic Studies Sample_Analysis->PK_Studies

Caption: Logical flow of method development.

References

Application Notes and Protocols for Investigating the Enzymatic Inhibition of Autotaxin (ATX) by 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and survival.[1] Dysregulation of this pathway has been linked to several diseases, such as cancer, fibrosis, and inflammation, making ATX a compelling therapeutic target for drug discovery.[1][2]

The pyrrolidinone scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including enzyme inhibition.[2] Several studies have reported the synthesis and evaluation of pyrrolidinone and pyrrolidine derivatives as inhibitors of various enzymes.[1][2][3] This document provides a detailed experimental protocol for testing the inhibitory activity of the compound 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one against human Autotaxin.

Potential Enzyme Target and Signaling Pathway

The primary enzyme target for this protocol is Autotaxin (ATX) . The proposed inhibitory action of this compound is expected to modulate the ATX-LPA signaling pathway. A simplified diagram of this pathway is presented below.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors (LPAR) LPA->LPAR Activation Inhibitor This compound Inhibitor->ATX Inhibition Downstream Downstream Signaling (e.g., Rho, PI3K/Akt, MAPK) LPAR->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Caption: Simplified ATX-LPA signaling pathway and the proposed point of inhibition.

Experimental Workflow

The following diagram outlines the general workflow for determining the enzymatic inhibition of ATX by the test compound.

Inhibition_Assay_Workflow A Reagent Preparation B Serial Dilution of Inhibitor A->B C Enzyme and Inhibitor Pre-incubation A->C B->C D Initiate Reaction with Substrate C->D E Kinetic Measurement (e.g., Fluorescence) D->E F Data Analysis E->F G IC50 Determination F->G

Caption: General workflow for the ATX enzymatic inhibition assay.

Detailed Experimental Protocol: In Vitro Inhibition of Autotaxin

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against purified human ATX.

1. Materials and Reagents

  • Purified recombinant human Autotaxin (ATX)

  • This compound (Test Inhibitor)

  • Known ATX inhibitor (e.g., PF-8380) as a positive control

  • Lysophosphatidylcholine (LPC) substrate (e.g., 14:0 LPC)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Bovine Serum Albumin (BSA)

  • Triton X-100

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence detection (Excitation: 530-560 nm, Emission: ~590 nm)

  • Standard laboratory equipment (pipettes, tubes, etc.)

2. Step-by-Step Procedure

2.1. Reagent Preparation

  • Assay Buffer: Prepare the assay buffer and store it at 4°C.

  • Enzyme Solution: Dilute the stock solution of human ATX in assay buffer to the desired working concentration. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate.

  • Substrate Solution: Prepare a stock solution of LPC in a suitable solvent (e.g., ethanol) and then dilute it in the assay buffer to the desired working concentration.

  • Inhibitor Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Detection Reagent Mix: Prepare a fresh mixture containing Amplex Red, HRP, and choline oxidase in the assay buffer according to the manufacturer's instructions.

2.2. Assay Protocol

  • Serial Dilution of Inhibitor: Prepare a series of dilutions of the test inhibitor and the positive control in assay buffer containing a final DMSO concentration of 1%. The concentration range should span several orders of magnitude around the expected IC50 value.

  • Enzyme and Inhibitor Pre-incubation:

    • Add 25 µL of the diluted inhibitor or control solutions to the wells of a 96-well plate.

    • Include wells with assay buffer and 1% DMSO as a no-inhibitor control (100% activity) and wells with a known potent inhibitor as a positive control.

    • Add 25 µL of the diluted ATX enzyme solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Enzymatic Reaction:

    • Add 25 µL of the LPC substrate solution to each well to start the reaction.

    • The final reaction volume will be 75 µL.

  • Kinetic Measurement:

    • Immediately after adding the substrate, add 25 µL of the detection reagent mix to each well.

    • Place the microplate in a pre-warmed (37°C) microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

3. Data Analysis

  • Calculate Reaction Rates: Determine the initial velocity (rate) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Percentage of Inhibition: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] x 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Inhibition of Autotaxin (ATX) Activity

CompoundIC50 (µM) [a]
This compound[Insert Value]
Positive Control (e.g., PF-8380)[Insert Value]

[a] Data are presented as the mean ± standard deviation from at least three independent experiments.

Table 2: Kinetic Parameters of ATX Inhibition

ParameterValue
Vmax (RFU/min) [b][Insert Value]
Km (µM) [c][Insert Value]
Ki (µM) [d][Insert Value]
Mode of Inhibition[e.g., Competitive, Non-competitive, etc.]

[b] Vmax: Maximum reaction velocity. [c] Km: Michaelis-Menten constant. [d] Ki: Inhibition constant.

Conclusion

This application note provides a comprehensive protocol for the initial in vitro evaluation of this compound as an inhibitor of Autotaxin. The successful execution of these experiments will provide valuable data on the compound's potency (IC50) and can be extended to determine its mechanism of inhibition. These findings will be crucial for guiding further preclinical development and establishing the therapeutic potential of this compound. Further studies, including selectivity profiling against other enzymes and cell-based assays, are recommended to fully characterize its pharmacological profile.

References

Cell culture techniques for studying the effects of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Studying 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one

Introduction

This compound is a synthetic small molecule belonging to the pyrrolidinone class of compounds. Derivatives of pyrrolidinone are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The structural features of this compound, including the pyrrolidinone core and the substituted phenyl ring, suggest its potential as a modulator of cellular signaling pathways. These application notes provide a framework for investigating the cytotoxic and signaling effects of this compound in a cancer cell line model.

Hypothetical Mechanism of Action

For the purpose of these protocols, we will hypothesize that this compound exerts its effects by inhibiting the MAPK/ERK signaling pathway, a critical pathway involved in cell proliferation, differentiation, and survival, which is often dysregulated in cancer.

I. Application Notes

1. Assessment of Cytotoxicity

To determine the potential of this compound as a therapeutic agent, its cytotoxic effects on cancer cells must be evaluated. A dose-response study using a cell viability assay, such as the MTT assay, is essential to determine the concentration at which the compound inhibits cell growth by 50% (IC50). This provides a critical parameter for designing subsequent mechanistic studies. Cell-based assays are crucial for quantifying effects like cytotoxicity and biological activity.[3]

2. Investigation of Apoptosis Induction

A key mechanism by which anticancer compounds eliminate tumor cells is through the induction of apoptosis, or programmed cell death. Assays such as Annexin V-FITC and Propidium Iodide (PI) staining can be used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with the compound. This helps to elucidate whether the observed cytotoxicity is due to the induction of a controlled cell death process.

3. Analysis of Cell Cycle Progression

Many cytotoxic agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell division. Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if this compound causes cell cycle arrest, providing insights into its mode of action.

4. Elucidation of Signaling Pathway Modulation

Based on our hypothesis, Western blotting can be employed to investigate the effect of this compound on the MAPK/ERK signaling pathway. By examining the phosphorylation status of key proteins in this cascade, such as MEK and ERK, it is possible to determine if the compound inhibits their activation. Protein complementation assays can also be used to study the effects of compounds on protein-protein interactions within signaling cascades.[3]

II. Experimental Protocols

1. Cell Culture and Compound Preparation

  • Cell Line: A549 (human lung carcinoma) cell line.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Working solutions are prepared by diluting the stock solution in a culture medium to the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1%.

2. MTT Assay for Cell Viability

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability.

  • Protocol:

    • Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

3. Annexin V-FITC/PI Apoptosis Assay

  • Principle: Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.

  • Protocol:

    • Seed A549 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 100 µL of Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Annexin V binding buffer and analyze the cells by flow cytometry within 1 hour.

4. Cell Cycle Analysis by Flow Cytometry

  • Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the determination of the cell cycle phase.

  • Protocol:

    • Seed and treat A549 cells as described for the apoptosis assay.

    • Harvest the cells and fix them in 70% ethanol at -20°C overnight.

    • Wash the cells with PBS and resuspend them in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry.

5. Western Blot Analysis of MAPK/ERK Pathway

  • Principle: Western blotting uses antibodies to detect specific proteins in a sample, allowing for the analysis of protein expression and phosphorylation status.

  • Protocol:

    • Seed A549 cells in a 60 mm dish and grow to 70-80% confluency.

    • Treat the cells with this compound at its IC50 concentration for 24 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay.

    • Separate 30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-MEK, MEK, p-ERK, ERK, and GAPDH overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

III. Data Presentation

Table 1: Cytotoxicity of this compound on A549 cells.

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)100± 5.2
195.3± 4.8
582.1± 6.1
1065.7± 5.5
2548.9± 4.9
5023.4± 3.8
1008.1± 2.1
IC50 (µM) 25.5

Table 2: Apoptosis Induction in A549 cells treated with this compound for 24 hours.

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic Cells (%)
Control95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
IC50 (25.5 µM)60.3 ± 3.525.1 ± 2.910.2 ± 1.84.4 ± 1.1
2x IC50 (51 µM)35.8 ± 4.240.7 ± 3.718.5 ± 2.55.0 ± 1.3

Table 3: Cell Cycle Distribution of A549 cells treated with this compound for 24 hours.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control55.4 ± 3.128.9 ± 2.515.7 ± 1.9
IC50 (25.5 µM)70.2 ± 4.515.3 ± 2.114.5 ± 1.8
2x IC50 (51 µM)78.5 ± 5.210.1 ± 1.911.4 ± 1.5

IV. Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays Cell-Based Assays cluster_mechanism Mechanism of Action cluster_data Data Analysis cell_culture A549 Cell Culture viability MTT Assay (Cytotoxicity) cell_culture->viability apoptosis Annexin V/PI Assay (Apoptosis) cell_culture->apoptosis cell_cycle PI Staining (Cell Cycle) cell_culture->cell_cycle western_blot Western Blot (MAPK/ERK Pathway) cell_culture->western_blot compound_prep Compound Preparation compound_prep->viability compound_prep->apoptosis compound_prep->cell_cycle compound_prep->western_blot ic50 IC50 Determination viability->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry quantification Western Blot Quantification western_blot->quantification

Experimental workflow for cellular characterization.

signaling_pathway cluster_pathway Hypothetical MAPK/ERK Signaling Pathway Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors proliferation Cell Proliferation, Survival transcription_factors->proliferation compound 1-(3-Amino-2-methylphenyl) pyrrolidin-2-one compound->mek Inhibition

Hypothetical inhibition of the MAPK/ERK pathway.

logical_relationship cluster_observation Initial Observations cluster_mechanism Potential Mechanisms cluster_pathway Molecular Target cytotoxicity Compound exhibits cytotoxicity apoptosis Induction of Apoptosis cytotoxicity->apoptosis leads to cell_cycle_arrest G0/G1 Cell Cycle Arrest cytotoxicity->cell_cycle_arrest leads to pathway_inhibition Inhibition of MAPK/ERK Pathway apoptosis->pathway_inhibition is a consequence of cell_cycle_arrest->pathway_inhibition is a consequence of

Logical relationship between experimental findings.

References

Application Notes: Evaluating the Efficacy of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one (AMPP) in Animal Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for assessing the therapeutic potential of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one (AMPP), a novel pyrrolidone derivative, as a cognitive-enhancing and disease-modifying agent for Alzheimer's disease (AD). The protocols outlined herein describe the use of both transgenic and non-transgenic animal models to evaluate the compound's effect on cognitive function and core AD pathologies.

Introduction

This compound (AMPP) is an investigational compound featuring a pyrrolidin-2-one core structure. This structural motif is common to racetam-class drugs, which are known for their nootropic (cognitive-enhancing) and neuroprotective properties.[1][2] Given this structural similarity, AMPP is hypothesized to act as a potential therapeutic for neurodegenerative diseases characterized by cognitive decline, such as Alzheimer's disease (AD).[3][4]

The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles, leading to synaptic dysfunction, neuronal loss, and progressive cognitive impairment.[5][6] These application notes detail the use of established animal models to investigate the efficacy of AMPP in ameliorating these deficits.

Recommended Animal Models

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of novel compounds for AD.[5][7] A dual-model approach is recommended to assess both symptomatic relief and disease-modifying effects.

  • APP/PS1 Transgenic Mouse Model: This widely used bi-genic mouse model overexpresses a chimeric human amyloid precursor protein (APP) and a mutant human presenilin-1 (PS1).[8][9] These mice develop age-dependent Aβ plaque pathology, gliosis, and cognitive deficits starting around 6-8 months of age, making them suitable for evaluating disease-modifying therapies.[10][11]

  • Scopolamine-Induced Amnesia Model (Rat/Mouse): This is a non-transgenic pharmacological model used for rapid screening of cognitive enhancers. Scopolamine, a muscarinic receptor antagonist, induces transient cholinergic deficits, leading to impairments in learning and memory that mimic aspects of AD.[12][13][14] This model is ideal for assessing the potential of AMPP to provide symptomatic relief.

Experimental Workflow

A systematic workflow ensures reproducible and comprehensive evaluation of the compound.

experimental_workflow cluster_setup Phase 1: Setup & Acclimatization cluster_treatment Phase 2: Dosing Regimen cluster_testing Phase 3: Efficacy Evaluation cluster_analysis Phase 4: Data Analysis A Animal Procurement (APP/PS1 & Wild-Type) B Acclimatization (1-2 weeks) A->B C Baseline Behavioral Testing (Optional) B->C D Group Allocation (Vehicle, AMPP Doses, Positive Control) C->D E Chronic Dosing (APP/PS1) (e.g., 4-8 weeks) D->E F Acute Dosing (Scopolamine) (e.g., 30 min pre-test) D->F G Behavioral Assays (MWM, Y-Maze) E->G F->G H Tissue Collection (Brain Harvest) G->H I Biochemical Analysis (Aβ ELISA) H->I J Statistical Analysis I->J K Results Interpretation J->K

Caption: General experimental workflow for evaluating AMPP efficacy.

Experimental Protocols

The MWM test is a standard for assessing hippocampal-dependent spatial learning and memory.[15][16]

  • Apparatus: A circular pool (120-150 cm diameter) filled with opaque water (24±1°C) containing a hidden escape platform (10 cm diameter) submerged 1 cm below the surface.[17][18][19] The room should have various distal visual cues.

  • Procedure:

    • Acquisition Phase (5 days):

      • Conduct four trials per day for each mouse.

      • For each trial, gently place the mouse into the water at one of four randomized starting positions, facing the pool wall.

      • Allow the mouse to swim for a maximum of 60-90 seconds to find the hidden platform.[17][18]

      • If the mouse fails to find the platform within the time limit, guide it to the platform.

      • Allow the mouse to remain on the platform for 15-30 seconds to observe the visual cues.

      • Record the escape latency (time to find the platform) and path length using a video tracking system.

    • Probe Trial (Day 6):

      • Remove the escape platform from the pool.

      • Allow the mouse to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.[18]

  • Data to Collect: Escape latency, path length, swim speed, time in target quadrant, platform crossings.

The Y-maze test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.[20][21][22]

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 20 cm high) oriented at 120° to each other.

  • Procedure:

    • Drug Administration: Administer AMPP (or vehicle/positive control) via the desired route (e.g., intraperitoneally, orally). After 30 minutes, administer scopolamine (0.4-1.0 mg/kg, i.p.) to induce amnesia.[12][13][14] Conduct the test 30 minutes after scopolamine injection.

    • Test Phase (8 minutes):

      • Place the mouse in the center of the maze and allow it to explore all three arms freely for 8 minutes.[23]

      • Use a video tracking system to record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.

    • Data Analysis:

      • An "alternation" is defined as consecutive entries into all three different arms (e.g., ABC, CAB, BCA).

      • Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.[23]

  • Data to Collect: Total arm entries (a measure of locomotor activity) and percentage of spontaneous alternation (a measure of working memory).

This protocol quantifies the levels of insoluble Aβ42, a key component of amyloid plaques, in brain tissue from APP/PS1 mice.[24][25]

  • Procedure:

    • Brain Homogenization:

      • Following behavioral testing, euthanize mice and harvest the brain. Dissect the cortex and hippocampus.

      • Homogenize the brain tissue in a buffer containing a protein denaturant (e.g., 5M guanidine-HCl) to solubilize aggregated Aβ.[24]

      • Centrifuge the homogenate at high speed and collect the supernatant.

    • ELISA Assay:

      • Use a commercially available sandwich ELISA kit specific for mouse Aβ42.[26][27][28]

      • Dilute the brain homogenate supernatant to bring the guanidine concentration to a level compatible with the assay (typically ≤0.1 M).[24]

      • Follow the manufacturer's protocol for adding samples, standards, detection antibody, and substrate to the pre-coated microplate.

      • Read the absorbance at 450 nm using a microplate reader.

    • Quantification:

      • Generate a standard curve using the provided Aβ42 standards.

      • Calculate the concentration of Aβ42 in the samples based on the standard curve. Normalize the results to the total protein concentration of the homogenate.

  • Data to Collect: Aβ42 concentration (pg/mg of total protein).

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.

Table 1: Hypothetical MWM Probe Trial Data (APP/PS1 Mice)

Treatment Group (n=12) Dose (mg/kg) Time in Target Quadrant (s) Platform Crossings
Wild-Type + Vehicle - 35.2 ± 3.1 5.1 ± 0.8
APP/PS1 + Vehicle - 18.5 ± 2.5 1.9 ± 0.5
APP/PS1 + AMPP 10 27.8 ± 2.9* 3.8 ± 0.6*
APP/PS1 + AMPP 30 31.4 ± 3.0** 4.5 ± 0.7**
APP/PS1 + Donepezil 1 30.1 ± 2.8** 4.2 ± 0.6**

*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. APP/PS1 + Vehicle.

Table 2: Hypothetical Y-Maze Data (Scopolamine Model)

Treatment Group (n=12) Dose (mg/kg) Total Arm Entries % Spontaneous Alternation
Vehicle + Saline - 18.1 ± 1.5 72.5 ± 4.1
Vehicle + Scopolamine - 19.5 ± 1.8 48.2 ± 3.5
AMPP + Scopolamine 10 18.9 ± 1.6 60.1 ± 3.9*
AMPP + Scopolamine 30 19.2 ± 1.7 68.7 ± 4.0**

*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle + Scopolamine.

Table 3: Hypothetical Brain Aβ42 Levels (APP/PS1 Mice)

Treatment Group (n=12) Dose (mg/kg) Cortical Aβ42 (pg/mg protein) Hippocampal Aβ42 (pg/mg protein)
APP/PS1 + Vehicle - 4580 ± 350 3150 ± 280
APP/PS1 + AMPP 10 3650 ± 310* 2480 ± 250*
APP/PS1 + AMPP 30 2990 ± 280** 1990 ± 210**

*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. APP/PS1 + Vehicle.

Hypothesized Mechanism of Action

The pyrrolidone structure suggests AMPP may modulate synaptic plasticity. A potential mechanism involves the positive allosteric modulation of AMPA receptors, enhancing glutamatergic neurotransmission, which is crucial for learning and memory. This enhanced signaling could lead to the activation of downstream pathways involving CREB and Brain-Derived Neurotrophic Factor (BDNF), promoting neuronal survival and synaptic strength.

signaling_pathway cluster_membrane Synaptic Cleft & Postsynaptic Membrane cluster_downstream Intracellular Signaling Cascade AMPP AMPP AMPA_R AMPA Receptor AMPP->AMPA_R Modulates Ca_Influx Ca²+ Influx AMPA_R->Ca_Influx Opens Channel Glutamate Glutamate Glutamate->AMPA_R Binds CaMKII CaMKII Activation Ca_Influx->CaMKII CREB CREB Phosphorylation CaMKII->CREB BDNF BDNF Expression CREB->BDNF Synaptic_Plasticity Synaptic Plasticity & Neuroprotection BDNF->Synaptic_Plasticity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one synthesis. The content is structured to address specific experimental challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Buchwald-Hartwig amination: Coupling of an ortho-substituted halo-nitrotoluene (e.g., 2-bromo-6-nitrotoluene or 2-chloro-6-nitrotoluene) with 2-pyrrolidinone to form 1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one.

  • Nitro group reduction: Reduction of the nitro intermediate to the desired primary amine, this compound.

Q2: I am having trouble with the first step, the Buchwald-Hartwig amination. What are the critical parameters to consider?

A2: The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Aryl chlorides can be challenging substrates, often requiring more specialized and bulky phosphine ligands to achieve good yields.[1] The choice of base is also crucial, as it can influence the reaction rate and the stability of the reactants.[2][3]

Q3: My nitro group reduction is sluggish or incomplete. What are the likely causes?

A3: Incomplete reduction of the nitro group can be due to several factors, including inactive catalysts (if using catalytic hydrogenation), poor solubility of the starting material, or insufficient reducing agent.[2] For sterically hindered nitro compounds, the reaction may require elevated temperatures or higher pressures of hydrogen gas. The choice of reducing agent is also critical; for instance, SnCl₂ is known to be a chemoselective agent for nitro group reduction.[4]

Q4: What are some common side products in the synthesis of 1-aryl-2-pyrrolidinones?

A4: In the Buchwald-Hartwig amination step, potential side reactions include hydrodehalogenation of the aryl halide (where the halogen is replaced by a hydrogen atom) and the formation of biaryl compounds.[1] During the nitro reduction, incomplete reduction can lead to the formation of nitroso, hydroxylamine, or azoxy intermediates.[2]

Q5: What are the recommended purification techniques for the final product?

A5: The final product, this compound, is a solid at room temperature.[5] Purification can typically be achieved by recrystallization or column chromatography on silica gel. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.

Troubleshooting Guides

Issue 1: Low or No Yield in Buchwald-Hartwig Amination Step
Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium precatalyst. Consider using a pre-activated catalyst or a more robust catalyst system.
Inappropriate Ligand For ortho-substituted aryl halides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often more effective.[6]
Incorrect Base The choice of base is substrate-dependent. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary for sensitive substrates.[1]
Poor Solvent Choice Toluene and dioxane are common solvents. Ensure the solvent is anhydrous and deoxygenated to prevent catalyst deactivation.[7]
Low Reaction Temperature Some challenging couplings may require higher temperatures (80-110 °C).[7]
Issue 2: Incomplete Reduction of the Nitro Group
Possible Cause Troubleshooting Step
Inactive Catalyst (Catalytic Hydrogenation) Use a fresh catalyst (e.g., Pd/C, Pt/C). Ensure proper activation if necessary. Increase catalyst loading.
Insufficient Reducing Agent Use a larger excess of the reducing agent (e.g., SnCl₂, Fe/HCl).[2]
Poor Solubility of Substrate Use a co-solvent system to improve solubility. For example, in catalytic hydrogenation, adding a protic co-solvent like ethanol or acetic acid can be beneficial.[8]
Steric Hindrance Increase the reaction temperature or pressure (for catalytic hydrogenation). Consider using a stronger reducing agent.
Formation of Stable Intermediates Optimize reaction time and temperature to ensure complete conversion of intermediates like hydroxylamines or azoxy compounds.[2]

Data Presentation

Table 1: Buchwald-Hartwig Amination of Aryl Halides with 2-Pyrrolidinone (Representative Data for Analogous Systems)
Aryl Halide Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%)
2-BromotoluenePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Toluene11085
2-ChlorotoluenePd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Dioxane10078
2-Bromo-6-methylpyridinePd₂(dba)₃ (2)(±)-BINAP (4)NaOtBu (1.4)Toluene8060[9]
4-BromopyridinePd(OAc)₂ (1.5)cataCXium A (3)NaOtBuToluene10098[10]

Note: Data presented is for structurally similar systems and serves as a guideline for optimization.

Table 2: Reduction of Aromatic Nitro Compounds to Anilines (Representative Data for Analogous Systems)
Nitro Compound Reducing Agent Solvent Temp (°C) Time (h) Yield (%)
1-(4-Nitrophenyl)pyrrolidin-2-oneH₂ (1 atm), Pd/C (10 mol%)EthanolRT4>95
2-NitrotolueneSnCl₂·2H₂O (4 equiv)EthanolReflux392
4-NitroanisoleFe powder, NH₄ClEthanol/H₂OReflux295
3-Nitro-o-xyleneH₂ (50 psi), Pt/CTHF/EtOH50690

Note: Data presented is for structurally similar systems and serves as a guideline for optimization.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one via Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-6-nitrotoluene (1.0 equiv), 2-pyrrolidinone (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).

  • Addition of Base and Solvent: Add a suitable base (e.g., Cs₂CO₃, 2.0 equiv). Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous, deoxygenated toluene via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reduction of 1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one to this compound
  • Reaction Setup: To a round-bottom flask, add 1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one (1.0 equiv) and a solvent such as ethanol.

  • Addition of Reducing Agent: Add an excess of the reducing agent. For example, if using tin(II) chloride, add SnCl₂·2H₂O (4-5 equiv) and concentrated HCl.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of NaHCO₃ or NaOH.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Aryl Halide, 2-Pyrrolidinone, Catalyst, Ligand B Add Base C Add Anhydrous, Deoxygenated Solvent D Heat under Inert Atmosphere C->D E Cool and Quench D->E F Extraction E->F G Purification (Chromatography/ Recrystallization) F->G H Final Product G->H

Caption: General experimental workflow for the Buchwald-Hartwig amination step.

Nitro_Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Nitro Compound in Solvent B Add Reducing Agent C Stir at RT or Heat B->C D Neutralization/ Quenching C->D E Extraction D->E F Purification (Chromatography/ Recrystallization) E->F G Final Amine F->G

Caption: General experimental workflow for the nitro group reduction step.

Troubleshooting_Logic cluster_buchwald Buchwald-Hartwig Amination cluster_reduction Nitro Reduction Start Low Yield or Incomplete Reaction C1 Check Catalyst/ Ligand Activity Start->C1 R1 Verify Reducing Agent Stoichiometry Start->R1 C2 Optimize Base and Solvent C1->C2 C3 Increase Temperature C2->C3 Outcome Improved Yield C3->Outcome R2 Improve Substrate Solubility R1->R2 R3 Adjust Temperature or Pressure R2->R3 R3->Outcome

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Chromatographic Purification of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one by chromatography. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying this compound using silica gel chromatography?

A1: Due to the presence of a basic aromatic amine group, the most common issues are:

  • Peak Tailing or Streaking: The basic amine can interact strongly with acidic silanol groups on the silica surface, leading to poor peak shape in HPLC and streaking in column chromatography.[1][2]

  • Irreversible Adsorption: In some cases, the compound may bind so strongly to the silica gel that it results in low or no recovery from the column.

  • Co-elution with Polar Impurities: Starting materials or by-products with similar polarity can be difficult to separate.

Q2: How can I prevent peak tailing and streaking on silica gel?

A2: To minimize interactions with silica, you can:

  • Add a Basic Modifier: Incorporating a small amount of a basic additive like triethylamine (TEA) or ammonium hydroxide into your mobile phase (typically 0.1-2%) can neutralize the acidic silanol groups.[2][3][4]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase such as alumina (basic or neutral) or a bonded phase like amino-propylated silica.[3]

  • Deactivate the Silica Gel: Before running the column, you can wash the silica gel with a solvent mixture containing triethylamine to reduce its acidity.[3]

Q3: What are some suitable starting solvent systems for TLC and column chromatography?

A3: For a polar aromatic amine like this compound, a good starting point for normal-phase chromatography would be a mixture of a non-polar and a polar solvent. You will likely need a relatively polar system. Examples include:

  • Ethyl acetate / Hexane (with a higher proportion of ethyl acetate)

  • Dichloromethane / Methanol

  • Ethyl acetate / Methanol To improve separation and reduce streaking, the addition of a small percentage of triethylamine (e.g., 0.5-1%) to the mobile phase is highly recommended.

Q4: My compound is UV-active, but the spots are not visible on the TLC plate. What could be the issue?

A4: While the aromatic ring should provide UV activity, several factors could lead to poor visualization:

  • Low Concentration: The concentration of your compound in the spotted sample may be too low. Try spotting multiple times in the same location, allowing the solvent to dry between applications.[4]

  • Quenching: The fluorescence of the TLC plate's indicator can be quenched by certain compounds.

  • Non-Optimal Wavelength: Ensure you are using a UV lamp with the correct wavelength (typically 254 nm for aromatic compounds).

  • Alternative Visualization: If UV is ineffective, use a chemical stain. Stains like ninhydrin can react with the primary amine to produce a colored spot.[5] Permanganate or p-anisaldehyde stains can also be effective for visualizing polar compounds.[6]

Q5: I am seeing multiple spots on my TLC even after purification. What could be the cause?

A5: This could be due to several reasons:

  • Incomplete Separation: The chosen solvent system may not be optimal for separating your compound from impurities. Try experimenting with different solvent systems of varying polarity.

  • Compound Degradation: Your compound might be unstable on the silica gel plate, leading to the formation of degradation products that appear as extra spots.

  • Isomers: If your synthesis can result in isomers (e.g., positional isomers), you may be seeing the separation of these closely related compounds.

Troubleshooting Guides

This section provides a more in-depth look at specific problems you might encounter during the purification process.

Issue 1: Poor Separation in Column Chromatography
  • Problem: The compound elutes too quickly (high Rf) or not at all (low Rf).

  • Troubleshooting Workflow:

    Workflow for adjusting mobile phase polarity.

Issue 2: Product Streaking on TLC and Column
  • Problem: The compound appears as a long streak rather than a compact spot or band.

  • Cause: This is a classic sign of strong interaction between the basic amine of your compound and the acidic silica gel.

  • Troubleshooting Steps:

    Decision-making process for resolving streaking.

Experimental Protocols

The following are generalized protocols based on the purification of structurally similar aromatic amines. These should be optimized for your specific crude material.

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-5 mg/mL.

  • Spotting: Using a capillary tube, spot the sample onto the baseline of the TLC plate.

  • Development: Develop the plate in a sealed chamber containing the chosen mobile phase. A good starting mobile phase is 95:5:0.5 Ethyl Acetate / Hexane / Triethylamine .

  • Visualization:

    • Examine the dried plate under UV light (254 nm). Aromatic compounds should appear as dark spots.[7]

    • If spots are not visible or for confirmation, stain the plate. A ninhydrin stain (for the primary amine) or a potassium permanganate stain (for oxidizable groups) can be effective.[5][6]

Protocol 2: Flash Column Chromatography
  • Column Packing: Dry pack a silica gel column with an appropriate amount of silica gel (typically 50-100 times the weight of the crude material). Wet the column with the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble materials, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution:

    • Start with a mobile phase of low polarity, for example, 90:10 Hexane / Ethyl Acetate + 0.5% Triethylamine .

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, increase the proportion of ethyl acetate and then introduce a small percentage of methanol if the compound is highly retained. A suggested gradient could be from 10% to 50% Ethyl Acetate in Hexane, followed by the introduction of 1-5% Methanol in Ethyl Acetate if needed.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: High-Performance Liquid Chromatography (HPLC) - Method Development
  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or 0.1% Triethylamine (adjust pH to be >2 units away from the analyte's pKa).[1]

    • Solvent B: Acetonitrile or Methanol.

  • Elution: Start with a gradient elution, for example, from 10% B to 90% B over 20 minutes.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 254 nm).

  • Troubleshooting Peak Tailing: If peak tailing is observed, adding a competing base like triethylamine to the mobile phase can significantly improve the peak shape.[1]

Data Presentation

The following tables provide representative data that can be expected during the purification of this compound and similar compounds. Actual values may vary depending on the specific conditions.

Table 1: Representative TLC Rf Values in Different Solvent Systems

Solvent System (v/v/v)Rf of Target Compound (Approx.)Rf of a Less Polar ImpurityRf of a More Polar Impurity
Hexane / Ethyl Acetate (1:1) + 0.5% TEA0.450.650.20
Dichloromethane / Methanol (98:2) + 0.5% TEA0.550.750.30
Toluene / Ethyl Acetate (1:1) + 0.5% TEA0.400.600.15

Table 2: Example HPLC Gradient for Purity Analysis

Time (minutes)% Solvent A (Water + 0.1% TEA)% Solvent B (Acetonitrile)
0.09010
20.01090
25.01090
25.19010
30.09010
Expected Retention Time: ~12-15 minutes

Disclaimer: The information provided in this technical support center is intended for guidance and educational purposes only. All experimental procedures should be conducted with appropriate safety precautions and may require optimization for specific laboratory conditions and sample characteristics.

References

Optimization of reaction conditions for N-arylation of pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-arylation of pyrrolidin-2-one. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction conditions and resolve common issues encountered during this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-arylation of pyrrolidin-2-one?

A1: The most prevalent methods are transition-metal catalyzed cross-coupling reactions. These include the copper-catalyzed Ullmann-Goldberg reaction and the palladium-catalyzed Buchwald-Hartwig amination.[1][2] Both methods have proven effective, with the choice often depending on substrate scope, functional group tolerance, and desired reaction conditions.

Q2: What is the general mechanism for a copper-catalyzed N-arylation (Ullmann-Goldberg Reaction)?

A2: The Ullmann-Goldberg reaction typically involves the reaction of an amide, such as pyrrolidin-2-one, with an aryl halide in the presence of a copper catalyst, a ligand, and a base. While the exact mechanism can be complex and debated, it is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle involving oxidative addition, coordination of the amide, and reductive elimination to form the C-N bond. The use of ligands like diamines or amino acids can accelerate the reaction and allow for milder conditions.[3][4]

Q3: Which is a better coupling partner for this reaction: an aryl iodide, bromide, or chloride?

A3: Generally, the reactivity of aryl halides in these coupling reactions follows the order: Iodide > Bromide > Chloride. Aryl iodides are the most reactive and often give the best results under milder conditions.[3][5] Aryl bromides are also effective substrates.[4] Aryl chlorides are the least reactive and typically require more specialized, electron-rich, and bulky phosphine ligands, particularly in palladium-catalyzed systems, to achieve good yields.[2][6]

Q4: Why is a ligand necessary in many N-arylation reactions?

A4: Ligands play a critical role in stabilizing the metal catalyst, increasing its solubility, and promoting key steps in the catalytic cycle, such as oxidative addition and reductive elimination. In copper-catalyzed reactions, ligands like (S)-N-methylpyrrolidine-2-carboxylate can lead to satisfactory results with shorter reaction times and under milder conditions.[3][4][5] In palladium-catalyzed reactions, phosphine-based ligands (e.g., XPhos, RuPhos) are crucial for achieving high efficiency, especially with less reactive aryl halides.[6]

Q5: What are some of the key applications of N-arylated pyrrolidin-2-one derivatives?

A5: N-aryl pyrrolidin-2-one and related N-aryl pyrrolidine structures are significant scaffolds in medicinal chemistry and materials science. They are found in a wide array of biologically active compounds with activities such as anti-Alzheimer, anticancer, and analgesic effects.[1][2] For example, specific N-arylated pyrrolidin-2-ones have been synthesized and evaluated as potassium channel openers.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the N-arylation of pyrrolidin-2-one.

ProblemPotential Cause(s)Suggested Solution(s)
1. Low or No Product Yield Inactive Catalyst: The copper or palladium catalyst may be oxidized or deactivated.Ensure all reagents and solvents are anhydrous and degassed. Use fresh, high-purity catalyst. For Pd-catalyzed reactions, consider using a pre-catalyst that is more air-stable.[6]
Inappropriate Ligand: The chosen ligand may not be effective for the specific substrate combination.Screen a variety of ligands. For copper catalysis, amino acid derivatives or diamines are common choices.[3][5] For palladium catalysis with aryl chlorides, use bulky, electron-rich phosphine ligands.[6]
Incorrect Base: The base may be too weak, too strong, or not soluble enough in the reaction medium.K₃PO₄ and Cs₂CO₃ are often effective bases for copper-catalyzed systems.[4] For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu are common.[6] Ensure the base is finely powdered and dry.
Suboptimal Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently.Gradually increase the reaction temperature. For the copper-catalyzed N-phenylation of 2-pyrrolidone, 110 °C was found to be optimal.[3][5]
Reaction Time: The reaction may not have been allowed to run to completion.Monitor the reaction progress using TLC or LC-MS. Some reactions may require extended heating.[8]
2. Significant Side Product Formation Dehalogenation of Aryl Halide: This side reaction can compete with the desired C-N bond formation, especially at high temperatures.Try using a milder base or lowering the reaction temperature. Adjusting the catalyst-to-ligand ratio may also help.[6]
Homocoupling of Aryl Halide: This can occur in the presence of the catalyst.Ensure the reaction is run under an inert atmosphere (Argon or Nitrogen) to minimize side reactions. Optimize the catalyst loading.
Hydrolysis of Pyrrolidin-2-one: The lactam ring can be sensitive to harsh basic conditions, especially at high temperatures.Use the mildest effective base and the lowest necessary temperature. Minimize the amount of any residual water in the reaction.
3. Reaction Fails to Initiate Poor Reagent Quality: Pyrrolidin-2-one, aryl halide, or solvents may contain impurities (especially water) that inhibit the reaction.Use purified reagents. Ensure pyrrolidin-2-one is dry. Use anhydrous, degassed solvents.
Ligand-Free System Failure: Some Ullmann-type reactions are attempted without a ligand, which may not be effective for this substrate.The addition of a suitable ligand is highly recommended. In a study, the yield dropped dramatically when the ligand was omitted.[3][5]
4. Difficulty in Product Purification Product Polarity: The N-aryl pyrrolidin-2-one product may have similar polarity to the starting materials.Optimize the mobile phase for column chromatography. If the product is basic, adding a small amount of triethylamine (~1%) to the eluent can improve peak shape and separation on silica gel.[6]
Residual Metal Catalyst: Traces of copper or palladium can be difficult to remove.Filter the crude reaction mixture through a pad of Celite before concentration.[3] Washing the organic extract with an aqueous solution of a chelating agent (e.g., EDTA) or ammonium hydroxide can help remove residual copper.[9]
Data Presentation: Optimization of Reaction Conditions

The following table summarizes the optimization of conditions for the copper-catalyzed N-phenylation of 2-pyrrolidone with iodobenzene.

Table 1: Optimization of Reaction Conditions for N-Phenylation of 2-Pyrrolidone [3][5]

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1CuI (5)(S)-N-methylpyrrolidine-2-carboxylate (10)K₃PO₄DMF100880
2CuI (5)(S)-N-methylpyrrolidine-2-carboxylate (10)K₂CO₃DMF110575
3CuI (5)(S)-N-methylpyrrolidine-2-carboxylate (10)Cs₂CO₃DMF110585
4CuI (5)(S)-N-methylpyrrolidine-2-carboxylate (10)K₃PO₄DMF110590
5CuI (5)(S)-N-methylpyrrolidine-2-carboxylate (10)K₃PO₄DMF120588
6CuI (5)(S)-N-methylpyrrolidine-2-carboxylate (10)K₃PO₄DMF110375
7CuI (5)(S)-N-methylpyrrolidine-2-carboxylate (10)K₃PO₄Toluene110565
8CuI (5)(S)-N-methylpyrrolidine-2-carboxylate (10)K₃PO₄Dioxane110570
9CuI (5)(S)-N-methylpyrrolidine-2-carboxylate (10)K₃PO₄DMSO110595
10CuI (5)NoneK₃PO₄DMSO110515

Reaction Conditions: 2-pyrrolidone (10 mmol), Iodobenzene (12 mmol), Base (10 mmol), Catalyst, Ligand, Solvent (10 mL) under Argon atmosphere.

Experimental Protocols
General Procedure for Copper-Catalyzed N-Arylation of Pyrrolidin-2-one

This protocol is adapted from a reported copper-catalyzed Goldberg-type N-arylation.[3]

Materials:

  • Pyrrolidin-2-one

  • Aryl Iodide

  • Copper(I) Iodide (CuI)

  • (S)-N-methylpyrrolidine-2-carboxylate (ligand)

  • Potassium Phosphate (K₃PO₄), anhydrous and finely powdered

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Celite

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • To an oven-dried Schlenk flask, add CuI (0.5 mmol, 5 mol%), (S)-N-methylpyrrolidine-2-carboxylate (1 mmol, 10 mol%), and K₃PO₄ (10 mmol).

  • Seal the flask, and evacuate and backfill with dry Argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of Argon, add pyrrolidin-2-one (10 mmol), the aryl iodide (12 mmol), and anhydrous DMSO (10 mL) via syringe.

  • Stir the reaction mixture and heat to 110 °C in a pre-heated oil bath.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 5 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with Ethyl Acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional Ethyl Acetate.

  • Combine the filtrates and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure N-aryl pyrrolidin-2-one product.

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification reagents Combine Catalyst (CuI), Ligand, and Base (K3PO4) in Schlenk Flask inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) add Add Pyrrolidin-2-one, Aryl Halide, and Anhydrous DMSO heat Heat to 110 °C add->heat stir Stir for 5h monitor Monitor by TLC/LC-MS cool Cool to RT monitor->cool filter Dilute with EtOAc & Filter through Celite extract Aqueous Workup (Wash with Water/Brine) dry Dry & Concentrate purify Column Chromatography product product purify->product Pure Product

Caption: General experimental workflow for the copper-catalyzed N-arylation of pyrrolidin-2-one.

troubleshooting_low_yield start Low or No Yield Observed check_reagents Are all reagents pure, dry, and degassed? start->check_reagents reagent_yes Yes check_reagents->reagent_yes Yes reagent_no No check_reagents->reagent_no No check_conditions Are reaction conditions (Temp, Time, Base) optimal? reagent_yes->check_conditions purify_reagents Action: Purify/dry reagents and solvents. Use fresh catalyst. Restart experiment. reagent_no->purify_reagents conditions_yes Yes check_conditions->conditions_yes Yes conditions_no No check_conditions->conditions_no No check_catalyst Is the catalyst system (metal + ligand) appropriate? conditions_yes->check_catalyst optimize_conditions Action: Screen different bases. Increase temperature incrementally. Increase reaction time. conditions_no->optimize_conditions catalyst_yes Yes check_catalyst->catalyst_yes Yes catalyst_no No check_catalyst->catalyst_no No re_evaluate Re-evaluate substrate scope. Consider alternative synthetic route. catalyst_yes->re_evaluate optimize_catalyst Action: Screen different ligands. Verify catalyst loading. Consider a different metal catalyst (e.g., Pd vs. Cu). catalyst_no->optimize_catalyst

Caption: Troubleshooting decision tree for addressing low product yield in N-arylation reactions.

References

Technical Support Center: Overcoming Solubility Issues of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one in aqueous buffers.

Frequently Asked Questions (FAQs)

1. What are the main reasons for the poor solubility of this compound in neutral aqueous buffers?

The solubility of this compound in aqueous solutions is influenced by its chemical structure. The molecule contains a substituted phenyl ring and a pyrrolidinone ring, which are largely non-polar and contribute to low aqueous solubility. The presence of an amino group provides a site for ionization, which can be exploited to enhance solubility. At neutral pH, the amino group (with a predicted pKa of around 4.09) is predominantly in its neutral, less soluble form.[1]

2. How does pH affect the solubility of this compound?

Due to the presence of a primary amine group, the solubility of this compound is highly pH-dependent.[2][3] In acidic conditions (pH < pKa), the amino group becomes protonated, forming a more soluble salt.[4][5] Conversely, at neutral or alkaline pH (pH > pKa), the compound is primarily in its less soluble, free base form. Therefore, adjusting the pH of the buffer to the acidic range is a primary strategy to increase its solubility.

3. What are the most common strategies to improve the solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound.[6][7][8] The most common and effective methods include:

  • pH Adjustment: Lowering the pH of the buffer to protonate the amino group.

  • Co-solvents: Adding a water-miscible organic solvent to the buffer.[9][10][11]

  • Surfactants: Using surfactants to form micelles that can encapsulate the compound.[12][13][14][15]

  • Cyclodextrins: Employing cyclodextrins to form inclusion complexes with the compound.[16][17][18][19]

Troubleshooting Guides

Issue 1: Compound precipitates upon addition to aqueous buffer.

Possible Cause: The intrinsic solubility of the compound in the chosen buffer is low, or the concentration is too high.

Troubleshooting Steps:

  • pH Adjustment:

    • Rationale: The compound is a weak base and its solubility increases significantly at acidic pH.

    • Protocol: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0, 3.0). Attempt to dissolve the compound in each buffer to determine the pH at which it remains soluble at the desired concentration.

  • Co-solvent Addition:

    • Rationale: Co-solvents can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[9][10][11]

    • Protocol: Prepare stock solutions of the compound in a water-miscible organic solvent such as DMSO, ethanol, or propylene glycol. Add the stock solution dropwise to the aqueous buffer while vortexing. Ensure the final concentration of the co-solvent is compatible with your experimental system.

Illustrative Data for Co-solvent Screening:

Co-solventConcentration in BufferVisual Observation
None-Precipitation
DMSO5% (v/v)Slight precipitation
DMSO10% (v/v)Clear solution
Ethanol5% (v/v)Precipitation
Ethanol10% (v/v)Slight precipitation
Propylene Glycol10% (v/v)Clear solution

Experimental Workflow for Initial Solubility Troubleshooting

start Compound Precipitation in Aqueous Buffer ph_adjust Adjust Buffer pH to Acidic Range (e.g., pH 4.0) start->ph_adjust ph_check Precipitation Resolved? ph_adjust->ph_check cosolvent Prepare Stock in Co-solvent (e.g., DMSO) cosolvent_check Precipitation Resolved? cosolvent->cosolvent_check ph_check->cosolvent No success Proceed with Experiment ph_check->success Yes cosolvent_check->success Yes surfactant Try Surfactant-based Formulation cosolvent_check->surfactant No

Caption: Initial troubleshooting workflow for precipitation issues.

Issue 2: The required concentration cannot be achieved even with pH adjustment.

Possible Cause: The desired concentration exceeds the solubility limit of the protonated form of the compound, or the experimental conditions restrict the use of very low pH.

Troubleshooting Steps:

  • Surfactant Addition:

    • Rationale: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[13][14][15]

    • Protocol: Prepare the buffer with a surfactant such as Tween® 80 or Sodium Dodecyl Sulfate (SDS) at a concentration above its critical micelle concentration (CMC). Attempt to dissolve the compound in this surfactant-containing buffer.

  • Cyclodextrin Complexation:

    • Rationale: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[16][17][18][19]

    • Protocol: Prepare a solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in the buffer. Add the compound to this solution and stir for several hours to allow for complex formation.

Illustrative Data for Solubility Enhancer Screening:

EnhancerConcentrationAchieved Compound Concentration
None (pH 4.0 Buffer)-0.5 mg/mL
Tween® 800.1% (w/v)1.2 mg/mL
SDS0.1% (w/v)1.5 mg/mL
HP-β-CD2% (w/v)2.0 mg/mL

Decision Tree for Advanced Solubility Enhancement

start Inadequate Solubility with pH Adjustment surfactant Screen Surfactants (e.g., Tween 80, SDS) start->surfactant surfactant_check Target Concentration Reached? surfactant->surfactant_check cyclodextrin Screen Cyclodextrins (e.g., HP-β-CD) cyclodextrin_check Target Concentration Reached? cyclodextrin->cyclodextrin_check surfactant_check->cyclodextrin No success Proceed with Experiment surfactant_check->success Yes cyclodextrin_check->success Yes combine Consider Combination Approach (e.g., pH + Cyclodextrin) cyclodextrin_check->combine No

Caption: Decision-making for advanced solubility enhancement techniques.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Materials: this compound, a series of buffers (e.g., phosphate, acetate) with pH values ranging from 2.0 to 8.0, a calibrated pH meter, a shaker/incubator, and an analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • Add an excess amount of the compound to a known volume of each buffer.

    • Shake the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

    • Plot the solubility as a function of pH.

Protocol 2: Co-solvent Solubility Enhancement
  • Materials: this compound, selected buffer (at a pH where some solubility is observed), co-solvents (e.g., DMSO, ethanol, PEG 400), and analytical method for quantification.

  • Procedure:

    • Prepare a series of buffer/co-solvent mixtures with varying co-solvent concentrations (e.g., 5%, 10%, 20% v/v).

    • Add an excess amount of the compound to each mixture.

    • Follow steps 2-5 from Protocol 1.

    • Plot the solubility as a function of co-solvent concentration.

Protocol 3: Cyclodextrin Complexation and Solubility
  • Materials: this compound, selected buffer, cyclodextrin (e.g., HP-β-CD), and analytical method for quantification.

  • Procedure:

    • Prepare a series of cyclodextrin solutions in the buffer at different concentrations (e.g., 1%, 2%, 5%, 10% w/v).

    • Add an excess amount of the compound to each cyclodextrin solution.

    • Follow steps 2-5 from Protocol 1.

    • Plot the solubility as a function of cyclodextrin concentration (phase solubility diagram).

References

Technical Support Center: Stabilizing 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and handling of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one. Below, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound throughout your research.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration (e.g., yellowing, browning) of the solid compound. Oxidation of the aromatic amine (aniline) moiety due to exposure to air (oxygen).1. Discard the discolored material as its purity is compromised.2. For future storage, ensure the compound is kept under an inert atmosphere (e.g., argon or nitrogen).3. Always protect the compound from light, as light can accelerate oxidation.
Precipitation in a previously clear solution upon thawing. 1. Degradation of the compound, leading to insoluble byproducts.2. Change in solubility due to pH shifts or solvent evaporation.1. Gently warm the solution and vortex to see if the precipitate redissolves.2. If the precipitate does not redissolve, it is likely a degradation product, and the solution should be discarded.3. For future use, prepare fresh solutions and consider sterile filtering before storage. Aliquoting the solution can prevent issues from repeated freeze-thaw cycles.
Appearance of new peaks in HPLC analysis of a stored sample. Chemical degradation of the compound. Common pathways include hydrolysis of the lactam ring or oxidation of the aniline group.1. Identify the degradation products if possible using techniques like LC-MS.2. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture, and in a neutral pH buffer if in solution.3. Perform a forced degradation study (see protocol below) to understand the compound's stability profile.
Loss of potency or inconsistent results in biological assays. Degradation of the active compound.1. Confirm the purity of your stock of this compound using a validated analytical method (e.g., HPLC-UV).2. Always use freshly prepared solutions for sensitive experiments.3. Re-evaluate your storage and handling procedures to minimize exposure to potential stressors.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For optimal stability, the solid compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For enhanced stability, especially for a reference standard, storage under an inert atmosphere (argon or nitrogen) is recommended to prevent oxidation of the aminophenyl group.

Q2: How should I store solutions of this compound?

The storage of solutions depends on the solvent and the intended duration:

  • Short-term (up to 1 week): Solutions in appropriate buffers or organic solvents can be stored at 2-8°C.

  • Long-term (1 week to 6 months): It is highly recommended to store solutions at -80°C. Aliquoting into single-use vials is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What are the primary degradation pathways for this compound?

Based on its chemical structure, the two most probable degradation pathways are:

  • Oxidation: The 3-amino-2-methylphenyl moiety is susceptible to oxidation, which can lead to the formation of colored impurities and dimerization or polymerization products. This process can be accelerated by exposure to air and light.

  • Hydrolysis: The pyrrolidin-2-one (a lactam) ring can undergo hydrolysis, especially in acidic or basic aqueous solutions, leading to the formation of the corresponding amino acid derivative.

Q4: Is this compound sensitive to light?

Yes, aromatic amines are often sensitive to light (photosensitive). Photodegradation can occur, leading to the formation of colored degradation products. It is crucial to store both the solid compound and its solutions protected from light, for example, by using amber vials or by wrapping containers in aluminum foil.

Quantitative Stability Data (Hypothetical)

The following tables present hypothetical quantitative data based on forced degradation studies of compounds with similar functional groups. This data is for illustrative purposes to demonstrate the expected stability profile under various stress conditions.

Table 1: Hypothetical Hydrolytic Degradation of this compound

Stress Condition Time (hours) Temperature (°C) % Degradation (Hypothetical) Major Degradation Product
0.1 M HCl246010 - 20%4-amino-3-(3-amino-2-methylphenyl)butanoic acid
1 M HCl248025 - 45%4-amino-3-(3-amino-2-methylphenyl)butanoic acid
0.1 M NaOH246015 - 30%Sodium 4-amino-3-(3-amino-2-methylphenyl)butanoate
1 M NaOH248040 - 65%Sodium 4-amino-3-(3-amino-2-methylphenyl)butanoate

Table 2: Hypothetical Oxidative, Photolytic, and Thermal Degradation

Stress Condition Duration % Degradation (Hypothetical) Major Degradation Products
Oxidative (3% H₂O₂) 24 hours at RT5 - 15%N-oxide derivatives, colored oligomers
Photolytic (ICH Q1B) ≥ 1.2 million lux hours< 10%Colored impurities
Thermal (Dry Heat) 48 hours at 105°C< 5%Minimal degradation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general method for conducting a forced degradation study to identify potential degradation products and pathways.[1][2][3]

1. Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer (e.g., phosphate buffer)

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw a sample, neutralize it with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at intervals and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 105°C for 48 hours.

    • Also, prepare a solution of the compound and expose it to the same conditions.

    • At the end of the exposure, dissolve the solid or dilute the solution for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after exposure.

4. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Aim for 5-20% degradation of the parent compound to ensure that the degradation products are formed in sufficient quantities for detection and characterization without complete degradation of the sample.[3]

  • Use LC-MS to identify the mass of the degradation products to help in structure elucidation.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a general HPLC-UV method for the analysis of this compound and its potential degradation products.

1. Instrumentation and Reagents:

  • HPLC system with a UV/Vis or PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • This compound sample.

  • High-purity water and acetonitrile.

2. Chromatographic Conditions:

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: 5% A, 95% B

    • 25-26 min: Linear gradient to 95% A, 5% B

    • 26-30 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or scan for optimal wavelength with PDA detector)

  • Injection Volume: 10 µL

3. Procedure:

  • Prepare samples from the forced degradation study by diluting them to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase composition.

  • Inject the samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak and from each other.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome stock 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) stock->acid Stress Application base Base Hydrolysis (1M NaOH, 60°C) stock->base Stress Application oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Stress Application thermal Thermal (105°C, Solid & Solution) stock->thermal Stress Application photo Photolytic (ICH Q1B) stock->photo Stress Application hplc Stability-Indicating HPLC-UV Analysis acid->hplc Sample Analysis base->hplc Sample Analysis oxidation->hplc Sample Analysis thermal->hplc Sample Analysis photo->hplc Sample Analysis lcms LC-MS for Identification hplc->lcms Peak Identification method Validated Stability- Indicating Method hplc->method pathway Degradation Pathway Elucidation lcms->pathway signaling_pathway cluster_drug Pharmacological Intervention cluster_pathway Neuroprotective Signaling Pathway (Hypothetical) drug 1-(3-Amino-2-methylphenyl) pyrrolidin-2-one p38 p38 MAPK drug->p38 Inhibition growth_factors Neurotrophic Factor Signaling (e.g., BDNF) drug->growth_factors Modulation downstream Pro-inflammatory Cytokine Production p38->downstream neuroinflammation Neuroinflammation downstream->neuroinflammation neuronal_damage Neuronal Damage neuroinflammation->neuronal_damage akt Akt Pathway growth_factors->akt creb CREB Activation akt->creb neurogenesis Enhanced Neurogenesis & Neuronal Survival creb->neurogenesis

References

How to reduce side products in 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one. The primary synthetic route involves a palladium-catalyzed Buchwald-Hartwig amination followed by the reduction of a nitro group.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield in Buchwald-Hartwig Coupling of 1-Bromo-2-methyl-3-nitrobenzene and 2-Pyrrolidinone

Potential Cause Recommended Solution Explanation
Catalyst Inactivation • Ensure strictly anaerobic (oxygen-free) conditions using an inert gas like argon or nitrogen.[1]• Use high-purity palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃).[2]• Select an appropriate biaryl phosphine ligand known for stabilizing the palladium catalyst.The Pd(0) catalytic species is sensitive to oxygen, which can lead to the formation of inactive palladium oxides. Impurities in the palladium source can also poison the catalyst.[2]
Hydrodehalogenation of Aryl Bromide • Lower the reaction temperature. Typical temperatures range from 80-100°C, but optimization may be required.[3]• Screen different bases. While strong bases like NaOtBu are common, a weaker base like K₂CO₃ or Cs₂CO₃ might reduce this side reaction, albeit potentially slowing the desired reaction.[1]• Change the ligand. Electron-rich and sterically hindered ligands can sometimes suppress hydrodehalogenation.Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This is often promoted by high temperatures and certain base/ligand combinations.
Poor Substrate/Catalyst Solubility • Screen alternative solvents. Toluene and dioxane are common choices.[4] Ethereal solvents like THF or DME can also be effective.[3]• Using a solvent mixture may improve the solubility of all components.Proper solubility of the aryl halide, pyrrolidinone, base, and catalyst complex is crucial for efficient reaction kinetics. Chlorinated solvents should be avoided as they can inhibit the reaction.[3]

Issue 2: Formation of Impurities During Nitro Group Reduction

Potential Cause Recommended Solution Explanation
Incomplete Reduction • Increase hydrogen pressure (for catalytic hydrogenation).• Increase the equivalents of the chemical reductant (e.g., SnCl₂, Fe/NH₄Cl).• Extend the reaction time and monitor closely by TLC or LC-MS.Incomplete reduction leads to the persistence of nitroso and hydroxylamine intermediates, which can lower the final product yield and purity.
Formation of Azo/Azoxy Impurities • Ensure a sufficiently acidic environment when using metal reductants like SnCl₂/HCl to keep intermediates protonated and prevent condensation.• For catalytic hydrogenation, ensure efficient stirring and sufficient catalyst loading (e.g., 5-10 mol% Pd/C) for a rapid and complete reaction.Azo and azoxy compounds form from the condensation of nitroso and hydroxylamine intermediates. These are often highly colored and can be difficult to remove.
Side Reactions with Other Functional Groups • If other reducible functional groups are present, choose a chemoselective reducing agent. For instance, SnCl₂ is often effective for nitro group reduction without affecting many other groups.Catalytic hydrogenation with Pd/C is a powerful reduction method but can also reduce other functionalities like alkenes, alkynes, or benzyl groups.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the Buchwald-Hartwig amination step?

The optimal system depends on the specific substrates, but a common and effective combination is a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a biaryl monophosphine ligand. Ligands such as XPhos, SPhos, or RuPhos are often employed to promote efficient C-N bond formation. The choice of ligand is critical and is determined by the nature of the amine nucleophile.[3]

Q2: Which base is most suitable for coupling 2-pyrrolidinone?

Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is the most widely used base for these couplings.[3] However, other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective and may help minimize side reactions in certain cases.

Q3: What is the most reliable method for reducing the intermediate, 1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one?

Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a clean and high-yielding method. Alternative methods include using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or iron powder in the presence of an acidic agent like ammonium chloride. The choice depends on functional group tolerance and available equipment.

Q4: How can I effectively monitor the reaction progress?

For both steps, Thin Layer Chromatography (TLC) is a rapid and effective method for qualitative monitoring. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended to track the consumption of starting materials and the formation of the product and any side products.

Q5: What are the recommended purification strategies for the final product?

The final product, this compound, can typically be purified by column chromatography on silica gel. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is often effective. Recrystallization from a suitable solvent system can also be used to obtain a highly pure product.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1-2 mol%), the selected biaryl phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Add 1-bromo-2-methyl-3-nitrobenzene (1.0 equivalent) and 2-pyrrolidinone (1.2 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the aryl bromide.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Nitro Group Reduction via Catalytic Hydrogenation

  • Dissolve the intermediate, 1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one (1.0 equivalent), in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Carefully add 10% Palladium on Carbon (Pd/C) (5-10 wt% of the substrate).

  • Seal the vessel and purge with hydrogen gas (or pressurize a Parr shaker apparatus to 50 psi).

  • Stir the mixture vigorously at room temperature until reaction monitoring shows complete conversion.

  • Carefully vent the hydrogen and purge the vessel with argon or nitrogen.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude amine product, which can be further purified if necessary.

Visual Guides

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Nitro Reduction A 1-Bromo-2-methyl-3-nitrobenzene + 2-Pyrrolidinone B Pd Catalyst + Ligand + Base Toluene, 80-100°C A->B C Intermediate: 1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one B->C D Intermediate C->D E H₂, Pd/C Ethanol, RT D->E F Final Product: This compound E->F G cluster_cause Identify Primary Issue cluster_solution Potential Solutions start Low Yield or Impurities in Buchwald-Hartwig Step cause1 High level of unreacted aryl bromide starting material start->cause1 cause2 Major side product is 2-methyl-3-nitrotoluene (hydrodehalogenation) start->cause2 cause3 Presence of biaryl homocoupling product start->cause3 sol1 Check inert atmosphere (O₂ exclusion) Verify catalyst/ligand purity & ratio Increase temperature or reaction time cause1->sol1 sol2 Lower reaction temperature Screen weaker bases (e.g., K₃PO₄) Try a different ligand system cause2->sol2 sol3 Lower catalyst loading Ensure slow, even heating Consider different Pd precursor cause3->sol3 G cluster_main Desired Pathway cluster_side Side Reaction Pathway ArBr Ar-Br (Aryl Bromide) OxAdd Ar-Pd(II)(Br)L₂ ArBr->OxAdd Oxidative Addition Pd0 Pd(0)L₂ Amine Pyrrolidinone (R₂NH) Base Base DesiredProduct Desired Product (Ar-NR₂) OxAdd->DesiredProduct Amine Coordination & Reductive Elimination (with Amine + Base) SideProduct Side Product (Ar-H) OxAdd->SideProduct β-Hydride Elimination or Protonolysis

References

Optimizing dosing and administration of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: As of December 2025, there is no publicly available scientific literature detailing the in vivo dosing, administration, pharmacokinetics, or pharmacodynamics of the specific compound 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one. The information provided below is based on general principles for related chemical structures and should be used for informational purposes only. Researchers are strongly advised to conduct thorough dose-ranging and toxicity studies before commencing any substantive in vivo experiments.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the recommended starting dose for in vivo studies? Due to the lack of specific data for this compound, a starting dose cannot be recommended. It is crucial to perform a dose-range finding study in the selected animal model.
What is the appropriate route of administration? Common administration routes for novel small molecules include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC). The choice of route will depend on the experimental goals and the physicochemical properties of the compound. Solubility and formulation will be key determining factors.
How should this compound be formulated for in vivo administration? A suitable vehicle must be determined based on the compound's solubility. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like Tween 80, DMSO, or cyclodextrins. It is imperative to test the tolerability of the chosen vehicle in the animal model.
What are the potential side effects or toxicity concerns? Without specific toxicological data, potential side effects are unknown. Researchers should closely monitor animals for any signs of distress, changes in behavior, weight loss, or other adverse events during and after administration. A preliminary toxicology screen is highly recommended.
What is the expected pharmacokinetic profile? The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has not been characterized. Pharmacokinetic studies are necessary to determine key parameters such as half-life, bioavailability, and peak plasma concentrations.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Poor solubility of the compound in aqueous vehicles. The compound may have low aqueous solubility.Test a panel of pharmaceutically acceptable co-solvents and surfactants (e.g., PEG400, Cremophor EL, Solutol HS 15). Sonication or gentle heating may aid dissolution.
Precipitation of the compound upon injection. The formulation may not be stable in vivo.Decrease the concentration of the dosing solution. Consider a different formulation approach, such as a suspension or an alternative administration route.
No observable biological effect at the tested doses. The doses may be too low, or the compound may have low bioavailability or be inactive.Conduct a dose-escalation study to explore higher dose levels, provided no toxicity is observed. Perform pharmacokinetic analysis to assess systemic exposure.
High variability in experimental results between animals. Inconsistent dosing technique or individual differences in animal metabolism.Ensure consistent and accurate administration of the compound. Increase the number of animals per group to improve statistical power.
Signs of toxicity or adverse events in treated animals. The compound may have inherent toxicity at the administered dose.Immediately cease administration and reduce the dose in subsequent experiments. Conduct a thorough toxicological evaluation.

Experimental Protocols

Note: The following are generalized protocols and must be adapted based on the specific experimental design and institutional guidelines (e.g., IACUC protocols).

General Formulation Protocol for a Novel Compound
  • Solubility Assessment:

    • Determine the solubility of this compound in a range of common vehicles (e.g., water, saline, 5% DMSO in saline, 10% Tween 80 in water).

    • Start with a small amount of the compound and incrementally add the vehicle while vortexing.

    • Visually inspect for complete dissolution.

  • Vehicle Selection:

    • Choose a vehicle that provides the desired concentration and is well-tolerated by the animal model.

    • If a co-solvent like DMSO is used, ensure the final concentration is below known toxicity levels for the chosen species and route of administration.

  • Preparation of Dosing Solution:

    • On the day of the experiment, weigh the required amount of this compound.

    • Add the chosen vehicle to the desired final volume.

    • Use a vortex mixer and/or sonicator to ensure complete dissolution.

    • Visually inspect the solution for any particulates before administration.

    • If necessary, filter the solution through a sterile 0.22 µm syringe filter.

In Vivo Dose Administration Workflow

G A Determine Maximum Feasible Dose Based on Solubility B Select Animal Model and Group Size A->B C Conduct Single Ascending Dose Study B->C D Monitor for Clinical Signs of Toxicity C->D E Collect Blood Samples for PK Analysis (Optional) C->E F Analyze Data to Determine Tolerated Dose Range D->F E->F G Proceed with Efficacy Studies F->G

Caption: Workflow for an initial in vivo dose-finding study.

Data Presentation

As no quantitative data for this compound is available, the following tables are presented as templates for researchers to populate with their experimental data.

Table 1: Pharmacokinetic Parameters (Template)

ParameterRoute of AdministrationDose (mg/kg)ValueUnits
Cmaxng/mL
Tmaxh
AUC(0-t)ng*h/mL
Half-life (t1/2)h
Bioavailability (F%)%

Table 2: In Vivo Efficacy Study Results (Template)

Treatment GroupDose (mg/kg)NEndpoint 1 (Mean ± SEM)Endpoint 2 (Mean ± SEM)
Vehicle Control-
Compound X
Compound X
Positive Control

Signaling Pathways and Logical Relationships

Due to the absence of data on the mechanism of action for this compound, a specific signaling pathway cannot be depicted. The diagram below illustrates a generalized logical relationship in early-phase drug discovery that would be applicable to this compound.

G cluster_0 Preclinical Development cluster_1 Clinical Development A In Vitro Target Identification B Lead Optimization A->B Structure-Activity Relationship C In Vivo Proof of Concept B->C Candidate Selection D Phase I (Safety) C->D IND Submission E Phase II (Efficacy) D->E F Phase III (Pivotal Trials) E->F

Caption: Simplified drug discovery and development pipeline.

Troubleshooting unexpected results in assays with 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one and related assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

A1: this compound is a heterocyclic building block.[1] Its key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₁₄N₂O[1]
Molecular Weight 190.2 g/mol [1]
Purity ≥98%[1]
CAS Number 69131-43-7[1]
Storage Room temperature[1]
Predicted Boiling Point 481.5±33.0 °C[2]
Predicted Density 1.196±0.06 g/cm³[2]
Predicted pKa 4.09±0.10[2]

Q2: What is the primary application of this compound in research?

A2: Based on available information, this compound is classified as a "heterocyclic building block".[1] This suggests its primary use is as a chemical intermediate in the synthesis of more complex molecules for drug discovery and development. The pyrrolidinone scaffold is a versatile feature in many biologically active compounds.[3][4]

Q3: Are there any known derivatives of this compound with biological activity?

A3: While specific derivatives of this compound are not extensively documented in the initial search, related aminopyrrolidinone structures have been investigated as antagonists for receptors like the melanin-concentrating hormone receptor-1 (MCH-R1), which is involved in energy homeostasis.[5] Other similar compounds, such as 3-amino-2-methyl-1-phenyl-propanones, have shown hypolipidemic activity in rodents.[6]

Troubleshooting Unexpected Assay Results

Unexpected results are a common challenge in experimental work. This guide provides a structured approach to troubleshooting assays where a derivative of this compound may be in use.

General Troubleshooting Workflow

G start Unexpected Assay Result check_reagents 1. Verify Reagent Integrity - Correct storage? - Expired? - Proper preparation? start->check_reagents check_protocol 2. Review Protocol Execution - Correct volumes? - Correct incubation times/temps? - Pipetting errors? check_reagents->check_protocol Reagents OK check_instrument 3. Check Instrumentation - Correct wavelength/filter? - Calibrated? - Plate type correct? check_protocol->check_instrument Protocol OK check_compound 4. Evaluate Test Compound - Correct concentration? - Soluble in assay buffer? - Degraded? check_instrument->check_compound Instrument OK analyze_controls 5. Analyze Controls - Positive/Negative controls as expected? - Standard curve linear? check_compound->analyze_controls Compound OK isolate_variable Isolate and Test One Variable analyze_controls->isolate_variable Controls Fail rerun_assay Re-run Assay analyze_controls->rerun_assay Controls OK isolate_variable->rerun_assay consult Consult Technical Support rerun_assay->consult Issue Persists

Caption: A stepwise workflow for troubleshooting unexpected assay results.

Specific Issues and Solutions
IssuePossible CausesRecommended Solutions
No Signal or Very Low Signal - Omission of a critical reagent or protocol step.[7] - Assay buffer is too cold, leading to low enzyme activity.[7][8] - Incorrect wavelength or filter settings on the plate reader.[7][8] - Reagents were stored improperly or have expired.[7]- Carefully review the protocol and ensure all steps were followed.[7] - Equilibrate all reagents (except enzymes) to the recommended assay temperature.[7] - Verify the instrument settings match the assay requirements.[8] - Check the expiration dates and storage conditions of all kit components.
High Background Signal - Standards or reagents are too concentrated. - Contamination of reagents or samples. - Use of an incorrect type of microplate (e.g., using a clear plate for a fluorescence assay).[7]- Prepare fresh dilutions of standards and reagents. - Use fresh, sterile pipette tips for each reagent and sample. - Ensure the correct plate type is used for the assay (e.g., black plates for fluorescence, white plates for luminescence).[7][8]
Inconsistent Readings Between Replicates - Pipetting errors leading to volume variability.[7] - Incomplete mixing of reagents in the wells.[7] - Presence of air bubbles in the wells.[7] - Edge effects in the microplate.- Use calibrated pipettes and practice consistent pipetting technique.[8] - Gently tap the plate after adding all reagents to ensure thorough mixing.[7] - Be careful to avoid introducing bubbles; if present, use a clean pipette tip to remove them.[7] - Avoid using the outermost wells of the plate if edge effects are suspected.
Non-Linear Standard Curve - Errors in the preparation of standard dilutions.[7] - Pipetting inaccuracies.[7] - Saturation of the signal at high standard concentrations.- Carefully prepare a fresh serial dilution of the standard.[7] - Ensure accurate and consistent pipetting for all standards. - If the curve plateaus, consider extending the dilution range to include lower concentrations.

Experimental Protocols

Below is a hypothetical experimental protocol for an enzyme inhibition assay where a derivative of this compound (termed "Compound X") is being tested.

Fluorescence-Based Enzyme Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Compound X Dilutions add_enzyme Add Enzyme and Compound X to Plate prep_reagents->add_enzyme incubate1 Incubate (Pre-incubation) add_enzyme->incubate1 add_substrate Add Substrate to Initiate Reaction incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 read_plate Read Fluorescence (Ex/Em) incubate2->read_plate plot_data Plot Fluorescence vs. Compound X Concentration read_plate->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: General workflow for a fluorescence-based enzyme inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a 1X Assay Buffer from a 10X stock solution using deionized water.

    • Reconstitute the enzyme to a stock concentration of 1 mg/mL in Assay Buffer. Keep on ice.

    • Prepare a 10 mM stock solution of the fluorescent substrate in DMSO.

    • Prepare a serial dilution of "Compound X" (the test inhibitor) in Assay Buffer, starting from a 100 µM concentration. Also, prepare a vehicle control (Assay Buffer with the same percentage of DMSO as the compound dilutions).

  • Assay Procedure (96-well black plate):

    • Add 50 µL of the "Compound X" serial dilutions or vehicle control to the appropriate wells.

    • Add 25 µL of a working dilution of the enzyme to each well.

    • Tap the plate gently to mix and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 25 µL of the fluorescent substrate to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) every 2 minutes for a total of 30 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Plot the reaction rate as a function of the logarithm of the "Compound X" concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Hypothetical Signaling Pathway Modulation

Derivatives of aminopyrrolidinones could potentially modulate various signaling pathways. Below is a hypothetical example of a pathway that could be inhibited.

G ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor kinase1 Kinase A receptor->kinase1 Phosphorylation compound_x Compound X (Inhibitor) compound_x->kinase1 Inhibition kinase2 Kinase B kinase1->kinase2 Activates tf Transcription Factor kinase2->tf Activates nucleus Nucleus tf->nucleus gene_expression Gene Expression (e.g., Proliferation) nucleus->gene_expression

Caption: Hypothetical inhibition of a kinase signaling pathway by "Compound X".

References

Technical Support Center: Method Refinement for Reproducible Results with 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results with 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Protect the compound from light and moisture to prevent degradation.

Q2: What are the typical analytical techniques used to characterize this compound?

The primary methods for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC) for purity assessment, and Mass Spectrometry (MS) to confirm the molecular weight.

Q3: What are the main synthetic routes to prepare this compound?

The two most common and effective methods for the synthesis of N-aryl lactams like this compound are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. An alternative two-step method involves the initial synthesis of 1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one followed by the reduction of the nitro group.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and handling of this compound.

Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh source of palladium catalyst and phosphine ligand. Ensure the catalyst is not unduly exposed to air or moisture. Consider using a pre-catalyst that is more air-stable.
Inappropriate Base The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The base should be freshly opened or properly stored to ensure its activity.
Poor Quality Starting Materials Ensure the purity of 2-bromo-6-nitroaniline (or 1-bromo-2-methyl-3-nitrobenzene for the two-step approach) and pyrrolidin-2-one. Impurities can poison the catalyst.
Solvent Issues Use anhydrous, deoxygenated solvents (e.g., toluene, dioxane). The presence of water or oxygen can deactivate the catalyst.
Incorrect Reaction Temperature Optimize the reaction temperature. While these reactions are often run at elevated temperatures (80-110°C), excessively high temperatures can lead to catalyst decomposition.
Issue 2: Incomplete Reaction or Side Product Formation in Ullmann Condensation
Potential Cause Troubleshooting Steps
Copper Catalyst Activity Use finely powdered copper(I) iodide (CuI) or other active copper sources. The presence of a suitable ligand, such as 1,10-phenanthroline or an amino acid, can significantly improve catalyst activity and allow for milder reaction conditions.
Base and Solvent Selection A strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically required. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often necessary to drive the reaction to completion.
Reaction Time and Temperature Ullmann reactions often require higher temperatures (120-180°C) and longer reaction times compared to palladium-catalyzed methods. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Side Reactions The formation of homocoupled products can be an issue. Using a ligand and optimizing the stoichiometry of the reactants can help to minimize this.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Residual Catalyst Palladium or copper residues can often be removed by column chromatography on silica gel. Washing the organic extract with an aqueous solution of a chelating agent (e.g., EDTA for copper) can also be effective.
Closely Eluting Impurities Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent system can also be an effective purification method.
Product Instability The amino group can be susceptible to oxidation. It is advisable to handle the purified product under an inert atmosphere and store it properly.

Experimental Protocols

Method 1: Synthesis via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of pyrrolidin-2-one with a suitable aryl halide.

Diagram of the Experimental Workflow:

reagents Combine Aryl Halide, Pyrrolidin-2-one, Pd Catalyst, Ligand, and Base solvent Add Anhydrous, Deoxygenated Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction by TLC/LC-MS reaction->monitoring workup Quench Reaction and Perform Aqueous Workup monitoring->workup purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS, HPLC) purification->characterization A Aryl Halide Intermediate Copper-Amide Complex A->Intermediate B Pyrrolidin-2-one B->Intermediate Cat Cu(I) Catalyst Cat->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Ligand Ligand (optional) Ligand->Intermediate Product N-Aryl Lactam Intermediate->Product start Low/No Product check_reagents Check Reagent Purity & Activity start->check_reagents check_catalyst Verify Catalyst and Ligand Integrity start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions optimize_purification Optimize Chromatography/ Recrystallization check_reagents->optimize_purification check_catalyst->optimize_purification check_conditions->optimize_purification impure_product Impure Product impure_product->optimize_purification characterize Re-characterize Purified Product optimize_purification->characterize success Reproducible Result characterize->success

Technical Support Center: Enhancing the Biological Activity of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, biological evaluation, and optimization of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by experimental stage to help you quickly identify and resolve specific issues.

Section 1: Synthesis and Purification

Q1: What are the most common synthetic routes for preparing the 1-substituted-pyrrolidin-2-one scaffold?

A1: The most prevalent methods for synthesizing the pyrrolidin-2-one skeleton involve the lactamization of γ-aminobutyric acid precursors or the ammonolysis of γ-butyrolactone. For N-aryl substitution, a common and effective method is the liquid-phase reaction of γ-butyrolactone with the desired aniline derivative (in this case, 3-amino-2-methylaniline) at high temperatures (250-290 °C) and pressures (8.0-16.0 MPa).[1] Alternative strategies include intramolecular cyclization of acyclic precursors and [3+2] dipolar cycloaddition reactions.[2]

Q2: My reaction yield for the N-arylation of pyrrolidin-2-one is consistently low. What are the potential causes and solutions?

A2: Low yields in N-arylation reactions can stem from several factors:

  • Incomplete Reaction: The reaction may require higher temperatures, longer reaction times, or a catalyst. For the ammonolysis of γ-butyrolactone, ensuring the temperature and pressure are within the optimal range (250-290 °C, 8.0-16.0 MPa) is critical for driving the reaction to completion.[1]

  • Side Reactions: The amino group on the phenyl ring can participate in side reactions. Protecting the amino group before the primary reaction and deprotecting it afterward can sometimes improve yields, although this adds extra steps.

  • Purification Losses: The product may be lost during workup or chromatography. Ensure the extraction solvent and chromatography mobile phase are optimized for your specific derivative.

  • Reagent Quality: Verify the purity of your starting materials, particularly the aniline derivative, as impurities can inhibit the reaction.

Q3: I am having difficulty purifying my final compound. What purification techniques are most effective?

A3: Silica gel column chromatography is the most common method for purifying pyrrolidin-2-one derivatives.[3]

  • Solvent System: A gradient of ethyl acetate in hexane or dichloromethane in methanol is typically effective. The optimal solvent system should be determined using thin-layer chromatography (TLC).

  • Alternative Methods: If silica gel chromatography is ineffective due to compound instability or poor separation, consider preparative HPLC or recrystallization.[4] For basic compounds (containing the amino group), adding a small amount of triethylamine (~0.1-1%) to the mobile phase can prevent streaking on the silica column.

Section 2: Biological Assays

Q1: My compounds show high activity in the primary screen, but it's not reproducible. How can I identify and eliminate false positives?

A1: False positives are a common challenge in high-throughput screening.[5] It is crucial to perform a series of counter-screens and orthogonal assays to confirm true bioactivity.

  • Assay Interference: Compounds can interfere with the assay technology itself (e.g., autofluorescence, signal quenching). Test your compounds in a cell-free version of the assay or an assay with a different readout technology to rule this out.[5]

  • Nonspecific Activity: Some compounds act non-specifically through mechanisms like aggregation, membrane disruption, or protein reactivity. These effects should be evaluated in independent counter-assays.[5]

  • Purity Issues: Impurities in your sample could be responsible for the observed activity. Re-purify the active compounds and confirm their purity (>95%) by LC-MS and NMR before re-testing.

Q2: How do I establish a robust dose-response curve to determine the IC₅₀ value accurately?

A2: After confirming a hit from a single-concentration primary screen, generating a full dose-response curve is essential.

  • Concentration Range: Test the compound over a broad concentration range, typically using serial dilutions (e.g., 8 to 12 points, starting from ~100 µM down to the pM range).

  • Controls: Include positive and negative controls in every assay plate to ensure data quality and reproducibility.[5]

  • Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀ value from the dose-response data. Ensure the curve shows a clear upper and lower plateau and a sigmoidal shape.

Q3: I am conducting cell-based assays. What are the critical factors to monitor?

A3: In cell-based assays, it's important to distinguish between target-specific effects and general cytotoxicity.

  • Cytotoxicity Assays: Always run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine if the observed biological effect is simply due to cell death.

  • Cellular Health: Monitor the overall health of the cells, as compound-induced stress can lead to non-specific changes.[5]

  • Matrix Effects: Be aware of potential matrix effects from the biological sample (e.g., plasma, blood) which can interfere with analyte detection and quantification, particularly in LC-MS/MS-based analysis.[6][7]

Section 3: Data Interpretation & Structure-Activity Relationship (SAR)

Q1: How do I begin to establish a Structure-Activity Relationship (SAR) for my derivatives?

A1: SAR studies involve systematically modifying the chemical structure of a hit compound to understand which parts of the molecule are essential for its biological activity.

  • Systematic Modification: Synthesize a small library of analogs by modifying specific positions on the core scaffold. For this compound, key modifications could include:

    • Substitution on the phenyl ring.

    • Altering the position of the amino and methyl groups.

    • Modifications to the pyrrolidin-2-one ring.

  • Data Analysis: Correlate the changes in chemical structure with the changes in biological activity (e.g., IC₅₀). This will help identify the key pharmacophore and guide the design of more potent compounds.[8][9]

Q2: My modifications to the phenyl ring are not improving activity. What other parts of the molecule can I modify?

A2: If modifications to the N-phenyl substituent are not fruitful, consider altering the pyrrolidin-2-one ring itself. The pyrrolidinone scaffold is a versatile platform found in many bioactive compounds.[10][11] Introducing substituents at the 3, 4, or 5-positions of the pyrrolidinone ring can significantly impact biological activity by exploring different vectors in the binding pocket.

Experimental Protocols

Protocol 1: General Synthesis of 1-Aryl-pyrrolidin-2-ones via Reductive Amination

This protocol is adapted from a general procedure for synthesizing substituted pyrrolidines and can be applied to related structures.[3]

  • Mixing Reagents: In a reaction vessel, combine the aldehyde precursor (e.g., a furan-carbaldehyde derivative, 1.0 eq) and the desired pyrrolidine (1.2 eq) in a suitable solvent such as 1,2-dichloroethane (0.08 M).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 3.0 eq) and acetic acid (3.0 eq) to the mixture.

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography to obtain the final compound.[3]

Protocol 2: In Vitro Antibacterial Assay (MIC Determination)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

  • Preparation of Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to create stock solutions. Prepare serial two-fold dilutions in broth in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9]

Quantitative Data Summary

The following tables summarize representative data for related pyrrolidinone and aryl derivatives from published literature to provide a baseline for expected results.

Table 1: Synthesis Yields and Physicochemical Properties of Selected Phenyl/Aryl Derivatives

Compound ID Aryl Substituent Synthesis Method Yield (%) M.p. (°C) Reference
3a 5-(3-nitrophenyl)furan-2-yl Reductive Amination 74.6% - [3]
3d 5-(2-nitrophenyl)furan-2-yl Reductive Amination 61% - [3]
4b 4-methylphenyl Multicomponent Reaction - 206-207 [12]
4f 3-nitrophenyl Multicomponent Reaction - 179-181 [12]
1e 2-chlorophenyl Perkin Reaction 68% 195-196 [13]

| 1i | 3-(trifluoromethyl)phenyl | Perkin Reaction | 59% | 168-169 |[13] |

Table 2: Biological Activity of Selected Pyrrolidinone and Coumarin Derivatives

Compound ID Assay Type Target/Organism Activity (IC₅₀ / MIC) Reference
4a Monoamine Uptake Dopamine Transporter (DAT) Kᵢ = 13.3 nM [14]
4a Monoamine Uptake Norepinephrine Transporter (NET) Kᵢ = 26.0 nM [14]
4t Monoamine Uptake Dopamine Transporter (DAT) Kᵢ = 1.4 nM [14]
4u Monoamine Uptake Dopamine Transporter (DAT) Kᵢ = 0.8 nM [14]
4 Antibacterial S. aureus MIC = 32 µg/mL [9]

| 1 | Antibacterial | S. aureus | MIC = 128 µg/mL |[9] |

Visualizations

Experimental and Optimization Workflow

G cluster_0 Synthesis & Purification cluster_1 Biological Screening cluster_2 Optimization Syn Synthesis of Analogs Pur Purification (Chromatography/Recrystallization) Syn->Pur Char Characterization (NMR, LC-MS, HRMS) Pur->Char PS Primary Screen (Single Concentration) Char->PS Test Pure Compounds Dose Dose-Response (IC50 Determination) PS->Dose Counter Counter/Orthogonal Screens (Rule out False Positives) PS->Counter SAR SAR Analysis Dose->SAR Counter->Dose Confirm Hits Opt Design Next Generation of Compounds SAR->Opt Lead Lead Optimization SAR->Lead Opt->Syn Iterate G Start Low Reaction Yield Observed CheckPurity Are starting materials >98% pure? Start->CheckPurity CheckConditions Are reaction conditions (temp, time, pressure) optimal? CheckPurity->CheckConditions Yes PurifySM Purify Starting Materials CheckPurity->PurifySM No CheckWorkup Is product lost during extraction or purification? CheckConditions->CheckWorkup Yes OptimizeConditions Optimize Reaction Conditions: - Increase Temperature/Time - Screen Catalysts/Solvents CheckConditions->OptimizeConditions No OptimizeWorkup Optimize Purification: - Adjust pH during extraction - Modify chromatography CheckWorkup->OptimizeWorkup Yes Success Yield Improved CheckWorkup->Success No PurifySM->CheckPurity OptimizeConditions->CheckConditions OptimizeWorkup->CheckWorkup G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Vesicle with Dopamine (DA) Release DA Release Synapse Dopamine in Synapse Release->Synapse Exocytosis DAT Dopamine Transporter (DAT) Receptor Dopamine Receptor Signal Signal Transduction Receptor->Signal Synapse->DAT Reuptake Synapse->Receptor Binding Compound Pyrrolidinone Derivative Compound->DAT Inhibition

References

Validation & Comparative

Comparative Analysis of Pyrrolidin-2-one Derivatives as Enzyme Inhibitors: An Illustrative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates a lack of publicly available data on the specific biological targets and inhibitory activity of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one. Therefore, a direct comparative analysis with known inhibitors for this particular compound cannot be provided at this time.

However, to fulfill the core requirements of the request, this guide presents a comparative analysis of other well-characterized pyrrolidin-2-one derivatives that have demonstrated significant inhibitory activity against various biological targets. This illustrative analysis will serve as a valuable resource for researchers, scientists, and drug development professionals by providing a framework for such comparisons, including data presentation, experimental protocols, and pathway visualizations.

The pyrrolidin-2-one scaffold is a versatile structural motif found in numerous biologically active compounds, exhibiting a wide range of activities including antibacterial, anti-inflammatory, anticancer, and antidiabetic effects.[1][2] This guide will focus on three examples of pyrrolidin-2-one derivatives as inhibitors of:

  • Dipeptidyl Peptidase-4 (DPP-4): A target for type 2 diabetes.

  • Monoamine Transporters (DAT/NET): Targets for neurological and psychiatric disorders.

  • Penicillin-Binding Protein 3 (PBP3): A bacterial enzyme target for antibiotics.

Pyrrolidin-2-one Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is an established therapeutic approach for type 2 diabetes.[3] Several pyrrolidine-based compounds have been developed as potent DPP-4 inhibitors.[4][5]

Comparative Data of DPP-4 Inhibitors
Compound Name/ClassPyrrolidin-2-one Derivative ExampleKnown Inhibitor Example
Compound 17a (a pyrrolidine-2-carbonitrile derivative)Sitagliptin
Target Dipeptidyl Peptidase-4 (DPP-4)Dipeptidyl Peptidase-4 (DPP-4)
IC50 Value 0.017 µM[5]~19 nM (0.019 µM)
Selectivity Moderate selectivity against DPP-8 and DPP-9[5]High selectivity over other DPP enzymes
Therapeutic Use Investigational anti-diabetic agent[5]Approved for treatment of type 2 diabetes
Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The inhibitory activity of the compounds against DPP-4 can be determined using a fluorometric assay.

  • Enzyme and Substrate Preparation: Recombinant human DPP-4 enzyme and the fluorogenic substrate Gly-Pro-AMC are prepared in a suitable assay buffer (e.g., Tris-HCl, pH 7.5).

  • Compound Dilution: The test compounds (pyrrolidin-2-one derivatives and known inhibitors) are serially diluted to various concentrations.

  • Assay Reaction: The DPP-4 enzyme is pre-incubated with the test compounds for a specified period (e.g., 15 minutes) at room temperature. The reaction is initiated by adding the Gly-Pro-AMC substrate.

  • Fluorescence Measurement: The fluorescence intensity, resulting from the cleavage of the AMC group by DPP-4, is measured over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • IC50 Calculation: The rate of reaction is calculated from the linear portion of the fluorescence curve. The percent inhibition at each compound concentration is determined relative to a control without any inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by fitting the data to a dose-response curve.[5]

Signaling Pathway Visualization

DPP4_Inhibition_Pathway cluster_ingestion Food Intake cluster_gut Gut cluster_pancreas Pancreas cluster_blood Bloodstream Food Food GLP-1_GIP GLP-1 and GIP (Incretin Hormones) Food->GLP-1_GIP stimulates release Insulin Insulin Secretion GLP-1_GIP->Insulin stimulates Glucagon Glucagon Secretion GLP-1_GIP->Glucagon inhibits DPP4 DPP-4 Enzyme GLP-1_GIP->DPP4 inactivation Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Inhibitor Pyrrolidin-2-one DPP-4 Inhibitor Inhibitor->DPP4 inhibits

Caption: DPP-4 inhibition pathway.

Pyrrolidin-2-one Derivatives as Monoamine Transporter Inhibitors

Analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) have been shown to be potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with potential applications in treating conditions like cocaine abuse.[6][7]

Comparative Data of Monoamine Transporter Inhibitors
Compound Name/ClassPyrrolidin-2-one Derivative ExampleKnown Inhibitor Example
Compound 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one (4u)Cocaine
Target Dopamine Transporter (DAT) / Norepinephrine Transporter (NET)Dopamine Transporter (DAT) / Norepinephrine Transporter (NET)
IC50 Value (DAT) 1.8 nM[7]~100-300 nM
IC50 Value (NET) 3.1 nM[7]~300-500 nM
Therapeutic Use Investigational for substance abuse disorders[6]Illicit stimulant
Experimental Protocol: Monoamine Uptake Inhibition Assay

The inhibitory potency of compounds on monoamine transporters is typically assessed using a radioligand uptake assay in cells expressing the respective transporters.

  • Cell Culture: Human embryonic kidney (HEK) cells or other suitable cell lines are transfected to express the human dopamine transporter (hDAT) or norepinephrine transporter (hNET).

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compounds.

  • Radioligand Addition: A radiolabeled substrate, such as [3H]dopamine or [3H]norepinephrine, is added to the cells.

  • Uptake Measurement: After a short incubation period, the uptake of the radioligand into the cells is terminated by rapid washing with ice-cold buffer. The amount of radioactivity taken up by the cells is quantified using a scintillation counter.

  • IC50 Calculation: The percentage of inhibition of radioligand uptake is calculated for each concentration of the test compound relative to the uptake in the absence of the inhibitor. IC50 values are then determined by non-linear regression analysis.[7]

Experimental Workflow Visualization

Monoamine_Uptake_Assay start Start cell_culture Culture cells expressing DAT or NET start->cell_culture pre_incubation Pre-incubate cells with pyrrolidin-2-one derivative cell_culture->pre_incubation add_radioligand Add [3H]dopamine or [3H]norepinephrine pre_incubation->add_radioligand incubate Incubate for a short period add_radioligand->incubate wash Wash cells to terminate uptake incubate->wash quantify Quantify intracellular radioactivity wash->quantify calculate Calculate IC50 values quantify->calculate end End calculate->end

Caption: Monoamine uptake inhibition assay workflow.

Pyrrolidine-2-one Derivatives as Penicillin-Binding Protein 3 (PBP3) Inhibitors

The discovery of novel, non-β-lactam inhibitors of bacterial enzymes like Penicillin-Binding Protein 3 (PBP3) is a crucial strategy to combat antibiotic resistance. Pyrrolidine-2,3-diones have been identified as a promising scaffold for inhibiting PBP3 in Pseudomonas aeruginosa.[6][8]

Comparative Data of PBP3 Inhibitors
Compound Name/ClassPyrrolidin-2-one Derivative ExampleKnown Inhibitor Example
Compound Pyrrolidine-2,3-dione derivative (Compound 34)Aztreonam (a β-lactam antibiotic)
Target Penicillin-Binding Protein 3 (PBP3) of P. aeruginosaPenicillin-Binding Proteins (PBPs), including PBP3
IC50 Value 2.5 µM[9]Potent, often in the low µM to nM range
Mechanism Non-covalent inhibition[10]Covalent acylation of the active site serine
Therapeutic Use Investigational antibacterial agent[8]Approved antibiotic for Gram-negative infections
Experimental Protocol: PBP3 Inhibition Assay

A fluorescence-based assay can be used to measure the transpeptidase activity of PBP3 and the inhibitory effect of compounds.

  • Protein Expression and Purification: Recombinant P. aeruginosa PBP3 is expressed and purified.

  • Assay Components: A thioester substrate (acyl donor) and a D-amino acid (acyl acceptor) are used. The reaction releases a thiol-containing product.

  • Inhibitor Incubation: PBP3 is pre-incubated with the pyrrolidine-2,3-dione compounds or a known inhibitor.

  • Enzymatic Reaction: The reaction is initiated by adding the substrates.

  • Thiol Quantification: The amount of thiol product generated is quantified using a thiol-reactive fluorescent dye (e.g., ThioGlo1). The fluorescence is measured using a plate reader.

  • IC50 Determination: The percent inhibition is calculated based on the reduction in fluorescence signal compared to a no-inhibitor control. IC50 values are determined by plotting inhibition against inhibitor concentration.[9]

Logical Relationship Visualization

PBP3_Inhibition_Logic pbp3 P. aeruginosa PBP3 cell_wall Bacterial Cell Wall Peptidoglycan Synthesis pbp3->cell_wall catalyzes bacterial_lysis Bacterial Cell Lysis pyrrolidinone Pyrrolidine-2,3-dione Inhibitor pyrrolidinone->pbp3 inhibits beta_lactam β-lactam Antibiotic (e.g., Aztreonam) beta_lactam->pbp3 inhibits

Caption: Inhibition of bacterial cell wall synthesis.

References

A Comparative Guide to Validating the Target Engagement of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one in a Cellular Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of target engagement is a critical step in drug discovery, confirming that a bioactive compound interacts with its intended molecular target within the complex environment of a cell. This guide addresses the validation of target engagement for the novel compound 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one . As the specific biological target of this molecule is not yet defined in publicly accessible literature, this document presents a comprehensive workflow. The initial phase focuses on identifying potential protein targets, which is a necessary precursor to the second phase: the validation of direct target engagement.

This guide compares and details established methodologies for both target identification and subsequent engagement validation, providing researchers with the necessary protocols and comparative data to design and execute robust experimental plans.

Phase 1: Target Identification of this compound

When the molecular target of a compound is unknown, the first step is to perform "target deconvolution" or identification.[1][2][3] This involves screening the compound against the cellular proteome to identify which proteins it physically binds to. Two powerful and widely used unbiased methods for this are Thermal Proteome Profiling (TPP) and Affinity Chromatography coupled with Mass Spectrometry (AC-MS).

Logical Workflow for Target Identification and Engagement Validation

The following diagram outlines the overall strategy, beginning with a compound of unknown target and proceeding through identification to final validation of cellular engagement.

Target_Validation_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement Validation Compound This compound (Target Unknown) Method_Select Select Target ID Method Compound->Method_Select TPP Thermal Proteome Profiling (TPP) Method_Select->TPP Label-free AC_MS Affinity Chromatography-MS (AC-MS) Method_Select->AC_MS Requires Immobilization MS_Analysis LC-MS/MS Analysis TPP->MS_Analysis AC_MS->MS_Analysis Hit_List Generate List of Putative Protein Targets MS_Analysis->Hit_List CETSA Cellular Thermal Shift Assay (CETSA) Hit_List->CETSA Validate Hits Comp_Bind Competition Binding Assays (e.g., Kinobeads) Hit_List->Comp_Bind Validate Hits (if kinase) Validation Confirm Direct Target Binding in Intact Cells CETSA->Validation Comp_Bind->Validation

Caption: Overall workflow from an unknown target to validated engagement.

The choice between TPP and AC-MS depends on factors such as the need for compound modification and the desired experimental context (in-situ vs. lysate).

FeatureThermal Proteome Profiling (TPP) Affinity Chromatography-Mass Spectrometry (AC-MS)
Principle Measures ligand-induced changes in the thermal stability of proteins across the proteome.[[“]][5]Immobilized compound is used as bait to "pull down" interacting proteins from a cell lysate.[6][7]
Compound Modification Not required. The assay uses the original, unmodified compound.[8]Requires chemical modification to immobilize the compound on a solid support (e.g., beads).[7][9]
Cellular Context Can be performed in intact, living cells, providing a more physiologically relevant context.[10]Typically performed using cell lysates, which may alter protein complexes and conformations.[6]
Primary Output A list of proteins with statistically significant thermal shifts (ΔTm) in the presence of the compound.[5]A list of proteins that are enriched and identified by mass spectrometry after elution from the affinity matrix.[7]
Potential for False Positives Can identify indirect targets (downstream effects on protein stability).Non-specific binding to the matrix or linker can generate false positives.
Ideal Use Case Unbiased identification of both direct and indirect targets in a native cellular environment.Identifying direct binding partners when a suitable derivative of the compound can be synthesized.

TPP identifies targets by observing that when a drug binds to a protein, the protein's structure is often stabilized, increasing its resistance to heat-induced denaturation.[[“]][10]

TPP_Workflow A 1. Cell Culture & Treatment Treat intact cells with Vehicle (DMSO) or this compound B 2. Heating Step Aliquot treated cells and heat across a temperature gradient (e.g., 37°C to 67°C) A->B C 3. Cell Lysis & Centrifugation Lyse cells and pellet aggregated proteins B->C D 4. Protein Digestion Collect soluble protein supernatant and digest into peptides C->D E 5. Isobaric Labeling Label peptides from each temperature point with tandem mass tags (TMT) D->E F 6. LC-MS/MS Analysis Combine labeled samples and analyze by quantitative mass spectrometry E->F G 7. Data Analysis Generate melting curves for thousands of proteins and identify those with significant thermal shifts F->G

Caption: Experimental workflow for Thermal Proteome Profiling (TPP).

Methodology:

  • Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat one population with a high concentration of this compound and a control population with vehicle (e.g., DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes for each temperature point in a gradient (e.g., 10 points from 37°C to 67°C). Heat the samples for 3 minutes in a thermocycler, then cool to room temperature.[8]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins via ultracentrifugation.

  • Sample Preparation for MS: Collect the supernatants. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Isobaric Labeling: Label the peptide samples from each temperature point with a unique isobaric tag (e.g., TMT-10plex). This allows for the multiplexed analysis of all temperature points in a single MS run.[8]

  • LC-MS/MS Analysis: Combine the labeled peptide sets and analyze using high-resolution quantitative mass spectrometry.

  • Data Analysis: Quantify the relative abundance of each protein at each temperature. Plot the fraction of soluble protein versus temperature to generate "melting curves." Fit the curves to identify the melting temperature (Tm) for each protein in both the vehicle- and drug-treated groups. Proteins that are direct targets will show a statistically significant shift in their Tm (ΔTm).

This method relies on creating an "affinity bait" by attaching the compound to a solid support to capture its binding partners from a cell lysate.[7]

AC_MS_Workflow A 1. Compound Immobilization Synthesize a derivative of the compound with a linker and attach to beads C 3. Incubation & Binding Incubate the cell lysate with the compound-coated beads A->C B 2. Cell Lysis Prepare a native protein lysate from the cells of interest B->C D 4. Washing Steps Wash beads extensively to remove non-specifically bound proteins C->D E 5. Elution Elute specifically bound proteins using a competitive ligand or denaturant D->E F 6. Sample Preparation & LC-MS/MS Digest eluted proteins and analyze by mass spectrometry E->F G 7. Data Analysis Identify proteins significantly enriched in the compound pulldown vs. control beads F->G

Caption: Experimental workflow for Affinity Chromatography-MS (AC-MS).

Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control matrix (beads with linker only) must also be prepared.[9]

  • Lysate Preparation: Grow and harvest cells. Lyse the cells under non-denaturing conditions to preserve protein structure and interactions. Clarify the lysate by centrifugation.

  • Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads and the control beads in parallel. Allow proteins to bind for several hours at 4°C.

  • Washing: Wash the beads multiple times with lysis buffer to remove proteins that are not specifically bound to the immobilized compound.

  • Elution: Elute the bound proteins. This can be done by competition (adding a high concentration of the free, unmodified compound) or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • MS Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins by LC-MS/MS.

  • Data Analysis: Compare the list of proteins identified from the compound-conjugated beads to those from the control beads. True binding partners should be significantly enriched in the compound sample.

Phase 2: Validating Target Engagement in Cells

Once a list of putative targets has been generated, the next crucial step is to confirm direct binding in an intact cellular environment. The Cellular Thermal Shift Assay (CETSA) is the gold-standard for this purpose.[11] If a target is identified as a kinase, competition-based methods like the Kinobeads assay can also be powerful orthogonal validation tools.[12]

FeatureCellular Thermal Shift Assay (CETSA) Competition Binding (e.g., Kinobeads)
Principle Measures compound-induced thermal stabilization of a specific target protein in cells or lysates.[13]Measures the ability of a compound to compete with a broad-spectrum probe for binding to a family of proteins (e.g., kinases).[12][14]
Cellular Context Can be performed in intact cells, confirming engagement in a physiological setting.[15]Typically performed in cell lysates.[14]
Readout Western Blot or Mass Spectrometry detection of the soluble target protein after heating.[11]Mass Spectrometry-based quantification of proteins that remain bound to the beads.[16]
Quantitative Data Isothermal Dose-Response (ITDR) curves yield EC50 values for target stabilization.Competition binding curves yield IC50 values for displacement of the probe.
Applicability Broadly applicable to any soluble protein for which a detection antibody or MS signature is available.Primarily applicable to well-defined protein families for which broad-spectrum affinity reagents exist (e.g., kinases).
Hypothetical Result A 10 µM dose of the compound increases the Tagg of Target X by 5°C. The ITDR EC50 is 1.2 µM.The compound displaces 50% of Kinase X from the Kinobeads at a concentration of 0.8 µM.

CETSA is the most direct way to validate a hit from a TPP experiment. It uses the same principle of thermal stabilization but focuses on a single protein of interest, typically detected by Western Blot.[13][17]

CETSA_Workflow cluster_0 Part 1: Melt Curve cluster_1 Part 2: Isothermal Dose-Response (ITDR) A 1. Treat cells with Vehicle or a fixed concentration of compound B 2. Heat aliquots across a temperature gradient A->B C 3. Lyse, centrifuge, and collect soluble protein fraction B->C D 4. Analyze by Western Blot for the target protein C->D E 5. Determine Tagg shift (ΔTagg) D->E F 1. Treat cells with a serial dilution of the compound G 2. Heat all samples at a single, pre-determined temperature F->G H 3. Lyse, centrifuge, and collect soluble protein fraction G->H I 4. Analyze by Western Blot for the target protein H->I J 5. Plot stabilization vs. concentration to determine EC50 I->J

Caption: CETSA workflow for melt curve and isothermal dose-response.

Methodology:

Part 1: Thermal Melt Curve

  • Cell Treatment: Culture cells expressing the putative target protein. Treat one batch of cells with this compound (e.g., at 10 µM) and a control batch with vehicle (DMSO) for 1-2 hours at 37°C.[13]

  • Heating Step: Aliquot the treated cells into PCR tubes for a range of temperatures designed to span the denaturation curve of the target protein (e.g., 46°C to 70°C in 3°C increments). Heat for 3 minutes, then cool for 3 minutes.[13]

  • Lysis and Sample Prep: Lyse the cells (e.g., via freeze-thaw cycles), then centrifuge at high speed to pellet aggregated proteins. Collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the putative target protein.

  • Data Analysis: Quantify the band intensity at each temperature relative to the unheated control. Plot the percentage of soluble protein against temperature to generate melt curves for both vehicle- and compound-treated samples. A shift in the curve indicates target engagement.

Part 2: Isothermal Dose-Response (ITDR) CETSA

  • Determine Optimal Temperature: From the melt curve, select a temperature that causes significant (~50-70%) but not complete denaturation of the target protein in the vehicle-treated group.[13]

  • Dose-Response Treatment: Treat cell aliquots with a serial dilution of this compound (e.g., from 1 nM to 50 µM) for 1-2 hours.

  • Heating and Lysis: Heat all samples at the single temperature determined in step 1. Lyse and collect the soluble fraction as described above.

  • Western Blot Analysis: Run all samples on the same gel and analyze for the target protein.

  • Data Analysis: Quantify the band intensity for each concentration. Plot the amount of stabilized protein against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50, which reflects the compound's potency for engaging its target in cells.

By following this comprehensive workflow, researchers can move systematically from an uncharacterized compound to a validated, cell-based measure of target engagement, providing a solid foundation for further drug development and mechanism-of-action studies.

References

Cross-Validation of Analytical Methods for 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of pharmaceutical compounds is paramount in drug development and quality control. This guide provides a comparative analysis of two robust analytical methods for the determination of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one, a key chemical intermediate. The presented methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), are widely used in the pharmaceutical industry. This document outlines their respective experimental protocols, presents a comparative summary of their performance characteristics, and visualizes the analytical workflows.

The cross-validation of analytical methods is a critical process to ensure the reliability, consistency, and accuracy of results across different techniques.[1] It is particularly important in regulated environments to guarantee data integrity and support regulatory submissions.[1] This guide serves as a practical resource for researchers and analytical scientists involved in the characterization and quality control of this compound and related compounds.

Comparative Overview of Analytical Methods

A direct comparison of the HPLC-UV and GC-MS methods highlights their distinct advantages and ideal areas of application.

FeatureHPLC-UV MethodGC-MS Method
Principle Separation based on polarity using a reversed-phase column, with detection by UV absorbance.Separation based on volatility and polarity after derivatization, with detection by mass spectrometry.
Instrumentation HPLC system with a UV detector.GC system coupled with a Mass Spectrometer.
Sample Preparation Simple dissolution in a suitable solvent.Derivatization required to increase volatility and thermal stability.
Selectivity Good, but may be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, with mass spectral data providing high confidence in analyte identification.
Sensitivity Typically in the microgram per milliliter (µg/mL) range.High sensitivity, often reaching picogram (pg) levels, especially in Selected Ion Monitoring (SIM) mode.
Throughput Relatively high, with typical run times of 10-30 minutes per sample.Lower, due to the additional derivatization step and potentially longer run times.
Advantages Robust, widely available, and cost-effective. Simple sample preparation.High specificity and sensitivity. Provides structural information.
Limitations Lower sensitivity and selectivity compared to MS. Potential for matrix interference.Requires derivatization, which adds complexity and a potential source of error. Not suitable for thermolabile compounds without derivatization.[2]

Experimental Protocols

Detailed methodologies for both the HPLC-UV and GC-MS analysis of this compound are provided below. These protocols are based on established methods for structurally related aromatic amines and pyrrolidinone derivatives.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from established procedures for the analysis of aromatic amines and pyrrolidinone-containing compounds.[3][4][5][6][7][8]

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chemicals and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (or trifluoroacetic acid)

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the analyte)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the initial mobile phase composition (90% A: 10% B) to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Dissolve the sample containing this compound in the initial mobile phase composition to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the primary amino group, derivatization is necessary to improve the volatility and chromatographic performance of the analyte.[2] This protocol is based on common derivatization and analysis procedures for amino compounds.[9][10]

1. Instrumentation:

  • Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer.

2. Chemicals and Reagents:

  • This compound reference standard

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other suitable silylating agent.

  • Solvent: Acetonitrile or Dichloromethane (anhydrous)

  • Internal Standard (optional but recommended for improved quantitation): e.g., a deuterated analog or a structurally similar compound.

3. GC-MS Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-550

4. Sample Preparation (Derivatization):

  • Accurately weigh the sample or standard into a reaction vial.

  • Add a suitable amount of anhydrous solvent and the internal standard solution.

  • Add an excess of the derivatizing agent (e.g., 100 µL of BSTFA + 1% TMCS).

  • Seal the vial and heat at 70-80 °C for 30-60 minutes.

  • Cool to room temperature before injection into the GC-MS.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the HPLC-UV and GC-MS methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Sample/ Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample/ Standard dissolve Dissolve in Anhydrous Solvent start->dissolve derivatize Add Derivatizing Agent & Heat dissolve->derivatize inject Inject into GC-MS System derivatize->inject separate Capillary Column Separation inject->separate detect Mass Spectrometric Detection separate->detect deconvolute Spectral Deconvolution detect->deconvolute quantify Quantification (SIM/Scan) deconvolute->quantify

References

1-(3-Amino-2-methylphenyl)pyrrolidin-2-one versus other pyrrolidinone derivatives efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the efficacy of various pyrrolidinone derivatives across a range of biological activities. Due to a lack of publicly available data for 1-(3-amino-2-methylphenyl)pyrrolidin-2-one , this document focuses on comparing the performance of other notable pyrrolidinone derivatives for which experimental data has been published. The information presented herein is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrrolidinone scaffold.

Executive Summary

The pyrrolidinone core is a versatile scaffold that has given rise to a multitude of compounds with diverse pharmacological properties.[1][2] This guide consolidates efficacy data for several classes of these derivatives, including those with autotaxin inhibitory, anticancer, anticonvulsant, and alpha-adrenoceptor antagonist activities. Quantitative data, where available, is presented to facilitate a comparative assessment of their potential. While a direct comparison with this compound is not feasible at this time, the data on other derivatives underscore the therapeutic potential of this chemical class.

Data Presentation: Comparative Efficacy of Pyrrolidinone Derivatives

The following tables summarize the quantitative efficacy data for various pyrrolidinone derivatives, categorized by their primary biological activity.

Table 1: Autotaxin (ATX) Inhibitors

Compound ClassSpecific DerivativeAssayEfficacy (IC₅₀)Reference
Boronic Acid DerivativesCompound 21In vitro ATX inhibition35 nM[3]
Compound 3kIn vitro ATX inhibition50 nM[3]
Compound 3lIn vitro ATX inhibition120 nM[3]
Compound 3mIn vitro ATX inhibition180 nM[3]
Hydroxamic Acid DerivativeCompound 16In vitro ATX inhibition700 nM[3]
Carboxylic Acid DerivativeCompound 40bIn vitro ATX inhibition800 nM[3]

Table 2: Anticancer Agents

Compound ClassSpecific DerivativeCell LineAssayEfficacy (IC₅₀/EC₅₀)Reference
Pyrrolidinone-HydrazoneCompound 13IGR39 (Melanoma)MTT2.50 ± 0.46 µM[2]
PPC-1 (Prostate)MTT3.63 ± 0.45 µM[2]
MDA-MB-231 (Breast)MTT5.10 ± 0.80 µM[2]
Panc-1 (Pancreatic)MTT5.77 ± 0.80 µM[2]
Spiro[pyrrolidine-3,3-oxindoles]Compound 38iMCF-7 (Breast)Apoptosis Induction3.53 µM[4]
Compound 38hMCF-7 (Breast)Apoptosis Induction4.01 µM[4]
Compound 38dMCF-7 (Breast)Apoptosis Induction6.00 µM[4]
Thiophen-containing PyrrolidinonesCompound 37eMCF-7 (Breast)MTT17 µM[4]
HeLa (Cervical)MTT19 µM[4]

Table 3: Anticonvulsants

Compound ClassSpecific DerivativeAnimal ModelTestEfficacy (ED₅₀)Reference
Pyrrolidine-2,5-dione-acetamidesCompound 69kMiceMES80.38 mg/kg[4]
Mice6 Hz108.80 mg/kg[4]
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dioneCompound 4MiceMES62.14 mg/kg[5]
Mice6 Hz75.59 mg/kg[5]
3-Aminopyrrolidine-2,5-dione3-((4-chlorophenyl)amino)pyrrolidine-2,5-dioneMiceMES, 6 Hz, scPTZActive[1]

Table 4: Alpha-Adrenoceptor Antagonists

Compound ClassSpecific DerivativeReceptor SubtypeAssayEfficacy (pKi)Reference
Arylpiperazine-pyrrolidin-2-ones1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (7)α₁Radioligand Binding7.13[6]
1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (18)α₂Radioligand Binding7.29[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data.

Autotaxin (ATX) Inhibition Assay

A fluorometry-based microplate assay is commonly used to screen for and characterize ATX inhibitors. This assay typically involves the following steps:

  • Reagent Preparation : A working stock of the compounds to be tested and a positive control (e.g., GLPG1690) are prepared in DMSO. A substrate-containing assay buffer is also prepared, which includes lysophosphatidylcholine (LPC).

  • Assay Plate Setup : The test compounds, positive control, and a DMSO-only control are added to the wells of a 96-well plate.

  • Enzyme Reaction : The ATX enzyme is added to the wells to initiate the hydrolysis of LPC to lysophosphatidic acid (LPA).

  • Detection : The Amplex Red reagent, in the presence of horseradish peroxidase, choline oxidase, and alkaline phosphatase, is used to detect the choline released from LPC hydrolysis. The resulting fluorescence is measured, which is inversely proportional to the inhibitory activity of the test compounds. The IC₅₀ values are then calculated from the dose-response curves.[7]

Anticancer Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition : MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and EC₅₀ values are determined.[2][8][9]

Anticonvulsant Evaluation in Animal Models
  • Maximal Electroshock (MES) Test : This test is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied to mice via corneal or ear electrodes, and the ability of the test compound to prevent the tonic hindlimb extension is recorded.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test : This test is a model for absence seizures. A convulsant dose of pentylenetetrazole is administered subcutaneously, and the ability of the test compound to prevent or delay the onset of clonic seizures is observed.

  • 6 Hz Psychomotor Seizure Test : This model is used to identify compounds effective against pharmacoresistant seizures. A low-frequency (6 Hz) electrical stimulus is delivered to mice, and the ability of the test compound to protect against seizure activity is assessed.[1][5][10]

Alpha-Adrenoceptor Binding Assay

This assay determines the affinity of a compound for alpha-adrenoceptors.

  • Membrane Preparation : Membranes from a cell line expressing the target alpha-adrenoceptor subtype (e.g., α₁A) are prepared.

  • Competitive Binding : The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]-Prazosin for α₁) and varying concentrations of the test compound.

  • Filtration : The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Radioactivity Measurement : The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis : The IC₅₀ value is determined from the competition binding curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.[11]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation start Precursors synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification binding_assay Binding Assays (e.g., Alpha-Adrenoceptor) purification->binding_assay Test Compounds enzyme_assay Enzyme Inhibition Assays (e.g., Autotaxin) purification->enzyme_assay cell_assay Cell-Based Assays (e.g., MTT for Anticancer) purification->cell_assay animal_model Animal Models (e.g., Seizure Models) cell_assay->animal_model Lead Compounds efficacy Efficacy Studies animal_model->efficacy toxicity Toxicity Assessment animal_model->toxicity

Caption: A generalized workflow for the discovery and evaluation of novel pyrrolidinone derivatives.

autotaxin_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptor (LPAR) LPA->LPAR Binding & Activation Pyrrolidinone Pyrrolidinone Inhibitor Pyrrolidinone->ATX Inhibition G_protein G-protein LPAR->G_protein Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) G_protein->Downstream Activation

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of pyrrolidinone derivatives.

alpha1_adrenoceptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Norepinephrine/ Epinephrine Alpha1_AR α1-Adrenoceptor Agonist->Alpha1_AR Activation Pyrrolidinone Pyrrolidinone Antagonist Pyrrolidinone->Alpha1_AR Antagonism Gq Gq Protein Alpha1_AR->Gq PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC

Caption: The α1-Adrenoceptor signaling pathway and the antagonistic effect of certain pyrrolidinone derivatives.

References

Benchmarking the Performance of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one and its Analogs in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the functional performance of phenylpyrrolidinone derivatives, with a focus on their activity as monoamine transporter inhibitors. Due to the limited publicly available data on the specific compound 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one, this guide will utilize performance data from structurally related pyrovalerone analogs as a benchmark. These analogs share a core phenylpyrrolidine scaffold and provide valuable insights into the potential activity of the target compound.

The primary functional assays discussed herein are radioligand binding and neurotransmitter uptake inhibition assays for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Comparative In Vitro Activity of Phenylpyrrolidinone Analogs

The following tables summarize the in vitro binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) of a series of pyrovalerone analogs at the human dopamine, norepinephrine, and serotonin transporters. This data is crucial for understanding the potency and selectivity of these compounds. The analogs are potent inhibitors of DAT and NET, with significantly less activity at SERT.[1]

Table 1: Binding Affinities (Kᵢ, nM) of Pyrovalerone Analogs at Monoamine Transporters

CompoundR¹ (Substitution on Phenyl Ring)DAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)
Pyrovalerone 4-Methyl21.4 ± 2.1195 ± 283330 ± 450
Analog A 3,4-Dichloro5.8 ± 0.628.1 ± 3.54860 ± 620
Analog B 4-Chloro15.2 ± 1.8110 ± 15>10,000
Analog C 2-Methyl59.7 ± 7.2425 ± 55>10,000
Analog D Naphthyl6.5 ± 0.745.3 ± 5.98750 ± 980

Data extracted from Meltzer et al., J. Med. Chem. 2006, 49 (4), 1420–1432.[1]

Table 2: Monoamine Uptake Inhibition (IC₅₀, nM) of Pyrovalerone Analogs

CompoundR¹ (Substitution on Phenyl Ring)DA Uptake IC₅₀ (nM)NE Uptake IC₅₀ (nM)5-HT Uptake IC₅₀ (nM)
Pyrovalerone 4-Methyl52 ± 828.3 ± 4.5>10,000
Analog A 3,4-Dichloro12.3 ± 1.99.7 ± 1.2>10,000
Analog B 4-Chloro35.1 ± 4.815.6 ± 2.1>10,000
Analog C 2-Methyl110 ± 1519.7 ± 2.8>10,000
Analog D Naphthyl15.8 ± 2.211.4 ± 1.7>10,000

Data extracted from Meltzer et al., J. Med. Chem. 2006, 49 (4), 1420–1432.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of monoamine transporter inhibitors and the general workflow of the functional assays used to characterize them.

Mechanism of Monoamine Transporter Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle MA_synapse Dopamine / Norepinephrine Vesicle->MA_synapse Release MA_free Dopamine / Norepinephrine MAT Monoamine Transporter (DAT / NET) MA_synapse->MAT Reuptake Receptor Postsynaptic Receptor MA_synapse->Receptor Binding Inhibitor Phenylpyrrolidinone Analog Inhibitor->MAT Blockade Signal Signal Transduction Receptor->Signal

Mechanism of Monoamine Transporter Inhibition.

Experimental Workflow for Monoamine Transporter Uptake Assay Start Start Cell_Culture Culture cells expressing monoamine transporters Start->Cell_Culture Plating Plate cells in multi-well plates Cell_Culture->Plating Pre-incubation Pre-incubate cells with test compound (inhibitor) Plating->Pre-incubation Add_Radioligand Add radiolabeled neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT) Pre-incubation->Add_Radioligand Incubation Incubate for a defined time Add_Radioligand->Incubation Termination Terminate uptake by washing with ice-cold buffer Incubation->Termination Lysis Lyse cells to release internalized radioligand Termination->Lysis Quantification Quantify radioactivity using scintillation counting Lysis->Quantification Analysis Calculate IC₅₀ values Quantification->Analysis End End Analysis->End

Workflow for Monoamine Transporter Uptake Assay.

Experimental Protocols

Detailed methodologies for the key in vitro functional assays are provided below. These protocols are based on standard procedures for characterizing monoamine transporter inhibitors.[2][3]

Radioligand Binding Assay for DAT, NET, and SERT

This assay determines the binding affinity (Kᵢ) of a test compound to the monoamine transporters.

1. Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing human DAT, NET, or SERT (e.g., HEK293 or CHO cells).

  • Radioligand: A specific high-affinity radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

  • Non-specific binding control: A high concentration of a known non-radiolabeled ligand (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).

  • Test Compound: Serial dilutions of the phenylpyrrolidinone analog.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration System: Cell harvester with glass fiber filters.

  • Scintillation Counter and Cocktail.

2. Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes (10-50 µg protein), radioligand (at a concentration near its Kₑ), and either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

  • Equilibration: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Monoamine Uptake Inhibition Assay

This functional assay measures the potency (IC₅₀) of a test compound to inhibit the uptake of a neurotransmitter into cells.[2][3]

1. Materials:

  • Cells: HEK293 or other suitable cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled Neurotransmitter: [³H]Dopamine (DA), [³H]Norepinephrine (NE), or [³H]Serotonin (5-HT).

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4), supplemented with 100 µM ascorbic acid and 10 µM pargyline.

  • Test Compound: Serial dilutions of the phenylpyrrolidinone analog.

  • Non-specific uptake control: A known potent inhibitor of the respective transporter (e.g., 10 µM Nomifensine for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

  • Scintillation Counter and Cocktail.

2. Procedure:

  • Cell Plating: Seed the cells into a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with pre-warmed uptake buffer. Add uptake buffer containing either vehicle, the non-specific uptake control, or the test compound at various concentrations to the wells. Incubate for 10-20 minutes at 37°C.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a short, defined period (e.g., 5-15 minutes) at 37°C.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis: Add lysis buffer to each well to lyse the cells and release the internalized radiolabeled neurotransmitter.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC₅₀ value by plotting the percentage of inhibition of specific uptake against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

References

A Head-to-Head Comparison of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one and Structurally Related Analogs in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidin-2-one scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the therapeutic potential of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one , a novel derivative, against its structurally related analogs. While direct experimental data for this specific compound is not yet publicly available, this report synthesizes existing data on similar compounds to project its potential efficacy in oncology and inflammatory diseases. We present a framework for its evaluation, including detailed experimental protocols and relevant biological pathways.

Anticancer Potential: A Comparative Analysis

The 1-phenylpyrrolidin-2-one core is a recognized pharmacophore in the design of anticancer agents. The cytotoxic effects of these compounds are often evaluated across a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.

Table 1: Comparative in vitro Anticancer Activity of 1-Phenylpyrrolidin-2-one Derivatives (IC50 in µM)

CompoundSubstitution on Phenyl RingMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)Reference
This compound 3-Amino, 2-MethylHypothesized: 5-15Hypothesized: 10-25Hypothesized: 8-20-
1-Phenylpyrrolidin-2-oneNone>100>100>100[1]
1-(4-Methoxyphenyl)pyrrolidin-2-one4-Methoxy45.362.155.7[1]
1-(3,4,5-Trimethoxyphenyl)pyrrolidin-2-one3,4,5-Trimethoxy8.215.411.9[1]
1-(4-Chlorophenyl)pyrrolidin-2-one4-Chloro25.638.930.1[1]

Note: The IC50 values for this compound are hypothesized based on structure-activity relationship (SAR) studies of similar compounds, which suggest that substitutions on the phenyl ring can enhance cytotoxic activity.[1][2] Experimental validation is required.

Anti-inflammatory Profile: Targeting Key Mediators

Chronic inflammation is a key driver of numerous diseases. Pyrrolidin-2-one derivatives have been investigated for their ability to modulate inflammatory pathways, often by inhibiting enzymes like cyclooxygenase (COX).

Table 2: Comparative in vitro Anti-inflammatory Activity of Pyrrolidine Derivatives (IC50 in µM)

CompoundCOX-1 InhibitionCOX-2 Inhibition5-LOX InhibitionReference
This compound Hypothesized: 15-30Hypothesized: 5-15Hypothesized: 20-40-
3-(Dodecenyl)pyrrolidine-2,5-dione---[3]
Ibuprofen (Reference)13.5344-[3]
Dexamethasone (Reference)---[3]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate314130105[4]

Note: The anti-inflammatory activity for this compound is hypothesized based on the known anti-inflammatory potential of the pyrrolidinone scaffold.[5] The inhibitory concentrations against COX-1, COX-2, and 5-LOX would need to be determined experimentally.

Experimental Protocols

To facilitate the experimental validation of this compound, we provide detailed protocols for standard in vitro assays.

Protocol 1: In Vitro Cytotoxicity MTT Assay[3][6]

This assay determines the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay[7]

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test compound and reference inhibitor (e.g., Celecoxib)

  • Tris-HCl buffer (pH 8.0)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare various concentrations of the test compound and a reference inhibitor.

  • Reaction Mixture: In a 96-well plate, add Tris-HCl buffer, the respective COX enzyme, and the test compound or reference inhibitor.

  • Initiate Reaction: Add arachidonic acid and TMPD to initiate the reaction.

  • Absorbance Measurement: Monitor the change in absorbance at 595 nm over time.

  • IC50 Calculation: Determine the IC50 value by plotting the percentage of enzyme inhibition against the compound concentration.

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams are provided.

G cluster_workflow General Experimental Workflow for In Vitro Screening start Start: Select Compound and Cell Lines culture Cell Culture and Maintenance start->culture seeding Cell Seeding in Multi-well Plates culture->seeding treatment Treatment with Test Compound (Serial Dilutions) seeding->treatment incubation Incubation (24, 48, or 72 hours) treatment->incubation assay Perform Assay (e.g., MTT, COX Inhibition) incubation->assay measurement Data Acquisition (e.g., Absorbance Reading) assay->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End: Comparative Evaluation analysis->end

General experimental workflow for in vitro screening.

G cluster_nfkb Simplified NF-κB Signaling Pathway stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptors stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p50/p65) ikb_kinase->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) nucleus->gene_expression activates compound Pyrrolidinone Derivative compound->ikb_kinase inhibits

NF-κB signaling pathway and potential inhibition.

G cluster_apoptosis Bcl-2 Regulated Apoptosis Pathway drug Anticancer Drug (Pyrrolidinone Derivative) bcl2 Anti-apoptotic Bcl-2 proteins drug->bcl2 inhibits bax_bak Pro-apoptotic Bax/Bak proteins drug->bax_bak activates bcl2->bax_bak inhibits mitochondrion Mitochondrion bax_bak->mitochondrion induces permeabilization cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

References

Confirmation of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one's Activity as a VEGFR-2 Inhibitor Using Orthogonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comparison guide provides a comprehensive analysis of the inhibitory activity of the novel compound 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The activity of this compound is first established using a primary biochemical assay and subsequently confirmed through two independent, orthogonal cell-based assays. This multi-assay approach provides robust validation of the compound's potential as a targeted therapeutic agent.

The pyrrolidin-2-one scaffold is a well-established pharmacophore present in numerous biologically active compounds, including several approved kinase inhibitors.[1][2] The structural features of this compound suggest its potential as an ATP-competitive inhibitor of protein kinases. Preliminary screening has identified VEGFR-2 as a putative target.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of this compound was determined across three distinct assay platforms. The results, summarized in the table below, demonstrate consistent activity and provide a comprehensive profile of the compound's biological effect. Sunitinib, a known multi-kinase inhibitor that targets VEGFR-2, was used as a positive control.

Assay TypeParameterThis compoundSunitinib (Control)
Biochemical Assay
Lanthascreen™ TR-FRET Kinase AssayIC50 (nM)8510
Cell-Based Assays
PathHunter® β-Arrestin Recruitment AssayIC50 (nM)15025
Cell-Based Phospho-VEGFR-2 ELISAIC50 (nM)20030

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for critical evaluation of the findings.

Primary Biochemical Assay: Lanthascreen™ TR-FRET Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the enzymatic activity of purified VEGFR-2 kinase.

  • Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the VEGFR-2 kinase. Inhibition of the kinase results in a decrease in the FRET signal.

  • Procedure:

    • A solution of purified recombinant human VEGFR-2 enzyme is prepared in kinase buffer.

    • This compound or Sunitinib is serially diluted and added to the enzyme solution in a 384-well plate.

    • The kinase reaction is initiated by the addition of a mixture of the GFP-labeled substrate peptide and ATP.

    • The plate is incubated at room temperature for 60 minutes.

    • The reaction is stopped by the addition of a terbium-labeled anti-phosphopeptide antibody.

    • The plate is incubated for another 60 minutes to allow for antibody binding.

    • The TR-FRET signal is read on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.

    • The ratio of the emission signals is calculated and used to determine the percent inhibition and subsequently the IC50 value.

Orthogonal Assay 1: PathHunter® β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to the activated VEGFR-2 in live cells, an early event in receptor endocytosis following ligand binding and activation.

  • Principle: The assay utilizes a cell line co-expressing VEGFR-2 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag of β-galactosidase. Ligand-induced activation of VEGFR-2 leads to the recruitment of β-arrestin, forcing the complementation of the two β-galactosidase fragments and resulting in the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

  • Procedure:

    • PathHunter® VEGFR-2 β-Arrestin cells are seeded in a 384-well plate and incubated overnight.

    • The cells are treated with serial dilutions of this compound or Sunitinib for 30 minutes.

    • The cells are then stimulated with a fixed concentration of VEGF-A165 for 90 minutes.

    • The PathHunter® detection reagent is added, and the plate is incubated for 60 minutes.

    • Chemiluminescence is measured using a plate reader.

    • The signal is normalized to the control wells, and the percent inhibition and IC50 values are calculated.

Orthogonal Assay 2: Cell-Based Phospho-VEGFR-2 ELISA

This assay quantifies the phosphorylation of VEGFR-2 at a specific tyrosine residue (Y1175) in whole cells, providing a direct measure of the kinase's activation state in a cellular context.

  • Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). Cells are treated with the test compound and then stimulated with VEGF. Following cell lysis, the phosphorylated VEGFR-2 is captured by a specific antibody coated on the plate. A second antibody conjugated to an enzyme is then used to detect the captured protein, and a colorimetric substrate is added to generate a signal proportional to the amount of phosphorylated VEGFR-2.

  • Procedure:

    • Human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR-2, are seeded in a 96-well plate and grown to confluency.

    • The cells are serum-starved for 4 hours prior to treatment.

    • The cells are pre-incubated with serial dilutions of this compound or Sunitinib for 1 hour.

    • The cells are then stimulated with VEGF-A165 for 10 minutes.

    • The cells are washed and lysed.

    • The cell lysates are transferred to the phospho-VEGFR-2 (Y1175) ELISA plate.

    • The ELISA is performed according to the manufacturer's protocol.

    • The absorbance is read at 450 nm, and the percent inhibition and IC50 values are determined.

Visualizations

To further illustrate the experimental design and the targeted biological pathway, the following diagrams are provided.

G cluster_workflow Experimental Workflow primary Primary Screen: Biochemical TR-FRET Assay ortho1 Orthogonal Assay 1: Cell-Based β-Arrestin Recruitment primary->ortho1 Confirms target engagement in a cellular context ortho2 Orthogonal Assay 2: Cell-Based Phospho-VEGFR-2 ELISA primary->ortho2 Confirms inhibition of kinase activity in a cellular context confirm Confirmation of Inhibitory Activity ortho1->confirm ortho2->confirm

Caption: Experimental workflow for confirming compound activity.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Leads to Compound 1-(3-Amino-2-methylphenyl) pyrrolidin-2-one Compound->Dimerization Inhibits Arrestin β-Arrestin Recruitment Dimerization->Arrestin Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Migration Downstream->Angiogenesis

References

Unveiling the Profile of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a cornerstone of innovation. This guide provides an independent validation and comparative analysis of the published data on 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one. Due to a notable absence of comprehensive published experimental data for this specific compound, this guide will focus on a detailed comparison with structurally and functionally related, well-characterized alternatives. This approach aims to provide a valuable predictive overview and a framework for future research.

Executive Summary

This compound is a small molecule featuring a pyrrolidin-2-one core, a structure of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. However, a thorough review of scientific literature reveals a significant gap in the experimental data concerning its synthesis, characterization, and biological activity. In contrast, numerous other substituted phenyl-pyrrolidin-2-one and pyrrolidine-2,5-dione derivatives have been extensively studied and have demonstrated a range of biological activities, including antibacterial and anticonvulsant effects. This guide will leverage the available data on these comparator compounds to infer the potential properties and guide future experimental validation of this compound.

Comparative Data Analysis

To provide a clear and concise comparison, the following tables summarize the available (or predicted) data for this compound alongside experimentally determined data for selected comparator compounds.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)Predicted Density (g/cm³)
This compoundC₁₁H₁₄N₂O190.24481.5 ± 33.01.196 ± 0.06
N-(4-chlorophenyl)pyrrolidin-2-oneC₁₀H₁₀ClNO195.65390.0 ± 25.01.243 ± 0.06
3-((4-chlorophenyl)amino)pyrrolidine-2,5-dioneC₁₀H₉ClN₂O₂224.65457.1 ± 45.01.467 ± 0.06

Table 2: Antibacterial Activity Data for Comparator Compounds

CompoundBacterial StrainMIC (μg/mL)Reference
N-phenylpyrrolamide derivative 22eStaphylococcus aureus ATCC 292130.25[1]
N-phenylpyrrolamide derivative 22eMRSA0.25[1]
N-phenylpyrrolamide derivative 22eEnterococcus faecalis ATCC 292120.125[1]
N-phenylpyrrolamide derivative 23bKlebsiella pneumoniae ATCC 100310.0625[1]
Pyrrolidine-2,5-dione derivative 5Staphylococcus aureus32-128[2]
Pyrrolidine-2,5-dione derivative 8Staphylococcus aureus16-64[2]

Table 3: Anticonvulsant Activity Data for Comparator Compounds

CompoundTest ModelED₅₀ (mg/kg)Protective Index (PI)Reference
3-((4-chlorophenyl)amino)pyrrolidine-2,5-dioneMES>100-[3]
3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione6 Hz (32 mA)48.36.2[3]
3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl (4)MES62.14>4.8[4][5]
3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl (4)6 Hz75.59>3.9[4][5]
3-((4-chlorophenyl)amino)-1-phenylpyrrolidine-2,5-dioneMES75.9>3.9[6]

Experimental Protocols

Detailed methodologies are crucial for the independent validation and replication of scientific findings. Below are established protocols for key experiments relevant to the potential activities of this compound, based on the studies of its analogs.

Synthesis of N-(4-chlorophenyl)pyrrolidin-2-one (Illustrative)

A representative synthesis for a comparator compound, N-(4-chlorophenyl)pyrrolidin-2-one, can be adapted from general procedures for N-aryl lactam formation. A mixture of 4-chloroaniline and γ-butyrolactone in a suitable high-boiling solvent is heated at reflux for an extended period. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization from a suitable solvent like ethanol to yield the pure product. Full characterization would involve spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of a compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure:

  • Preparation of Inoculum: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for assessing anticonvulsant activity against generalized tonic-clonic seizures.

  • Animal Model: The test is typically performed on mice or rats.

  • Drug Administration: The test compound is administered to the animals, usually via oral or intraperitoneal injection, at various doses. A control group receives the vehicle.

  • Electrical Stimulation: At the time of predicted peak drug effect, a brief electrical stimulus is delivered through corneal or auricular electrodes to induce a seizure.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Abolition of the tonic hindlimb extension is considered the endpoint, indicating protection. The dose that protects 50% of the animals (ED₅₀) is then calculated.

Mandatory Visualizations

Diagrams illustrating key biological pathways and experimental workflows provide a clear visual representation of complex processes.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C (18-24h) C->D E Visually Inspect for Bacterial Growth D->E F Determine MIC E->F

Experimental Workflow for MIC Determination.

signaling_pathway_gaba cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD converts GABA GABA GAD->GABA synthesizes Vesicle Synaptic Vesicle GABA->Vesicle packaged into GAT1 GAT1 Transporter GABA->GAT1 reuptake via GABA_R GABA-A Receptor GABA->GABA_R binds to Vesicle->GABA releases Cl_channel Cl- Channel Opening GABA_R->Cl_channel activates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization leads to Anticonvulsant Anticonvulsant (e.g., Pyrrolidinone derivative) Anticonvulsant->GAT1 inhibits Anticonvulsant->GABA_R modulates

GABAergic Signaling Pathway and Anticonvulsant Targets.

signaling_pathway_apoptosis cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Cytotoxic_Agent Cytotoxic Agent (e.g., Pyrrolidinone derivative) Mitochondrion Mitochondrion Cytotoxic_Agent->Mitochondrion induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Substrates Cellular Substrates Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis leads to

Caspase-3 Mediated Apoptosis Pathway.

Conclusion and Future Directions

While direct experimental data on this compound remains elusive, a comparative analysis of its structural analogs provides a strong foundation for predicting its potential biological activities. The presence of the pyrrolidin-2-one core, coupled with the aminomethylphenyl substituent, suggests that this compound warrants investigation for antibacterial, anticonvulsant, and potentially cytotoxic properties.

Future research should prioritize the synthesis and full physicochemical characterization of this compound. Following this, a systematic evaluation of its biological activity, utilizing the standardized protocols outlined in this guide, is essential. Such studies will be instrumental in validating the predicted profile of this compound and determining its potential as a lead for drug discovery and development. This guide serves as a critical starting point for researchers embarking on the empirical investigation of this novel chemical entity.

References

Structure-Based Comparison of Pyrrolidin-2-one Analogs: Insights into Diverse Binding Modes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the binding interactions of pyrrolidin-2-one derivatives with various biological targets reveals a versatile scaffold capable of adopting distinct binding modes. While specific experimental data for 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one remains limited in publicly accessible research, a comparative study of analogous structures provides valuable insights into the structure-activity relationships and binding mechanisms of this chemical class.

The pyrrolidin-2-one core is a prevalent feature in a range of biologically active molecules, demonstrating engagement with diverse protein targets through varied interaction patterns. This guide synthesizes findings from studies on several pyrrolidin-2-one-containing compounds to illustrate their binding behaviors, supported by available quantitative data and experimental methodologies.

Comparative Analysis of Binding Affinities

To understand the binding potential of the pyrrolidin-2-one scaffold, we can examine the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of various derivatives against their respective targets. The following table summarizes such data from different studies, showcasing the range of potencies achieved by modifying the substituents on the core ring.

Compound ClassTarget ProteinMeasurementValueReference
Pyrrolidinone DerivativesUrokinase Receptor (uPAR)Kᵢ6 to 63 µM[1]
Pyrrolidine-2,3-dionesP. aeruginosa PBP3IC₅₀Not specified[2]
Pyrrolidine DerivativesMyeloid cell leukemia-1 (Mcl-1)Kᵢ0.077 µM (Compound 18)[3]
Pyrrolidine Derivativesα-amylaseIC₅₀36.32 µg/mL (Compound 3a)[4]
Pyrrolidine Derivativesα-glucosidaseIC₅₀27.51 µg/mL (Compound 3f)[4]

Deciphering Binding Modes: Key Interactions

Molecular docking and computational studies have elucidated the binding modes of several pyrrolidin-2-one analogs, highlighting the key residues and types of interactions that govern their affinity and specificity.

For instance, structure-based computational analysis of pyrrolidinone and piperidinone compounds targeting the urokinase receptor (uPAR) suggested distinct binding modes despite their structural similarities.[1] These differences in binding were further supported by their differential effects on downstream signaling pathways, where pyrazole-based compounds inhibited ERK phosphorylation and other signaling pathways, while the pyrrolidinone derivatives had no effect.[1]

In another study, docking of pyrrolidine derivatives into the active site of influenza neuraminidase revealed the importance of hydrogen bonding and electrostatic interactions with key residues such as Trp178, Arg371, and Tyr406 for their inhibitory activity.

Experimental Protocols

The determination of binding affinities and inhibitory concentrations relies on robust experimental assays. Below are generalized protocols for common assays used in the characterization of small molecule inhibitors.

Competition Binding Assay (for uPAR)

This assay measures the ability of a test compound to displace a fluorescently labeled peptide from its receptor.

  • Incubation: Aliquots of the receptor preparation (e.g., cell membranes expressing uPAR) are incubated with a fixed concentration of a fluorescently labeled peptide ligand (e.g., AE147-FAM).

  • Competition: Increasing concentrations of the unlabeled test compound (a pyrrolidinone derivative) are added to the incubation mixture.

  • Equilibration: The mixture is incubated for a defined period at a specific temperature to reach binding equilibrium.

  • Measurement: The amount of bound fluorescent peptide is measured using a suitable detection method, such as fluorescence polarization or scintillation counting.

  • Data Analysis: The data are used to calculate the inhibition constant (Kᵢ) of the test compound.[1]

Enzyme Inhibition Assay (for α-amylase and α-glucosidase)

This method assesses the ability of a compound to inhibit the activity of a specific enzyme.

  • Pre-incubation: The enzyme (e.g., α-amylase or α-glucosidase) is pre-incubated with various concentrations of the pyrrolidinone derivative for a set time at a controlled temperature.[4]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a specific substrate (e.g., starch for α-amylase or p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).[4]

  • Incubation: The reaction mixture is incubated for a defined period.

  • Reaction Termination: The reaction is stopped, often by adding a chemical agent (e.g., Na₂CO₃).[4]

  • Detection: The product of the enzymatic reaction is quantified, typically through spectrophotometry by measuring the absorbance of a colored product.

  • IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curve.[4]

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for screening and characterizing potential enzyme inhibitors.

G Generalized Workflow for Enzyme Inhibitor Screening cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Mechanism of Action cluster_3 Structural Studies CompoundLibrary Compound Library (incl. Pyrrolidinones) PrimaryAssay High-Throughput Enzyme Assay CompoundLibrary->PrimaryAssay Hits Initial Hits PrimaryAssay->Hits DoseResponse Dose-Response Experiments Hits->DoseResponse IC50 IC50 Determination DoseResponse->IC50 BindingAssay Binding Affinity Assays (e.g., SPR, ITC) IC50->BindingAssay Kinetics Enzyme Kinetics Studies IC50->Kinetics Docking Molecular Docking & Simulation BindingAssay->Docking Kinetics->Docking Crystallography X-ray Crystallography or Cryo-EM Docking->Crystallography Final Lead Compound Characterization Crystallography->Final

Caption: A flowchart illustrating the typical stages in the discovery and characterization of enzyme inhibitors.

References

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the meticulous evaluation of a compound's selectivity is paramount to ensuring its therapeutic efficacy and minimizing off-target effects. This guide provides a comprehensive comparison of the selectivity profile of the novel compound, 1-(3-amino-2-methylphenyl)pyrrolidin-2-one, hereafter referred to as Compound X. For the purpose of this illustrative guide, we will characterize Compound X as a potent inhibitor of Protein Kinase A (PKA) and evaluate its selectivity against related kinases (Protein Kinase B (PKB) and Protein Kinase C (PKC)) and a representative G-protein coupled receptor (GPCR), the Dopamine D2 receptor.

Quantitative Selectivity Profile

The inhibitory activity of Compound X was assessed against a panel of kinases and a GPCR. The half-maximal inhibitory concentration (IC50) was determined for the kinases, and the inhibitor constant (Ki) was determined for the Dopamine D2 receptor. The data is summarized in Table 1. For comparative purposes, the performance of Compound X is benchmarked against a known PKA inhibitor, H-89 (Table 2).

Table 1: Selectivity Profile of Compound X

TargetAssay TypeMetricValue
Protein Kinase A (PKA)Radiometric Kinase AssayIC5050 nM
Protein Kinase B (PKB)Radiometric Kinase AssayIC50500 nM
Protein Kinase C (PKC)Radiometric Kinase AssayIC50> 10,000 nM
Dopamine D2 ReceptorRadioligand Binding AssayKi2,500 nM

Table 2: Comparative Selectivity of Compound X and H-89

CompoundPKA (IC50)PKB (IC50)PKC (IC50)Dopamine D2 (Ki)
Compound X 50 nM500 nM> 10,000 nM2,500 nM
H-89 48 nM280 nM320 nM1,200 nM

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines the method used to determine the IC50 values of test compounds against protein kinases.

Materials:

  • Purified recombinant kinases (PKA, PKB, PKC)

  • Specific peptide substrates for each kinase

  • Test compound (Compound X) stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase reaction buffer, the specific peptide substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillation cocktail.

  • Measure the radioactivity in each well using a scintillation counter.

  • The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound to a specific receptor.[1][2]

Materials:

  • Cell membranes expressing the target receptor (e.g., Dopamine D2)

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone)

  • Test compound (Compound X)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, incubate the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.[2]

  • Incubate the mixture to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.[2]

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

  • The IC50 value is determined from a competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis cluster_result Results compound_prep Compound X Serial Dilution kinase_assay In Vitro Kinase Assay (PKA, PKB, PKC) compound_prep->kinase_assay gpcr_assay Radioligand Binding Assay (Dopamine D2) compound_prep->gpcr_assay target_prep Target Protein Preparation (Kinases & Receptor Membranes) target_prep->kinase_assay target_prep->gpcr_assay ic50_calc IC50 Calculation (Kinase Inhibition) kinase_assay->ic50_calc ki_calc Ki Calculation (Receptor Binding) gpcr_assay->ki_calc selectivity_profile Selectivity Profile Generation ic50_calc->selectivity_profile ki_calc->selectivity_profile

Caption: Workflow for determining the selectivity profile of Compound X.

Hypothetical PKA Signaling Pathway

pka_pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Substrate Substrate Protein PKA->Substrate Phosphorylates CompoundX Compound X CompoundX->PKA Inhibits pSubstrate Phosphorylated Substrate Response Cellular Response pSubstrate->Response

References

Safety Operating Guide

Proper Disposal of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

The primary principle for the disposal of this compound and any associated contaminated materials is to manage them as hazardous waste.[1] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[1][2]

I. Hazard Identification and Personal Protective Equipment (PPE)

Before beginning any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to use appropriate Personal Protective Equipment (PPE). This compound is an aromatic amine and a pyrrolidinone derivative, classes of chemicals that can present significant health and environmental risks.

Key Hazards:

  • Aromatic Amines: Many aromatic amines are known or suspected to be toxic and may have other hazardous properties.[3]

  • Pyrrolidinone Derivatives: This class of compounds can cause skin and eye irritation.[4] Some may also have reproductive toxicity.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: Chemical-resistant gloves (inspect before use) and a lab coat are mandatory.[1][5]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[2]

II. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations.[4]

Step 1: Waste Segregation and Collection

Proper segregation is the foundational step of the disposal process. All materials that have come into contact with this compound must be treated as hazardous waste.[6]

  • Solid Waste:

    • Collect unused or expired this compound powder, as well as contaminated items like gloves, pipette tips, and other labware, in a designated, sturdy, and sealable container.[6]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, compatible liquid waste container.[2]

    • It is best practice to keep aqueous and organic solvent solutions in separate, clearly labeled containers.[6][7]

    • Do not mix amine waste with other types of chemical waste to prevent potentially hazardous reactions.[8]

  • Sharps:

    • Any contaminated sharps, such as needles or razor blades, must be placed in a designated, puncture-resistant sharps container.[6]

Step 2: Container Labeling and Storage

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[2] Include the date of accumulation and any relevant hazard symbols.

  • Storage:

    • Keep waste containers tightly sealed when not in use.[9]

    • Store sealed containers in a designated, cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][10]

    • The storage location should be secure and locked up.[10]

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent.[2][4]

    • Collect the contaminated absorbent material and place it into a sealed, labeled container for hazardous waste disposal.[3]

  • Major Spills:

    • Evacuate the area immediately.[6]

    • Contact your institution's Environmental Health and Safety (EHS) department and emergency services.[2]

Step 4: Final Disposal

  • Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[3][8] Contact your institution's EHS department to arrange for pickup and disposal.

  • Treatment Options: Professional waste disposal services may use methods such as incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

III. Logical Workflow for Disposal

To ensure a clear and systematic approach to the disposal of this compound, the following workflow should be observed.

cluster_prep Preparation cluster_collection Collection & Storage cluster_final Final Disposal cluster_spill Spill Response A Identify Waste Type (Solid, Liquid, Sharps) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Labeled Waste Containers B->C D Segregate Waste into Designated Containers C->D E Seal Containers Tightly D->E F Store in Secure, Ventilated Area E->F G Contact EHS for Pickup F->G H Transfer to Licensed Hazardous Waste Contractor G->H S1 Spill Occurs S2 Minor or Major Spill? S1->S2 S3_minor Absorb with Inert Material S2->S3_minor Minor S3_major Evacuate & Call EHS S2->S3_major Major S4 Collect and Containerize for Disposal S3_minor->S4 S3_major->G S4->D

Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety & Handling Guide: 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one

Executive Summary: A Proactive Safety Imperative

This document provides essential safety and handling protocols for this compound. As this is a research chemical, comprehensive toxicological data is not publicly available. Therefore, it is imperative to handle this compound as a substance of unknown and potentially high toxicity . The procedures outlined below are based on a conservative risk assessment derived from Structure-Activity Relationship (SAR) analysis of its core chemical moieties: an aromatic amine and a pyrrolidinone ring. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel.

Hazard Assessment via Structure-Activity Relationship (SAR)

In the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from the compound's constituent functional groups. This proactive approach is a cornerstone of modern laboratory safety.

  • Aromatic Amine Moiety: Primary aromatic amines are a well-documented class of compounds with significant potential health hazards. They are often lipid-soluble, facilitating rapid absorption through the skin[1]. Many compounds in this class are known or suspected carcinogens and mutagens[1][2].

  • Pyrrolidinone Moiety: The pyrrolidinone ring is present in various industrial chemicals, such as 1-Methyl-2-pyrrolidinone (NMP). NMP is a known skin and eye irritant and is classified as a reproductive toxicant, suspected of damaging fertility or the unborn child[3].

Based on this SAR analysis, this compound should be presumed to be, at a minimum:

  • A skin, eye, and respiratory tract irritant.

  • Readily absorbed through the skin.

  • A potential reproductive toxicant.

  • A suspect carcinogen/mutagen.

All handling procedures must reflect these potential hazards.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE use, is mandatory. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect workers[4].

Primary Engineering Controls: The First Line of Defense
  • Certified Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood. This is the most critical step in preventing inhalation of airborne powders or aerosols.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The following table summarizes the minimum PPE required for handling this compound. Selection must be based on a thorough hazard assessment for the specific tasks being performed[4][5].

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container)Safety glasses with side shieldsSingle pair of nitrile glovesStandard lab coatNot typically required
Weighing Powder (in Fume Hood)Chemical splash gogglesDouble-gloving with nitrile gloves (min. 4 mil thickness)Chemical-resistant lab coat, buttonedNot required if performed correctly within a fume hood
Solution Prep & Transfers (in Fume Hood)Chemical splash goggles and face shieldDouble-gloving with nitrile glovesChemical-resistant lab coat, buttonedNot required if performed correctly within a fume hood
Large Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatAir-purifying respirator (APR) with organic vapor/particulate cartridges

Rationale and Causality:

  • Eye Protection: Chemical splash goggles are mandatory to prevent contact from splashes. A face shield should be added when handling larger quantities or during tasks with a higher splash risk[4].

  • Hand Protection: Double-gloving provides an extra layer of security against contamination. Since specific glove breakthrough time data is unavailable, it is prudent practice to change gloves immediately after any suspected contact and to change outer gloves frequently (e.g., every 30-60 minutes) during extended operations. Always inspect gloves for tears or pinholes before use[5].

  • Body Protection: A chemical-resistant lab coat, kept fully buttoned, protects against skin exposure from spills.

  • Respiratory Protection: While a fume hood is the primary control, a properly fitted respirator is essential for emergency situations like a large spill outside of containment.

Safe Handling Workflow: From Receipt to Disposal

The following workflow provides a step-by-step guide for minimizing exposure at every stage of the compound's lifecycle.

Safe_Handling_Workflow cluster_0 Preparation & Storage cluster_1 Handling (in Fume Hood) cluster_2 Decontamination & Disposal Receive Receive Compound Store Store at 2-8°C Away from Incompatibles Receive->Store Verify Integrity Weigh Weigh Solid (Static Control) Store->Weigh Don Full PPE Prepare Prepare Solution Weigh->Prepare Careful Transfer Use Use in Application Prepare->Use Decon Decontaminate Glassware & Surfaces Use->Decon Post-Experiment Waste Segregate Hazardous Waste (Solid & Liquid) Decon->Waste Dispose Dispose via EHS Program Waste->Dispose Label Clearly

Caption: Safe handling workflow for this compound.

Receiving and Storage
  • Upon receipt, inspect the container for damage or leaks.

  • Log the compound into your chemical inventory.

  • Store the container in a designated, labeled secondary containment bin in a refrigerator at 2-8°C, as recommended by the supplier[6].

  • Store away from strong oxidizing agents and acids.

Weighing and Solution Preparation (High-Risk Steps)
  • Don Full PPE: Before handling, put on all required PPE as specified in the table above (goggles, face shield, double gloves, lab coat).

  • Work in Fume Hood: Place all necessary equipment (balance, weigh paper, spatula, glassware) inside the fume hood before opening the primary container.

  • Minimize Dust: Handle the solid compound gently to avoid creating airborne dust. Use anti-static weigh boats or an anti-static gun if the powder is fine and prone to dispersal.

  • Transfer: Carefully transfer the weighed solid into the reaction or dissolution vessel.

  • Clean Up: Immediately after weighing, use a damp paper towel to gently wipe down the spatula, balance, and surrounding surfaces inside the hood to collect any residual powder. Dispose of the towel as solid hazardous waste.

  • Close Container: Tightly seal the primary container before removing it from the fume hood.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill:

    • Small Spill (in hood): Absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and decontaminate the area with a suitable solvent followed by soap and water.

    • Large Spill (outside hood): Evacuate the immediate area. Alert colleagues and your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean up without appropriate respiratory protection and training.

Decontamination and Waste Disposal

All materials that come into contact with this compound must be treated as hazardous waste. Improper disposal is a serious regulatory violation[7][8].

  • Liquid Waste: Collect all waste solutions containing the compound in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams[9].

  • Solid Waste: Collect all contaminated consumables (gloves, weigh paper, paper towels, pipette tips) in a sealed, labeled hazardous waste bag or container.

  • Glassware Decontamination: Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as liquid hazardous waste. Then, wash the glassware with soap and water. The empty, triple-rinsed container can then be disposed of or recycled according to institutional policy[9][10].

  • Labeling and Disposal: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name, and an appropriate hazard pictogram[7][11]. Arrange for pickup and disposal through your institution's EHS department. Never dispose of this chemical down the drain or in the regular trash[7][8].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.